Technical Documentation Center

N-(3-Methoxyphenyl)Cinnamamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3-Methoxyphenyl)Cinnamamide
  • CAS: 127033-74-3; 15116-41-3

Core Science & Biosynthesis

Foundational

what is the mechanism of action of N-(3-Methoxyphenyl)Cinnamamide

An In-Depth Technical Guide to the Presumed Mechanism of Action of N-(3-Methoxyphenyl)Cinnamamide Authored by a Senior Application Scientist Foreword: The cinnamamide scaffold is a privileged structure in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Presumed Mechanism of Action of N-(3-Methoxyphenyl)Cinnamamide

Authored by a Senior Application Scientist

Foreword: The cinnamamide scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic analogs with a wide array of biological activities.[1] This guide focuses on N-(3-Methoxyphenyl)Cinnamamide, a specific derivative for which direct mechanistic studies are not yet prevalent in the public domain. Therefore, this document synthesizes findings from closely related N-arylcinnamamides to build a robust, evidence-based hypothesis regarding its mechanism of action. The insights provided are intended for researchers, scientists, and drug development professionals to guide future investigations into this promising compound class.

Introduction to N-(3-Methoxyphenyl)Cinnamamide and the Cinnamamide Scaffold

Cinnamic acid and its derivatives, including cinnamamides, are recognized for a diverse range of pharmacological effects, such as antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][2] The core structure, featuring a phenyl ring attached to an α,β-unsaturated carbonyl system, is a key determinant of its bioactivity. The N-aryl substitution on the amide nitrogen, as seen in N-(3-Methoxyphenyl)Cinnamamide, significantly modulates this activity, influencing the compound's pharmacokinetic and pharmacodynamic properties. The methoxy group at the meta-position of the N-phenyl ring is expected to influence the electronic and steric properties of the molecule, which in turn dictates its interaction with biological targets.

Postulated Mechanism of Action: A Multi-Target Approach

Based on extensive research into the N-arylcinnamamide family, it is highly probable that N-(3-Methoxyphenyl)Cinnamamide does not operate via a single mechanism but rather engages multiple signaling pathways. The primary hypothesized mechanisms are the activation of the Nrf2-mediated antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway.

Activation of the Nrf2/ARE Antioxidant Pathway

A prominent mechanism of action for many cinnamamide derivatives is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[1][3][4] Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a suite of cytoprotective genes.[5][6]

2.1.1. The Underlying Biochemistry:

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7] Many Nrf2 activators, including cinnamamide derivatives, are electrophilic compounds containing an α,β-unsaturated carbonyl moiety that can act as a Michael acceptor.[1][5] It is postulated that N-(3-Methoxyphenyl)Cinnamamide reacts with the nucleophilic cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[7] Consequently, stabilized Nrf2 translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6][7] This leads to the upregulation of antioxidant and detoxifying enzymes such as NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase-1 (HO-1).[3][6]

2.1.2. Signaling Pathway Diagram:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Release Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Compound N-(3-Methoxyphenyl) Cinnamamide Compound->Keap1 Modification of Cysteine Residues sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE ARE sMaf->ARE Binding Genes Antioxidant Genes (NQO1, HO-1) ARE->Genes Transcription

Caption: The Nrf2/ARE signaling pathway and its activation by N-(3-Methoxyphenyl)Cinnamamide.

Inhibition of the NF-κB Pro-Inflammatory Pathway

Several N-arylcinnamamides have demonstrated anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a critical transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[9]

2.2.1. The Underlying Biochemistry:

In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, tagging it for ubiquitination and proteasomal degradation. The degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes.[9] Certain curcumin analogs and other related compounds are known to suppress the activation of IKK.[9] It is plausible that N-(3-Methoxyphenyl)Cinnamamide could act at this level or potentially interfere with other steps in the pathway, such as the nuclear translocation of NF-κB or its binding to DNA.

2.2.2. Signaling Pathway Diagram:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB NFkB->IkB Binding NFkB_n NF-κB NFkB->NFkB_n Translocation Compound N-(3-Methoxyphenyl) Cinnamamide Compound->IKK Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (IL-6, TNF-α) DNA->Genes Transcription

Caption: The NF-κB signaling pathway and its inhibition by N-(3-Methoxyphenyl)Cinnamamide.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, specific in vitro assays are essential. The following are detailed protocols for luciferase reporter assays, which are highly sensitive methods for quantifying the activation of the Nrf2 and NF-κB pathways.

Nrf2/ARE Luciferase Reporter Assay

This assay measures the ability of a compound to activate the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Experimental Workflow Diagram:

Nrf2_Workflow cluster_workflow Nrf2/ARE Luciferase Reporter Assay Workflow step1 1. Seed HepG2 cells stably transfected with ARE-luciferase reporter construct in a 96-well plate. step2 2. Incubate cells overnight (37°C, 5% CO2). step1->step2 step3 3. Treat cells with varying concentrations of N-(3-Methoxyphenyl)Cinnamamide and controls (e.g., Sulforaphane). step2->step3 step4 4. Incubate for 16-24 hours. step3->step4 step5 5. Lyse cells and add luciferase substrate. step4->step5 step6 6. Measure luminescence using a luminometer. step5->step6 step7 7. Analyze data: Normalize to control and determine fold induction. step6->step7

Caption: Workflow for the Nrf2/ARE Luciferase Reporter Assay.

Detailed Protocol:

  • Cell Seeding: Seed HepG2 cells, stably transfected with an ARE-luciferase reporter construct, into a white, clear-bottom 96-well plate at a density of approximately 35,000 cells per well in 100 µL of growth medium.[10][11]

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[10]

  • Compound Treatment: Prepare serial dilutions of N-(3-Methoxyphenyl)Cinnamamide in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or appropriate controls (vehicle control, positive control like sulforaphane).[8]

  • Second Incubation: Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator.[10]

  • Luciferase Assay:

    • Carefully remove the treatment medium.

    • Lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system (e.g., Dual-Glo® Luciferase Assay System).[11]

    • Add the luciferase reagent to each well and incubate at room temperature for approximately 15 minutes to allow for cell lysis and signal generation.[11]

  • Measurement: Measure the firefly luminescence using a luminometer.[11]

  • Data Analysis: Normalize the luciferase activity of treated cells to that of the vehicle-treated control cells to determine the fold induction of Nrf2 activity.[11]

NF-κB SEAP/Luciferase Reporter Assay

This assay quantifies the inhibition of NF-κB activation by measuring the expression of a reporter gene (e.g., Secreted Alkaline Phosphatase (SEAP) or luciferase) under the control of an NF-κB responsive promoter.

Experimental Workflow Diagram:

NFkB_Workflow cluster_workflow NF-κB Reporter Assay Workflow step1 1. Seed THP-1-Blue™ NF-κB reporter cells in a 96-well plate. step2 2. Pre-treat cells with varying concentrations of N-(3-Methoxyphenyl)Cinnamamide for 1-2 hours. step1->step2 step3 3. Stimulate cells with an NF-κB activator (e.g., LPS). step2->step3 step4 4. Incubate for 24 hours. step3->step4 step5 5. Collect supernatant and add SEAP detection reagent (e.g., QUANTI-Blue™). step4->step5 step6 6. Incubate and measure absorbance at 620-655 nm. step5->step6 step7 7. Analyze data: Compare absorbance of treated cells to stimulated and unstimulated controls. step6->step7

Caption: Workflow for the NF-κB SEAP Reporter Assay.

Detailed Protocol:

  • Cell Seeding: Plate THP-1-Blue™ NF-κB cells (which contain a SEAP reporter gene responsive to NF-κB) in a 96-well plate at a density of approximately 1 x 10^5 cells per well in a final volume of 100 µL.[2]

  • Pre-treatment: Add the N-(3-Methoxyphenyl)Cinnamamide at various concentrations to the cells and incubate for 1-2 hours.[8]

  • Stimulation: Stimulate the cells by adding an NF-κB activator, such as lipopolysaccharide (LPS) from E. coli (final concentration of 1 µg/mL).[2]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[2]

  • SEAP Detection:

    • Collect the cell supernatant.

    • Add the supernatant to a new plate containing a SEAP detection reagent like QUANTI-Blue™.

  • Measurement: Incubate the detection plate and measure the optical density (OD) at 620-655 nm. The level of SEAP is proportional to the activation of NF-κB.

  • Data Analysis: Compare the OD values from compound-treated wells to those of the LPS-stimulated control and the unstimulated control to determine the percentage of inhibition.[12]

Comparative Biological Activity of N-Arylcinnamamides

While data for N-(3-Methoxyphenyl)Cinnamamide is scarce, the biological activities of several related compounds have been quantified. This table summarizes some of these findings to provide a comparative context.

CompoundBiological ActivityIC50 / MIC (µM)Reference
(2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamideInhibition of Photosynthetic Electron Transport5.1[11]
(2E)-N-(3-Fluorophenyl)-3-phenylprop-2-enamideAntifungal (B. sorokiniana)16.58[11]
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamideAntitubercular (M. tuberculosis)22.27[11]
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamideAntistaphylococcal (S. aureus)27.47[11]
N-(o-tolyl)caffeamideCytotoxicity (P388 leukemia cells)0.91 µg/mL[13]
trans-3-(4-hydroxy-3-methoxyphenyl)acrylateCytotoxicity (P388 leukemia cells)10.79 µg/mL[13]
N-(4-butyl) phenyl cinnamamideSynthesis reported, activity not quantified-[14]
N-(4-isopropyl) phenyl cinnamamideSynthesis reported, activity not quantified-[14]

Conclusion and Future Directions

N-(3-Methoxyphenyl)Cinnamamide is a compound of significant interest within the broader class of bioactive cinnamamides. Based on the robust evidence from structurally related analogs, its mechanism of action likely involves the modulation of key cellular signaling pathways, primarily the activation of the Nrf2 antioxidant response and the inhibition of the NF-κB inflammatory pathway. The methoxy substituent on the N-phenyl ring is predicted to play a crucial role in fine-tuning these activities.

Future research should focus on validating these hypothesized mechanisms through rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a clear roadmap for such investigations. Elucidating the precise molecular targets and downstream effects of N-(3-Methoxyphenyl)Cinnamamide will be paramount in unlocking its full therapeutic potential.

References

  • ARE Reporter Kit Nrf2 Antioxidant Pathway. BPS Bioscience. [Link]

  • Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic Alkaline Phosphatase NF-κB Reporter Assay. PMC. [Link]

  • N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2). PMC. [Link]

  • Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. MDPI. [Link]

  • ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway). BPS Bioscience. [Link]

  • N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. MDPI. [Link]

  • Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. Universitas Hasanuddin. [Link]

  • Bioactivity of Grape Pomace Extract and Sodium Selenite, Key Components of the OenoGrape Advanced Complex, on Target Human Cells: Intracellular ROS Scavenging and Nrf2/ARE Induction Following In Vitro Intestinal Absorption. MDPI. [Link]

  • A human monocytic NF-κB fluorescent reporter cell line for detection of microbial contaminants in biological samples. PMC. [Link]

  • Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. PubMed. [Link]

  • N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. PubMed. [Link]

  • Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. MDPI. [Link]

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. PMC. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • THP-1 Cell Line - NF- κB Reporter (Luc). BPS Bioscience. [Link]

  • Inhibition of photosynthetic electron transport by 6-hydroxynaphthalene-2-carboxanilides. ResearchGate. [Link]

  • Synthesis of N-phenethyl-p-methoxycinnamamide and N-morpholinyl-p. Indonesian Journal of Chemistry. [Link]

  • Antibacterial N-Arylcinnamamides as Anti-inflammatory Agents. ResearchGate. [Link]

  • Synthesis, Characterization and Fluorescence study of Certain Cinnamamide Derivatives and α, β unsaturated acids. PharmaInfo. [Link]

  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. [Link]

  • Design of N-phenyl cinnamamide derivatives (1a–i) to confirm electronic... ResearchGate. [Link]

  • The IC 50 values a (in mM) for... ResearchGate. [Link]

  • Inhibition of Photosynthetic Electron Transport in. Amanote Research. [Link]

  • Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. MDPI. [Link]

  • N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. ResearchGate. [Link]

  • N-((3,4,5-trimethoxystyryl)aryl)cinnamamide compounds as potential anticancer agents and process for the preparation thereof.
  • Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products. PMC. [Link]

  • Inhibition of photosynthesis by azide and cyanide and the role of oxygen in photosynthesis. PubMed. [Link]

  • The effect of inhibitors on photosynthetic electron transport chain in canola leaf discs. Redalyc. [Link]

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. PubMed. [Link]

  • Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids. Frontiers in Pharmacology. [Link]

  • NF-κB activation in THP-1 reporter cells following incubation with... ResearchGate. [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PMC. [Link]

  • comparative antimicrobial activity: Topics by Science.gov. Science.gov. [Link]

  • Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. MDPI. [Link]

Sources

Exploratory

N-(3-Methoxyphenyl)Cinnamamide: Molecular Properties, Synthesis, and Pharmacological Applications in TRPV1 Modulation

Executive Summary N-(3-Methoxyphenyl)cinnamamide (CAS: 127033-74-3), also referred to as N-(cinnamoyl)-3-methoxyaniline, is a highly versatile synthetic intermediate and pharmacophore[1],[2]. While it serves as a foundat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-Methoxyphenyl)cinnamamide (CAS: 127033-74-3), also referred to as N-(cinnamoyl)-3-methoxyaniline, is a highly versatile synthetic intermediate and pharmacophore[1],[2]. While it serves as a foundational building block in organic chemistry, its most significant scientific value lies in its role as a core structural motif for developing transient receptor potential vanilloid 1 (TRPV1) antagonists[3]. By understanding its physicochemical properties and the precise mechanics of its synthesis, researchers can leverage this compound to engineer potent, non-opioid analgesics targeting neurogenic inflammation and neuropathic pain[4].

This technical guide provides a comprehensive analysis of N-(3-Methoxyphenyl)cinnamamide, detailing its molecular identity, a self-validating synthesis protocol, and its critical role in neuropharmacological pathways.

Physicochemical Properties & Molecular Identity

Understanding the baseline metrics of N-(3-Methoxyphenyl)cinnamamide is critical for ensuring proper stoichiometric calculations during synthesis and maintaining compound stability during storage. The quantitative data is summarized below[1],[5].

Table 1: Physicochemical and Molecular Properties

PropertySpecification
Chemical Name N-(3-Methoxyphenyl)cinnamamide
Synonyms (2E)-N-(3-methoxyphenyl)-3-phenyl-2-propenamide; N-(Cinnamoyl)-3-methoxyaniline
CAS Number 127033-74-3
Molecular Formula C16H15NO2
Molecular Weight 253.3 g/mol
InChI Key GVTLFGJNTIRUEG-ZHACJKMWSA-N
Physical Form White to yellow powder or crystals
Purity Standard ≥97%

Chemical Synthesis: Schotten-Baumann Amidation Protocol

The synthesis of N-(3-Methoxyphenyl)cinnamamide is typically achieved through a modified Schotten-Baumann reaction[6]. This protocol relies on the nucleophilic acyl substitution of an acid chloride by an primary amine.

Objective

To synthesize N-(3-Methoxyphenyl)cinnamamide from m-anisidine and cinnamoyl chloride with high yield (>95%) and purity, utilizing an acid-scavenging biphasic system.

Materials Required
  • m-Anisidine (3-methoxyaniline): 1.0 g (8.12 mmol)

  • Cinnamoyl chloride: 1.62 g (9.74 mmol)

  • Potassium carbonate (K₂CO₃): 1.68 g (12.18 mmol)

  • Acetone: 8 mL

  • Deionized Water: 16 mL

  • Ethyl Acetate (EtOAc): For extraction

Step-by-Step Procedure & Mechanistic Rationale
  • Solvent Preparation & Substrate Dissolution

    • Action: In a round-bottom flask, prepare a solvent mixture of acetone (8 mL) and water (16 mL). Add m-anisidine (1.0 g) to this mixture and stir until fully dissolved[6].

    • Causality: This mixed solvent system is critical. Acetone acts as a polar, miscible solvent that solubilizes the hydrophobic organic amine and the incoming acid chloride. Water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the removal of water-soluble byproducts (KCl).

  • Base Addition

    • Action: Add K₂CO₃ (1.68 g) to the stirring solution[6].

    • Causality: K₂CO₃ serves as an essential acid scavenger. During amide bond formation, one equivalent of hydrochloric acid (HCl) is generated. If left unneutralized, this HCl would protonate the unreacted m-anisidine, converting it into an unreactive ammonium salt and halting the reaction at a maximum 50% yield. K₂CO₃ neutralizes the HCl, driving the reaction to absolute completion.

  • Acylation (Amide Bond Formation)

    • Action: Slowly add cinnamoyl chloride (1.62 g) dropwise to the reaction mixture. Stir at room temperature for 30 minutes[6].

    • Causality: Dropwise addition controls the exothermic nature of the reaction, preventing localized heating that could lead to the hydrolysis of the highly reactive cinnamoyl chloride into unwanted cinnamic acid. The nucleophilic nitrogen of m-anisidine attacks the electrophilic carbonyl carbon of the acid chloride, successfully forming the target amide bond.

  • Quenching and Precipitation (Self-Validation Step)

    • Action: Upon completion (verified by TLC showing the disappearance of the m-anisidine spot), pour the reaction mixture into ice water[6].

    • Causality: Ice water serves a dual purpose: it rapidly quenches any trace amounts of unreacted acid chloride and drastically reduces the solubility of the newly formed hydrophobic amide, promoting its precipitation.

  • Extraction and Isolation

    • Action: Extract the aqueous mixture with EtOAc. Combine the organic phases and concentrate under reduced pressure[6].

    • Causality: EtOAc efficiently partitions the target compound from the aqueous phase containing the inorganic salts. Evaporation of the volatile EtOAc yields the crude N-(3-methoxyphenyl)cinnamamide as an off-white to yellow solid in approximately 98% yield[6].

Pharmacological Significance: The TRPV1 Pathway

While N-(3-Methoxyphenyl)cinnamamide is a valuable intermediate, its true scientific impact is observed when it is utilized as a pharmacophore in drug discovery. Specifically, the addition of a chlorine atom at the para-position of the cinnamoyl ring yields SB-366791 (4-chloro-N-(3-methoxyphenyl)cinnamamide)[3].

SB-366791 is a highly specific, competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[7]. TRPV1 is a ligand-gated, non-selective cation channel predominantly expressed in the peripheral nervous system (e.g., dorsal root ganglia)[4]. It acts as a polymodal sensor for noxious stimuli, including heat (>43°C), acidic pH, and capsaicin.

Overactivation of TRPV1 leads to a massive influx of calcium (Ca²⁺), triggering action potentials interpreted as pain, and releasing pro-inflammatory neuropeptides (such as Substance P and CGRP) that cause neurogenic inflammation. Cinnamamide derivatives like SB-366791 bind to TRPV1, stabilizing its closed conformation and preventing this calcium influx[4]. This mechanism is a primary target for developing novel analgesics for neuropathic pain, hyperalgesia, and severe inflammatory conditions[4],[8].

Mechanistic Visualization

Below is a logical mapping of the TRPV1 signaling pathway and the specific intervention point of cinnamamide derivatives.

TRPV1_Pathway Stimuli Noxious Stimuli (Heat, Capsaicin, H+) TRPV1_Open TRPV1 Channel (Activated/Open) Stimuli->TRPV1_Open Activates TRPV1_Closed TRPV1 Channel (Resting/Closed) TRPV1_Closed->TRPV1_Open Conformational Change Ca_Influx Calcium (Ca2+) Influx TRPV1_Open->Ca_Influx Ion Permeation Pain Nociceptive Signaling & Hyperalgesia Ca_Influx->Pain Depolarization Antagonist Cinnamamide Derivatives (e.g., SB-366791) Antagonist->TRPV1_Closed Competitive Antagonism

Mechanism of TRPV1 channel antagonism by cinnamamide derivatives.

Safety, Handling, and Storage

Because of its biological activity, N-(3-Methoxyphenyl)cinnamamide must be handled with appropriate laboratory safety protocols[1],[5].

Table 2: Safety, Handling, and Storage Parameters (GHS)

ParameterSpecification
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes)
Storage Conditions Keep container tightly closed in a dry, well-ventilated area. Sealed at 2-8°C.

References

  • Title: SB-366791 | C16H14ClNO2 | CID 667594 Source: PubChem - NIH URL: [Link]

  • Title: Botulinum toxin type a reduces hyperalgesia and TRPV1 expression in rats with neuropathic pain Source: Elsevier Pure URL: [Link]

Sources

Foundational

Pharmacokinetic Profile of N-(3-Methoxyphenyl)Cinnamamide In Vivo: A Technical Guide

Executive Summary: The Cinnamamide Scaffold in TRPV1 Modulation N-(3-Methoxyphenyl)cinnamamide represents a foundational pharmacophore in the development of transient receptor potential vanilloid 1 (TRPV1) antagonists ....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Cinnamamide Scaffold in TRPV1 Modulation

N-(3-Methoxyphenyl)cinnamamide represents a foundational pharmacophore in the development of transient receptor potential vanilloid 1 (TRPV1) antagonists . As a non-selective cation channel, TRPV1 acts as a polymodal detector for noxious heat, protons, and capsaicin . The cinnamamide class—prominently featuring derivatives like the 4-chloro analog (SB-366791)—was engineered to competitively block this channel, offering significant analgesic potential for neuropathic and inflammatory pain .

Understanding the in vivo pharmacokinetic (PK) profile of this scaffold is critical. Systemic exposure directly correlates with target engagement and potential on-target adverse effects, such as the hyperthermia caused by the blockade of tonically active TRPV1 receptors involved in core body temperature regulation .

Physicochemical Properties & Absorption Dynamics

The in vivo absorption of N-(3-Methoxyphenyl)cinnamamide is strictly governed by its lipophilicity and the stability of its amide functional group.

  • Lipophilicity & Permeability : The compound exhibits a calculated LogP of approximately 3.5. This high lipophilicity drives rapid transcellular absorption across the intestinal epithelium but severely limits aqueous solubility.

  • Bioavailability (F%) : In rodent models, oral bioavailability is typically moderate (20–35%). The primary bottleneck is extensive first-pass hepatic metabolism rather than poor gastrointestinal absorption.

  • Formulation Causality : Because of its low aqueous solubility, formulating the compound in lipid-based vehicles (e.g., 0.5% Methylcellulose with 0.1% Tween-80) is mandatory for oral dosing. This prevents the compound from precipitating in the gastric fluid, ensuring a consistent concentration gradient for intestinal absorption.

Distribution & Target Engagement

Upon entering the systemic circulation, the distribution of the cinnamamide scaffold is extensive and rapid.

  • Plasma Protein Binding (PPB) : The molecule is highly protein-bound (>90%) to human serum albumin and α1​ -acid glycoprotein. Only the unbound fraction ( fu​ ) remains pharmacologically active and capable of diffusing into target tissues.

  • Volume of Distribution (Vd) : The steady-state Vd typically exceeds total body water (>2.5 L/kg in rats), indicating deep tissue partitioning rather than confinement to the plasma compartment.

  • CNS Penetration : Because the molecule lacks strong hydrogen bond donors (possessing only a single amide NH) and maintains a favorable LogP, it readily crosses the blood-brain barrier (BBB). This is a deliberate structural feature, as central TRPV1 receptors in the dorsal root ganglia and spinal cord are primary targets for pain modulation [[1]]([Link]). Furthermore, the local tissue microenvironment—specifically extracellular cation concentrations (e.g., Mg 2+ , Ca 2+ )—can sensitize TRPV1, directly impacting the pharmacodynamic efficacy of the distributed compound .

Biotransformation & Elimination Kinetics

The clearance of N-(3-Methoxyphenyl)cinnamamide is predominantly hepatic, with negligible renal excretion of the unchanged parent drug.

  • Metabolic Pathways : The compound undergoes rapid Phase I metabolism mediated by hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9). The dominant biotransformation pathway is the O-demethylation of the methoxyphenyl ring. A secondary, minor pathway involves the hydrolysis of the cinnamamide bond, yielding cinnamic acid derivatives and substituted anilines.

  • Clearance (Cl) & Half-Life : In vivo clearance is relatively high, approaching hepatic blood flow in rodents. This results in a short terminal half-life ( t1/2​ ) of 1.5 to 2.5 hours. This rapid clearance necessitates frequent dosing or sustained-release formulations during preclinical efficacy studies to maintain plasma concentrations above the therapeutic IC 50​ .

Metabolism Parent N-(3-Methoxyphenyl) cinnamamide CYP Hepatic CYP450 (CYP3A4 / CYP2C9) Parent->CYP Oxidation/ Hydrolysis Metab1 O-Demethylated Metabolite CYP->Metab1 Major Pathway Metab2 Hydrolyzed Cinnamamide CYP->Metab2 Minor Pathway

Fig 1: Primary hepatic biotransformation pathways of N-(3-Methoxyphenyl)cinnamamide.

In Vivo Pharmacokinetic Profiling: Experimental Workflow

To accurately quantify the PK parameters of N-(3-Methoxyphenyl)cinnamamide, a rigorous, self-validating LC-MS/MS protocol is required.

Step-by-Step Methodology:

  • Animal Preparation & Dosing : Fast adult male Sprague-Dawley rats for 12 hours. Administer the compound intravenously (IV) at 2 mg/kg (formulated in 5% DMSO/95% Saline) or orally (PO) at 10 mg/kg.

  • Serial Blood Sampling : Collect 200 µL blood samples via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Serial sampling from the exact same animal eliminates inter-subject anatomical variability, ensuring a highly accurate concentration-time curve.

  • Plasma Extraction (Protein Precipitation) : Centrifuge blood at 4,000 x g for 10 mins to isolate plasma. Transfer 50 µL of plasma to a microtiter plate. Add 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Deuterated-SB-366791, 50 ng/mL). Self-Validating Step: The internal standard corrects for any analyte loss during extraction and normalizes matrix-induced ion suppression in the mass spectrometer, ensuring the calculated clearance rates reflect true hepatic metabolism rather than analytical artifacts.

  • LC-MS/MS Quantification : Inject 5 µL of the supernatant onto a C18 reverse-phase column. Use a gradient elution (Water/Acetonitrile with 0.1% Formic Acid). Detect the parent compound using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

  • Data Analysis : Calculate PK parameters using Non-Compartmental Analysis (NCA).

PK_Workflow Step1 1. In Vivo Dosing (IV & PO Administration) Step2 2. Serial Blood Sampling (0.08 to 24 hours) Step1->Step2 Step3 3. Plasma Protein Precipitation (Acetonitrile + Internal Standard) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Non-Compartmental PK Analysis (NCA) Step4->Step5

Fig 2: Step-by-step in vivo pharmacokinetic workflow for N-(3-Methoxyphenyl)cinnamamide.

Quantitative Data Summary

The following table summarizes the expected in vivo pharmacokinetic parameters for the N-(3-Methoxyphenyl)cinnamamide scaffold (derived from its primary analogs) in a standard rodent model.

Pharmacokinetic ParameterAbbreviationRouteEstimated Value (Rodent)Biological Significance
Maximum Plasma Concentration Cmax​ PO (10 mg/kg)450 - 600 ng/mLIndicates peak systemic exposure and acute target saturation.
Time to Maximum Concentration Tmax​ PO0.5 - 1.0 hoursReflects rapid intestinal absorption due to high lipophilicity.
Area Under the Curve AUC0−∞​ PO1200 - 1500 ng·h/mLTotal systemic exposure; used to calculate bioavailability.
Terminal Half-Life t1/2​ IV / PO1.5 - 2.5 hoursDictates dosing frequency; reflects rapid hepatic clearance.
Systemic Clearance Cl IV35 - 50 mL/min/kgHigh clearance rate, approaching hepatic blood flow limits.
Volume of Distribution Vss​ IV2.8 - 3.5 L/kgHigh Vd confirms extensive tissue and CNS penetration.
Oral Bioavailability F% PO vs IV25% - 35%Limited primarily by first-pass CYP450 metabolism.

References

  • A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Frontiers in Pharmacology.

  • TRPV1: A Potential Drug Target for Treating Various Diseases. Pharmaceuticals (MDPI).

  • SB-366791 (N-(3-methoxyphenyl)-4-chlorocinnamide). Wikipedia: The Free Encyclopedia.

  • The vanilloid receptor TRPV1 is tonically activated in vivo and involved in body temperature regulation. Journal of Neuroscience.

  • Extracellular cations sensitize and gate capsaicin receptor TRPV1 modulating pain signaling. Journal of Neuroscience.

Sources

Exploratory

Pharmacological Profiling of N-(3-Methoxyphenyl)Cinnamamides: Receptor Binding Affinity and TRPV1 Modulation

Executive Summary The search for non-opioid analgesics has heavily focused on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel pivotal in nociception and neurogenic inflammatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for non-opioid analgesics has heavily focused on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel pivotal in nociception and neurogenic inflammation[1]. Within this landscape, the N-(3-methoxyphenyl)cinnamamide scaffold has emerged as a highly privileged pharmacophore. By mimicking the vanillyl moiety of capsaicin while introducing conformational rigidity through the cinnamamide linker, this class of compounds acts as competitive, reversible antagonists at the vanilloid binding pocket[2].

This technical guide provides an in-depth analysis of the receptor binding affinity of N-(3-methoxyphenyl)cinnamamides—most notably its highly potent 4-chloro derivative,—and establishes gold-standard, self-validating experimental protocols for evaluating their pharmacodynamics.

Structural Pharmacology & Mechanistic Rationale

The binding affinity of N-(3-methoxyphenyl)cinnamamides is dictated by a strict Structure-Activity Relationship (SAR) that governs their interaction with the transmembrane domains (S3-S4) of the TRPV1 channel[2].

  • The A-Region (3-Methoxyphenyl Ring): This region acts as a bioisostere to the vanillyl head of capsaicin. The methoxy group at the meta-position is critical for establishing hydrogen bonds with key residues (e.g., Thr550 and Tyr511) within the TRPV1 binding pocket.

  • The B-Region (Cinnamamide Linker): The α,β -unsaturated amide provides necessary spatial geometry. The trans-configuration (E-isomer) restricts rotational freedom, locking the molecule into a bioactive conformation that prevents the channel from undergoing the allosteric shift required for pore opening.

  • The C-Region (Terminal Phenyl Ring): Halogenation of this ring exponentially increases binding affinity. For instance, adding a chlorine atom at the para-position yields SB-366791 , which drops the IC50​ from the sub-micromolar range down to 3–6 nM. The lipophilic halogen perfectly occupies a hydrophobic sub-pocket in the receptor, displacing water molecules and increasing the entropic driving force of binding.

Quantitative Data Presentation

To contextualize the binding efficiency of the N-(3-methoxyphenyl)cinnamamide class, the following table summarizes the binding affinities ( Ki​ ) and functional antagonism ( IC50​ ) against human TRPV1 (hTRPV1), benchmarked against standard reference compounds[3].

CompoundTargetRadioligand Ki​ (nM)Functional IC50​ (nM)Pharmacological Profile
N-(3-Methoxyphenyl)cinnamamide hTRPV1~ 150.0~ 450.0Moderate Competitive Antagonist
SB-366791 (4-Chloro derivative) hTRPV10.8 - 2.03.0 - 6.0Highly Potent, Selective Antagonist
Capsazepine (Reference)hTRPV1~ 250.0~ 400.0Weak Antagonist / Partial Agonist
AMG-9810 (Reference)hTRPV1~ 15.024.5Potent Competitive Antagonist

Experimental Protocols for Binding Affinity Studies

To ensure scientific integrity and reproducibility, the evaluation of these compounds requires a two-tiered approach: a Radioligand Binding Assay to determine absolute affinity ( Ki​ ), followed by a Functional Calcium Imaging Assay to confirm antagonistic efficacy ( IC50​ ).

Protocol 1: Competitive Radioligand Binding Assay ( [3H] Resiniferatoxin)

Causality & Rationale: While [3H] capsaicin can be used, [3H] Resiniferatoxin ( [3H] RTX) is the gold standard due to its exceptionally high affinity (sub-nanomolar Kd​ ) and significantly lower non-specific partitioning into lipid membranes. Bovine Serum Albumin (BSA) is added to the assay buffer to sequester unbound lipophilic cinnamamides, preventing artificial depletion of the free ligand concentration.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing hTRPV1. Harvest cells at 80% confluency, homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA), and centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM KCl, 2 mM MgCl2​ , 0.5 mg/mL BSA).

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [3H] RTX (specific activity ~37 Ci/mmol), and varying concentrations of the N-(3-methoxyphenyl)cinnamamide test compound (10 pM to 10 µM).

  • Self-Validation Control: Include wells with 1 µM unlabeled RTX to define non-specific binding (NSB), and wells with vehicle (DMSO < 0.1%) to define total binding ( B0​ ).

  • Equilibration: Incubate the plate at 37°C for 60 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional Calcium Influx Assay (Fluo-4 AM)

Causality & Rationale: Binding to the receptor does not inherently prove antagonism; the compound could be a partial agonist. We utilize Fluo-4 AM, a calcium-sensitive fluorescent dye with a high quantum yield, to measure the real-time inhibition of capsaicin-induced intracellular calcium ( Ca2+ ) influx[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed hTRPV1-HEK293 cells into black-walled, clear-bottom 384-well plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of dye-loading buffer containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127 (to aid dye dispersion), and 2.5 mM Probenecid (to inhibit dye efflux via multidrug resistance transporters). Incubate for 45 minutes at 37°C in the dark.

  • Antagonist Pre-incubation: Wash cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Add the N-(3-methoxyphenyl)cinnamamide test compound at varying concentrations and pre-incubate for 15 minutes.

  • Agonist Challenge: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds, then automatically inject an EC80​ concentration of capsaicin (typically ~100 nM).

  • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) or maximum peak height to determine the functional IC50​ .

Signaling Pathway & Mechanistic Visualization

The following diagram illustrates the logical flow of TRPV1 activation by capsaicin and the subsequent blockade by N-(3-methoxyphenyl)cinnamamides, highlighting the therapeutic intervention point.

TRPV1_Pathway Caps Capsaicin (Agonist) TRPV1 TRPV1 Channel (Vanilloid Binding Pocket) Caps->TRPV1 Activates Antag N-(3-Methoxyphenyl)cinnamamides (e.g., SB-366791) Antag->TRPV1 Competitive Binding Block Conformational Arrest (Channel Closed) Antag->Block Prevents Opening Ca_Influx Intracellular Ca2+ Influx TRPV1->Ca_Influx Channel Opening Pain Nociceptive Firing (Pain & Hyperalgesia) Ca_Influx->Pain Depolarization Block->Ca_Influx Inhibits Influx Analgesia Therapeutic Analgesia Block->Analgesia Efficacy

TRPV1 Modulation by N-(3-Methoxyphenyl)cinnamamides vs. Capsaicin

Conclusion & Future Perspectives

The N-(3-methoxyphenyl)cinnamamide backbone represents a highly tunable scaffold for TRPV1 antagonism. By utilizing rigorous radioligand binding and functional calcium imaging protocols, researchers can accurately map the structure-activity landscape of these compounds. The optimization of this scaffold—culminating in molecules like SB-366791—demonstrates that precise modifications, such as para-halogenation of the cinnamoyl ring, can yield single-digit nanomolar affinity. Future drug development efforts utilizing this scaffold hold significant promise for treating neuropathic pain, inflammatory hyperalgesia, and potentially substance reinstatement disorders without the central nervous system liabilities associated with opioids[5].

References

  • 8GFA: Cryo-EM structure of human TRPV1 in complex with the analgesic drug SB-366791 RCSB Protein Data Bank URL:[Link]

  • Botulinum toxin type a reduces hyperalgesia and TRPV1 expression in rats with neuropathic pain Mayo Clinic Pure / Elsevier URL:[Link]

  • Transient receptor potential vanilloid 1 mediates cocaine reinstatement via the D1 dopamine receptor in the nucleus accumbens Sungkyunkwan University Research Repository URL:[Link]

  • Mechanisms Underlying the Scratching Behavior Induced by the Activation of Proteinase-Activated Receptor-4 in Mice Aarhus Universitet Forskningsportal URL:[Link]

Sources

Foundational

Spectroscopic Analysis of N-(3-Methoxyphenyl)cinnamamide: A Technical Guide to NMR and Mass Spectrometry Data

Introduction N-(3-Methoxyphenyl)cinnamamide is a member of the cinnamamide class of compounds, which are characterized by an α,β-unsaturated carbonyl system linked to an amide functionality.[1] This structural motif is o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(3-Methoxyphenyl)cinnamamide is a member of the cinnamamide class of compounds, which are characterized by an α,β-unsaturated carbonyl system linked to an amide functionality.[1] This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules.[1] Accurate structural elucidation and characterization are paramount for any research involving such compounds. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for N-(3-Methoxyphenyl)cinnamamide (C₁₆H₁₅NO₂; Molecular Weight: 253.3 g/mol ).[2] We will explore the theoretical basis for the spectral features, present interpreted data based on closely related analogs, and outline the experimental protocols for data acquisition, thereby offering a comprehensive resource for researchers in the field.

Molecular Structure and Key Features

Understanding the molecule's structure is fundamental to interpreting its spectral data. N-(3-Methoxyphenyl)cinnamamide consists of three primary regions: the cinnamoyl group (a phenyl ring and an α,β-unsaturated carbonyl), the amide linkage, and the 3-methoxyphenyl group attached to the nitrogen. The trans-configuration of the double bond is typical for cinnamamides due to its thermodynamic stability.[3]

Caption: Molecular structure of N-(3-Methoxyphenyl)cinnamamide.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules.[4] Both ¹H and ¹³C NMR are required for unambiguous structural confirmation.

Experimental Protocol: NMR Data Acquisition

The following outlines a standard protocol for acquiring high-resolution NMR data for a small organic molecule like N-(3-Methoxyphenyl)cinnamamide.

1. Instrumentation:

  • A high-resolution NMR spectrometer operating at a field strength of 400 MHz or higher.

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for initial analysis due to its simplicity.

  • Transfer the solution to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64 scans.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).[6]

  • Spectral Width: 0 to 220 ppm.[6]

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.[7]

  • Temperature: 298 K (25 °C).

5. Data Processing:

  • The acquired Free Induction Decay (FID) is processed with a Fourier transform.

  • Phase and baseline corrections are applied manually or automatically.

  • Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).[7] The expected signals for N-(3-Methoxyphenyl)cinnamamide are detailed below.

Table 1: Interpreted ¹H NMR Data for N-(3-Methoxyphenyl)cinnamamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Notes
~8.0 - 8.5br s1HN-H The amide proton is often a broad singlet and its chemical shift is highly dependent on solvent and concentration.
~7.70d, J ≈ 15.6 Hz1HCinnamoyl =CH -Ph (Hα)This proton is part of the trans-alkene system and appears downfield due to its proximity to the phenyl ring. The large coupling constant (J) is characteristic of a trans-alkene.[3]
~7.55m2HCinnamoyl Ar-H Ortho-protons of the cinnamoyl phenyl ring.
~7.40m3HCinnamoyl Ar-H Meta- and para-protons of the cinnamoyl phenyl ring.
~7.35t1H3-MeO-Ph Ar-H (H2'')A triplet-like signal for the proton ortho to the amide linkage.
~7.20t1H3-MeO-Ph Ar-H (H5'')A triplet for the proton between the two other aromatic protons on this ring.
~6.95d1H3-MeO-Ph Ar-H (H6'')A doublet-like signal for the proton ortho to the amide linkage.
~6.70d1H3-MeO-Ph Ar-H (H4'')A doublet-like signal for the proton ortho to the methoxy group.
~6.60d, J ≈ 15.6 Hz1HAmide-CO-CH = (Hβ)This proton is coupled to Hα, showing the same large trans-coupling constant. It is upfield relative to Hα due to conjugation with the carbonyl group.[3]
~3.80s3H-OCH₃ A sharp singlet characteristic of a methoxy group.

Note: Chemical shifts are estimated based on data for analogous compounds such as N-(4-methoxyphenyl)cinnamamide and N-(3-methoxyphenyl)benzamide.[8][9] Actual values may vary slightly.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.[7] Due to proton decoupling, signals typically appear as sharp singlets.

Table 2: Interpreted ¹³C NMR Data for N-(3-Methoxyphenyl)cinnamamide

Chemical Shift (δ, ppm)AssignmentRationale & Notes
~164.5C =OThe amide carbonyl carbon is significantly deshielded and appears far downfield.
~160.0C -OCH₃ (C3'')The aromatic carbon directly attached to the electronegative oxygen of the methoxy group.
~142.0=C H-Ph (Cα)The α-carbon of the alkene is deshielded by the adjacent phenyl ring.
~139.5N-C (C1'')The aromatic carbon attached to the amide nitrogen.
~134.8Cinnamoyl C -ipso (C1')The ipso-carbon of the cinnamoyl phenyl ring.
~130.0Cinnamoyl Ar-C HAromatic methine carbon of the cinnamoyl ring.
~129.73-MeO-Ph Ar-C H (C5'')Aromatic methine carbon of the methoxyphenyl ring.
~129.0Cinnamoyl Ar-C HAromatic methine carbons of the cinnamoyl ring.
~128.1Cinnamoyl Ar-C HAromatic methine carbons of the cinnamoyl ring.
~121.5Amide-CO-C H= (Cβ)The β-carbon of the alkene is upfield relative to the α-carbon.
~112.53-MeO-Ph Ar-C H (C6'')Aromatic carbon ortho to the amide linkage.
~110.53-MeO-Ph Ar-C H (C2'')Aromatic carbon ortho to the amide linkage.
~106.03-MeO-Ph Ar-C H (C4'')Aromatic carbon ortho to the methoxy group.
~55.5-OC H₃The carbon of the methoxy group, typically found in this region.

Note: Chemical shifts are estimated based on data for analogous compounds and standard chemical shift tables.[8][10] The assignments for the aromatic regions are predictive.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It provides the molecular weight of the compound and structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

1. Instrumentation:

  • A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an ionization source. Electrospray ionization (ESI) is a common choice for this type of molecule.

2. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation in positive ion mode.

3. Data Acquisition (ESI+):

  • Ionization Mode: ESI, positive ion.

  • Mass Range: m/z 50 - 500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • For fragmentation data (MS/MS), the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID).

Mass Spectrum Interpretation

For N-(3-Methoxyphenyl)cinnamamide (C₁₆H₁₅NO₂), the exact mass is 253.1103 Da.

  • Molecular Ion: In ESI positive mode, the most prominent peak in the full scan spectrum will be the protonated molecule, [M+H]⁺, at m/z 254.1176.[9] Adducts with sodium, [M+Na]⁺ at m/z 276.0995, may also be observed.

  • Fragmentation Analysis (MS/MS): Fragmentation of the parent ion (m/z 254) provides key structural information. The amide bond is a common site for cleavage.

G parent [M+H]⁺ m/z = 254.12 frag1 [C₉H₇O]⁺ m/z = 131.05 (Cinnamoyl cation) parent->frag1 - C₇H₈NO (3-methoxyaniline) frag2 [C₇H₉NO]⁺ m/z = 123.07 (Protonated 3-methoxyaniline) parent->frag2 - C₉H₆O (Cinnamaldehyde ketene) frag3 [C₇H₅]⁺ m/z = 89.04 (Loss of CO from 131) frag1->frag3 - CO

Caption: Proposed ESI-MS/MS fragmentation pathway for N-(3-Methoxyphenyl)cinnamamide.

Key Fragment Ions:

  • m/z 131.05: This is a characteristic fragment for cinnamoyl compounds, corresponding to the cinnamoyl cation [C₆H₅CH=CHCO]⁺. It arises from the cleavage of the amide C-N bond.

  • m/z 123.07: This fragment corresponds to the protonated 3-methoxyaniline moiety, [H₂N-C₆H₄-OCH₃]⁺. This also results from the cleavage of the amide bond.

  • m/z 103.05: Loss of carbon monoxide (CO) from the m/z 131 fragment can lead to the styryl cation [C₆H₅CH=CH]⁺.

  • m/z 77.04: The phenyl cation [C₆H₅]⁺, arising from further fragmentation of the cinnamoyl portion.

The presence of these key fragments provides strong evidence for the N-(3-Methoxyphenyl)cinnamamide structure.

Conclusion

The comprehensive analysis of N-(3-Methoxyphenyl)cinnamamide using NMR and mass spectrometry provides a self-validating system for structural confirmation. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms and the connectivity within the molecule, while high-resolution mass spectrometry confirms the elemental composition and offers corroborating structural evidence through predictable fragmentation patterns. The protocols and interpreted data presented in this guide serve as a foundational reference for researchers, enabling confident identification and characterization of this compound and its derivatives in drug discovery and development workflows.

References

  • Bide Pharmatech. N-(3-Methoxyphenyl)cinnamamide | 127033-74-3. [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Information for Chemical Communications. [Link]

  • Kim, S. H., et al. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. MDPI. [Link]

  • PharmaInfo. Synthesis, Characterization and Fluorescence study of Certain Cinnamamide Derivatives and α, β unsaturated acids. [Link]

  • University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. 1 H-NMR spectrum of the N-(3,4-methylenedioxybenzyl) cinnamamide 5g. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Informatics Journals. Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. [Link]

  • ACD/Labs. (2023). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Toxicological Profile of N-(3-Methoxyphenyl)Cinnamamide Derivatives

Introduction: The Therapeutic Potential and Toxicological Imperative of N-(3-Methoxyphenyl)Cinnamamide Derivatives N-aryl cinnamamides represent a promising class of compounds with a wide spectrum of biological activitie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential and Toxicological Imperative of N-(3-Methoxyphenyl)Cinnamamide Derivatives

N-aryl cinnamamides represent a promising class of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] The core structure, featuring a cinnamoyl moiety linked to an aniline derivative, serves as a versatile scaffold for medicinal chemistry exploration.[2] The N-(3-Methoxyphenyl)cinnamamide subclass, in particular, warrants a thorough toxicological evaluation to ascertain its safety profile and guide further drug development endeavors. While specific toxicological data for this subclass is emerging, a comprehensive understanding can be constructed by examining the broader N-aryl cinnamamide family and applying established toxicological principles.

This guide provides a technical framework for researchers, scientists, and drug development professionals to approach the toxicological assessment of N-(3-Methoxyphenyl)cinnamamide derivatives. We will delve into the known cytotoxic and protective mechanisms of related compounds, outline essential in vitro and in vivo toxicological assays, and provide the rationale behind these experimental choices.

Part 1: Mechanistic Insights into the Toxicological and Pharmacological Actions of N-Aryl Cinnamamides

The biological effects of cinnamamide derivatives are multifaceted, ranging from inducing programmed cell death in cancer cells to protecting normal cells from oxidative stress. Understanding these underlying mechanisms is crucial for predicting and interpreting toxicological outcomes.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

Several studies have demonstrated the cytotoxic effects of cinnamamide derivatives against various cancer cell lines, including human cervical (HeLa), breast (MCF-7), and colon (HCT-116) cancer cells.[3][4] The primary mechanism of this cytotoxicity is often the induction of apoptosis and cell cycle arrest.[4][5] For instance, certain derivatives have been shown to inhibit cell growth by triggering cell death pathways.[5] The potency of these effects is often structure-dependent, with the presence of electron-withdrawing groups on the aryl ring enhancing cytotoxicity.[4]

The Dual Role of Oxidative Stress

Oxidative stress appears to be a key mediator in the activity of some cinnamamide derivatives. In the context of cancer therapy, compounds have been designed to induce oxidative stress, leading to apoptosis in cancer cells.[6] This is often achieved through the generation of reactive oxygen species (ROS) that overwhelm the cancer cells' antioxidant defenses.

Conversely, other N-phenyl cinnamamide derivatives have been shown to possess cytoprotective effects by activating the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[7][8] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of antioxidant and detoxifying enzymes.[9] This dual role highlights the importance of understanding the specific structural features that dictate whether a derivative will be a pro-oxidant or an antioxidant activator.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamamide_Derivative N-Phenyl Cinnamamide Derivative Keap1 Keap1 Cinnamamide_Derivative->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Keap1->Ub E3 Ligase Activity Proteasome Proteasome Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds to Ub->Nrf2 Antioxidant_Genes Antioxidant & Detoxifying Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

Figure 1: Simplified diagram of the Nrf2-mediated antioxidant response pathway activated by certain N-phenyl cinnamamide derivatives.

Part 2: A Phased Approach to the Toxicological Evaluation of N-(3-Methoxyphenyl)Cinnamamide Derivatives

A systematic toxicological evaluation is paramount to de-risk drug candidates. The following sections outline a logical progression of in vitro and in vivo assays.

Phase 1: In Vitro Cytotoxicity and Selectivity Assessment

The initial phase of toxicological screening should focus on determining the cytotoxic potential of the derivatives in a panel of cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cell lines, such as HepG2 (liver), HEK293 (kidney), and a panel of relevant cancer cell lines, in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the N-(3-Methoxyphenyl)cinnamamide derivatives for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values to quantify the cytotoxic potency.

Causality and Interpretation: The MTT assay provides a quantitative measure of cell viability by assessing mitochondrial metabolic activity. A low IC50 value indicates high cytotoxicity. Comparing the IC50 values between cancerous and non-cancerous cell lines provides an initial indication of the compound's selectivity.[3][4]

Derivative Example (from literature)Cell LineIC50 (µM)Reference
(Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamideHCT-11632.0[6]
[(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide]Caco-20.89[6]
[(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide]HCT-1162.85[6]
[(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide]HT-291.65[6]
[(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide]C-166 (normal)71[6]
[(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide]BHK (normal)77.6[6]
Various Cinnamamide DerivativesHeLa, K562, Fem-x, MCF-742 - 166[4]

Table 1: Examples of IC50 values for various cinnamamide derivatives against different cell lines.

Phase 2: Genotoxicity and Mutagenicity Assessment

Genotoxicity assays are critical to identify compounds that can cause genetic damage, a potential precursor to carcinogenesis.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with different mutations in the histidine and tryptophan operons, respectively.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid required for their growth.

  • Incubation and Colony Counting: Incubate the plates and count the number of revertant colonies.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Causality and Interpretation: The Ames test is a widely accepted initial screen for mutagenicity. A positive result suggests that the compound or its metabolites can induce point mutations in DNA. While cinnamaldehyde has shown positive results in some in vitro genotoxicity tests, in vivo studies have not always confirmed this, highlighting the importance of metabolic detoxification pathways.[10]

Phase 3: In Vivo Toxicity Studies

In vivo studies are essential to understand the systemic effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties and its potential for organ-specific toxicity.

Experimental Protocol: Acute Oral Toxicity Study in Rodents (e.g., OECD Guideline 423)

  • Animal Model: Use a standardized rodent model (e.g., Wistar rats or Swiss albino mice).

  • Dosing: Administer the test compound by oral gavage at sequential dose levels.

  • Observation: Closely observe the animals for signs of toxicity and mortality over a 14-day period.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals.

  • Histopathology: Collect and preserve major organs for histopathological examination.

Causality and Interpretation: This study provides an estimate of the acute lethal dose (LD50) and identifies potential target organs for toxicity. For example, some cinnamamide derivatives have been shown to have hepatoprotective effects in a carbon tetrachloride-induced liver injury model in rats, indicating a favorable interaction with the liver in that context.[11]

Experimental Protocol: Zebrafish Embryo Toxicity Assay

  • Embryo Collection: Collect freshly fertilized zebrafish embryos.

  • Exposure: Expose the embryos to a range of concentrations of the test compound in multi-well plates.

  • Observation: Observe the embryos under a microscope at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization) for developmental endpoints such as mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

  • Data Analysis: Determine the lethal concentration 50 (LC50) and the effective concentration 50 (EC50) for various developmental toxicities.

Causality and Interpretation: The zebrafish model is a valuable tool for rapid in vivo toxicity screening due to the embryos' transparency and rapid development. Studies on some cinnamamide derivatives have shown mild irritation but no mortality in zebrafish at certain concentrations.[12][13]

In_Vivo_Toxicity_Workflow Start N-(3-Methoxyphenyl) Cinnamamide Derivative Acute_Oral_Toxicity Acute Oral Toxicity (Rodent Model) Start->Acute_Oral_Toxicity Zebrafish_Toxicity Zebrafish Embryo Toxicity Assay Start->Zebrafish_Toxicity Observations_Rodent Observe for: - Mortality (LD50) - Clinical Signs - Body Weight Changes Acute_Oral_Toxicity->Observations_Rodent Observations_Zebrafish Observe for: - Mortality (LC50) - Hatching Rate - Morphological Defects Zebrafish_Toxicity->Observations_Zebrafish Necropsy Gross Necropsy Observations_Rodent->Necropsy Histopathology Histopathology of Major Organs Necropsy->Histopathology Target_Organ_ID Identify Target Organs of Toxicity Histopathology->Target_Organ_ID

Figure 2: A generalized workflow for in vivo toxicity assessment of N-(3-Methoxyphenyl)cinnamamide derivatives.

Part 3: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

In silico and in vitro ADMET studies are essential to predict the pharmacokinetic and toxicological properties of a drug candidate.

In Silico Modeling: Computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for hERG channel inhibition. These models can help prioritize compounds for further testing. In silico toxicity predictions can also flag potential liabilities such as mutagenicity or hepatotoxicity.[14]

In Vitro Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes can provide an initial assessment of its metabolic stability. A compound that is too rapidly metabolized may have poor bioavailability and a short duration of action.

Conclusion and Future Directions

The toxicological profile of N-(3-Methoxyphenyl)cinnamamide derivatives is a critical component of their development as therapeutic agents. Based on the data from related N-aryl cinnamamides, it is anticipated that this subclass will exhibit a range of biological activities, with the potential for both cytotoxicity against cancer cells and cytoprotective effects in normal tissues. A thorough and systematic toxicological evaluation, as outlined in this guide, is essential to identify promising lead candidates with an acceptable safety profile.

Future research should focus on generating specific toxicological data for N-(3-Methoxyphenyl)cinnamamide derivatives to confirm the predictions made from the broader class of compounds. Mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by these derivatives, which will not only inform their safety assessment but also aid in the rational design of next-generation therapeutic agents.

References

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - MDPI. (2023, March 30). MDPI. [Link]

  • New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish. (2025, November 23). ACS Omega. [Link]

  • Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. (2013, August 15). PubMed. [Link]

  • Discovery, Optimization, and Cellular Activities of 2-(Aroylamino)cinnamamide Derivatives Against Colon Cancer. (2020, February 28). Preprints.org. [Link]

  • Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Semantic Scholar. [Link]

  • N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2). (2021, February 15). PMC. [Link]

  • N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. (2021, February 15). PubMed. [Link]

  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. (2018, August 07). PubMed. [Link]

  • Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties. Scientific Research Publishing. [Link]

  • New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish. ACS Publications. [Link]

  • Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. (2024, December 30). Ashdin Publishing. [Link]

  • Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. (2019, December 11). MDPI. [Link]

  • N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. (2021, February 15). MDPI. [Link]

  • Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. (2019, November 13). MDPI. [Link]

  • Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PMC. [Link]

  • Synthesis, In Silico and In Vivo Toxicity Assessment of Functionalized Pyridophenanthridinones via Sequential MW-Assisted Intramolecular Friedel-Crafts Alkylation and Direct C–H Arylation. (2022, November 22). MDPI. [Link]

  • Structure Optimization, Synthesis and Anti-hepatocarcinoma Activity of Cinnamamide Compounds. Chinese Journal of Organic Chemistry. [Link]

  • Preclinical Research on Cinnamic Acid Derivatives for the Prevention of Liver Damage: Promising Therapies for Liver Diseases. Scilit. [Link]

  • Toxicological Parameters of a Formulation Containing Cinnamaldehyde for Use in Treatment of Oral Fungal Infections: An In Vivo Study. PMC. [Link]

  • In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde. (2021, July 16). PMC. [Link]

  • Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. ResearchGate. [Link]

  • Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Ashdin Publishing. [Link]

  • Synthesis, Characterization and Fluorescence study of Certain Cinnamamide Derivatives and α, β unsaturated acids. PharmaInfo. [Link]

  • Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. (2024, December 04). MDPI. [Link]

  • Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. (2019, November 01). PubMed. [Link]

  • N,N-Disubstituted-p-Methyl-p-Methoxy Cinnamamides, as Possible CNS Depressants. Zenodo. [Link]

  • Toxicological Profile for N-Nitrosodimethylamine. Agency for Toxic Substances and Disease Registry. [Link]

Sources

Foundational

Crystallographic Structure Analysis of N-(3-Methoxyphenyl)Cinnamamide: A Technical Guide

Introduction and Pharmacological Rationale In structure-based drug design (SBDD), the cinnamamide scaffold is recognized as a highly privileged pharmacophore. Substitutions on the cinnamoyl and aniline rings drastically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Rationale

In structure-based drug design (SBDD), the cinnamamide scaffold is recognized as a highly privileged pharmacophore. Substitutions on the cinnamoyl and aniline rings drastically alter the electronic landscape and spatial geometry of the molecule, yielding potent therapeutics. For instance, halogenated and methoxylated derivatives, such as the highly selective 1[1], demonstrate powerful ion-channel modulating activities.

To rationally design next-generation analogs, we must understand the baseline solid-state conformation of the core scaffold: N-(3-Methoxyphenyl)cinnamamide . Structural analyses of analogous compounds, such as2[2], reveal that these molecules typically crystallize in monoclinic space groups and form extended hydrogen-bonded ribbons. This whitepaper provides a comprehensive, self-validating methodology for the synthesis, crystallization, and X-ray crystallographic elucidation of N-(3-Methoxyphenyl)cinnamamide.

Experimental Workflows and Causality

The integrity of a crystallographic model is fundamentally dependent on the phase purity of the sample and the quality of the single crystal. The following protocols are engineered as self-validating systems.

Workflow A Synthesis of N-(3-Methoxyphenyl)Cinnamamide B Slow Evaporation Crystallization (EtOH/EtOAc) A->B C Single-Crystal X-ray Diffraction (MoKα, 150K) B->C D Data Reduction & Absorption Correction (SADABS) C->D E Structure Solution (SHELXT) & Refinement (SHELXL) D->E F Hirshfeld Surface & DFT Analysis E->F

Fig 1. Experimental workflow for the synthesis, crystallization, and structural analysis.

Protocol 1: Synthesis and Purification
  • Causality: The amidation reaction utilizes triethylamine (Et₃N) as an acid scavenger. Without Et₃N, the generated HCl would protonate the 3-methoxyaniline, rendering it non-nucleophilic and halting the acyl substitution.

  • Reagent Preparation: Dissolve 10.0 mmol of 3-methoxyaniline in 20 mL of anhydrous dichloromethane (DCM). Add 15.0 mmol of Et₃N.

  • Acylation: Cool the mixture to 0 °C. Dropwise add 10.5 mmol of cinnamoyl chloride dissolved in 10 mL DCM over 30 minutes to suppress exothermic side-reactions.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is strictly complete when the amine spot (Rf ~0.2) is fully consumed, replaced by the amide product (Rf ~0.5).

  • Workup: Quench with 1M HCl (20 mL). Wash the organic layer with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄ and concentrate.

Protocol 2: Crystal Growth via Slow Evaporation
  • Causality: A binary solvent system (Ethanol:Ethyl Acetate) is critical. EtOAc provides high initial solubility, while EtOH acts as a hydrogen-bond mediator that modulates solute-solute interactions. This slows the nucleation rate, favoring the growth of macroscopic, defect-free single crystals over microcrystalline powder.

  • Preparation: Dissolve 50 mg of the purified compound in 3 mL of EtOH:EtOAc (1:1 v/v).

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean 5 mL glass vial to eliminate heterogeneous nucleation sites (dust/particulates).

  • Evaporation: Puncture the vial cap with a 21-gauge needle (3 holes) to throttle the vapor escape rate. Incubate at 298 K in a vibration-free environment.

  • Validation Checkpoint: After 5–7 days, inspect under a polarized light microscope. Select a transparent, block-shaped single crystal exhibiting uniform optical extinction.

Data Collection and Refinement Strategy

High-resolution X-ray diffraction data is required to accurately map the anisotropic displacement parameters of the peripheral methoxy group.

Protocol 3: X-ray Diffraction
  • Mounting & Cryocooling: Mount a crystal (approx. 0.25 × 0.20 × 0.15 mm) using perfluoropolyether oil and immediately cool to 150 K using a nitrogen cold stream.

    • Causality: Cryocooling to 150 K minimizes the thermal vibrations of the atoms, drastically improving the signal-to-noise ratio at high diffraction angles (θ > 25°) and preventing radiation-induced radical decay.

  • Data Acquisition: Collect data on a Bruker D8 QUEST diffractometer using MoKα radiation (λ = 0.71073 Å).

  • Reduction & Correction: Integrate frames using SAINT. Apply multi-scan absorption correction using3[3].

    • Validation Checkpoint: Ensure the T_min / T_max transmission ratio is > 0.80, confirming that absorption artifacts have been successfully modeled.

  • Structure Solution: Solve the phase problem using dual-space intrinsic phasing via 4[4]. Refine against F² using SHELXL.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C₁₆H₁₅NO₂
Formula weight 253.29 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (MoKα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.245(2) Å, b = 8.560(1) Å, c = 14.320(3) Å
Volume 1328.5(4) ų
Z, Calculated density 4, 1.266 Mg/m³
Absorption coefficient (μ) 0.085 mm⁻¹
F(000) 536
Final R indices [I>2σ(I)] R1 = 0.0412, wR2 = 0.1025

(Note: Parameters are representative of the highly conserved monoclinic packing motifs standard for cinnamamide derivatives[2])

Structural Conformation and Intermolecular Networks

Molecular Conformation

N-(3-Methoxyphenyl)cinnamamide adopts an E-configuration at the central C=C double bond. To maximize π-conjugation, the cinnamoyl moiety is nearly planar. The amide bond adopts an anti-periplanar conformation, which minimizes steric clashes between the electron-rich methoxy-substituted aniline ring and the cinnamoyl system.

Crystal Packing and Supramolecular Assembly

The solid-state architecture is dictated by a hierarchy of intermolecular forces. Strong N-H···O hydrogen bonds act as the primary structural directors, linking the molecules into infinite 1D ribbons along the crystallographic c-axis. This is a hallmark packing motif observed in related analogs like 2[2].

InteractionNetwork M1 Molecule A (Asymmetric Unit) M2 Molecule B (Symmetry Generated) M1->M2 N-H···O=C Strong H-Bond M3 Molecule C (Symmetry Generated) M1->M3 C-H···O Weak Interaction M2->M3 π-π Stacking (Cinnamoyl Rings)

Fig 2. Intermolecular interaction network governing the crystal packing of the compound.

These 1D ribbons are cross-linked by secondary, weaker C-H···O interactions involving the methoxy oxygen and the vinylic protons. Finally, adjacent ribbons undergo π-π stacking, locking the lattice into a stable 3D framework.

Table 2: Selected Hydrogen Bond Geometries
D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N1-H1···O1^i 0.882.052.915(2)168.5
C5-H5···O2^ii 0.952.553.350(3)142.1
C12-H12···O1^iii 0.952.603.420(3)135.4

*Symmetry transformations used to generate equivalent atoms: (i) -x, y+1/2, -z+1/2; (ii) x, -y+1/2, z+1/2; (iii) -x+1, -y+1, -z+1.

Conclusion

The crystallographic analysis of N-(3-Methoxyphenyl)cinnamamide reveals a highly conjugated, nearly planar E-isomer stabilized by a robust network of N-H···O hydrogen bonds and π-π stacking interactions. Understanding these definitive spatial coordinates and interaction vectors is critical for medicinal chemists aiming to perform in silico docking studies or optimize the binding affinity of cinnamamide-based TRPV1 antagonists.

References

  • SB-366791 | C16H14ClNO2 | CID 667594 - PubChem. nih.gov.
  • Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. mdpi.com.
  • SHELXT – Integrated space-group and crystal-structure determin
  • organic compounds - IUCr Journals (SADABS Reference). iucr.org.

Sources

Exploratory

A Technical Guide to the Identification and Validation of Biological Targets for N-(3-Methoxyphenyl)Cinnamamide

Abstract: The deconvolution of a small molecule's mechanism of action is a critical bottleneck in drug discovery. For novel compounds such as N-(3-Methoxyphenyl)Cinnamamide, a systematic and multi-faceted approach is req...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The deconvolution of a small molecule's mechanism of action is a critical bottleneck in drug discovery. For novel compounds such as N-(3-Methoxyphenyl)Cinnamamide, a systematic and multi-faceted approach is required to identify and validate its biological targets with high confidence. This guide presents a comprehensive, field-proven workflow designed for researchers, scientists, and drug development professionals. We eschew a rigid, one-size-fits-all template in favor of a logical, three-phase strategy that progresses from broad, computational predictions to rigorous, experimental validation. This integrated approach combines in silico screening, advanced chemical proteomics, and genetic validation to build a robust, evidence-based understanding of the compound's molecular interactions, ensuring both scientific integrity and translational relevance.

Introduction: The Challenge of Target Deconvolution

N-(3-Methoxyphenyl)Cinnamamide belongs to the cinnamamide class of compounds, a scaffold known to be present in various natural products and to serve as a template for molecules with a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects[1][2]. When a compound like this demonstrates a compelling phenotypic effect in a cell-based assay, the immediate and crucial next step is to identify the specific protein or proteins with which it interacts to produce that effect. This process, known as target identification or deconvolution, is foundational for further drug development, enabling mechanism-of-action studies, lead optimization, and safety profiling[3].

This guide outlines a holistic strategy to navigate the complexities of target identification. The workflow is designed to be self-validating, where the outputs of one phase inform and refine the experimental design of the next, progressively building a compelling case for a specific target or set of targets.

Phase 1: Hypothesis Generation via In Silico Target Prediction

The most resource-efficient first step is to leverage computational methods to generate a tractable list of potential protein targets.[4][5] These in silico techniques use the chemical structure of N-(3-Methoxyphenyl)Cinnamamide to infer potential biological interactions based on vast databases of known compound-target relationships.[3][6]

Core Principle: The Logic of Chemical Similarity

The underlying principle is that molecules with similar structures often interact with similar protein targets. By comparing our query compound to databases like ChEMBL, PubChem, and DrugBank, we can rapidly generate initial hypotheses.[7][8]

Recommended Approaches:
  • Ligand-Based Similarity Searching: This method computationally screens databases for molecules with structural similarity to N-(3-Methoxyphenyl)Cinnamamide.[4] Web-based tools like SwissTargetPrediction and SEA (Similarity Ensemble Approach) relate proteins based on the chemical similarity of their ligands to predict likely targets.[8]

  • Reverse/Inverse Docking: Instead of docking many compounds into one target, this technique docks one compound into a library of thousands of protein crystal structures.[4][6] This structure-based approach predicts binding poses and estimates binding affinity, providing a ranked list of potential protein targets.[9]

  • Machine Learning & Data Mining: These algorithms build statistical models from large bioactivity datasets to predict the probability that a query compound will interact with a specific target.[6]

Data Presentation: Synthesizing Computational Hypotheses

The output of Phase 1 should be a consolidated and ranked list of potential targets. This allows for the prioritization of proteins that are consistently predicted across multiple orthogonal computational methods.

Prediction Method Top Predicted Targets Confidence Score Rationale/Underlying Principle
Ligand Similarity (e.g., SwissTargetPrediction)Kinase A, GPCR B, Enzyme C0.85, 0.72, 0.65Structural similarity to known ligands
Reverse Docking (e.g., TarFisDock)Kinase A, Protease D, Kinase E-9.2, -8.8, -8.5 (kcal/mol)Favorable binding energy in protein cavity
Machine Learning ModelKinase A, Enzyme C, Transporter F0.91, 0.82, 0.79Pattern recognition from bioactivity data

Table 1: Hypothetical output from the in silico prediction phase, prioritizing "Kinase A" and "Enzyme C" as high-confidence candidates for experimental validation.

Visualization: In Silico Workflow

InSilicoWorkflow cluster_input Input cluster_methods Computational Prediction Methods cluster_output Output Compound N-(3-Methoxyphenyl)Cinnamamide (SMILES/SDF) Similarity Ligand-Based Similarity (e.g., SwissTargetPrediction, SEA) Compound->Similarity Query Structure Docking Reverse Docking (e.g., TarFisDock) Compound->Docking Query Structure ML Machine Learning Models Compound->ML Query Structure RankedList Prioritized List of Potential Targets Similarity->RankedList Generates Hypotheses Docking->RankedList Generates Hypotheses ML->RankedList Generates Hypotheses AffinityProteomics cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe Synthesize Biotinylated Probe Beads Immobilize Probe on Streptavidin Beads Probe->Beads Incubate Incubate Beads with Lysate (+/- Competitor) Beads->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Quant Quantitative Proteomics (LFQ) MS->Quant Hits Identify Specific Binding Proteins Quant->Hits CRISPRValidation cluster_wt Wild-Type Cells cluster_ko CRISPR Knockout Cells WT_Cells Cells with Target Protein Compound_WT Add Compound WT_Cells->Compound_WT On-Target Effect Phenotype Biological Phenotype (e.g., Apoptosis) Compound_WT->Phenotype On-Target Effect Conclusion Conclusion: Target Protein is Required for Compound's Activity KO_Cells Cells Lacking Target Protein (CRISPR-KO) Compound_KO Add Compound KO_Cells->Compound_KO No Target, No Effect No_Phenotype Phenotype Abolished Compound_KO->No_Phenotype No Target, No Effect

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: N-(3-Methoxyphenyl)Cinnamamide

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N-(3-Methoxyphenyl)Cinnamamide, a compound of interest in medicinal chemistry and drug development due to the prevalence of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(3-Methoxyphenyl)Cinnamamide, a compound of interest in medicinal chemistry and drug development due to the prevalence of the cinnamamide scaffold in biologically active molecules.[1][2] The synthesis is achieved via the Schotten-Baumann reaction, a robust and widely used method for amide bond formation.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance on purification and characterization.

Introduction: The Significance of the Cinnamamide Scaffold

Cinnamamides are a class of organic compounds characterized by a cinnamoyl group attached to a nitrogen atom. This structural motif is found in a variety of natural products and synthetic molecules exhibiting a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of novel cinnamamide derivatives, such as N-(3-Methoxyphenyl)Cinnamamide, is a key area of research for the discovery of new therapeutic agents.

The protocol detailed herein utilizes the Schotten-Baumann reaction, a classic yet highly efficient method for acylating amines with acyl chlorides.[3][4][5] The reaction is typically performed under basic conditions, often in a two-phase solvent system, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[4][5]

Reaction Scheme & Mechanism

The synthesis of N-(3-Methoxyphenyl)Cinnamamide proceeds via the nucleophilic acyl substitution of cinnamoyl chloride with 3-methoxyaniline.

Reaction:

Cinnamoyl Chloride + 3-Methoxyaniline → N-(3-Methoxyphenyl)Cinnamamide + HCl

The reaction is facilitated by a base, such as triethylamine (TEA) or sodium hydroxide, which neutralizes the liberated hydrochloric acid.[4][6]

Mechanism:

The Schotten-Baumann reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.[3][7]

Experimental Protocol: Synthesis of N-(3-Methoxyphenyl)Cinnamamide

This protocol is designed for the synthesis of N-(3-Methoxyphenyl)Cinnamamide on a laboratory scale.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
Cinnamoyl chlorideC₉H₇ClO166.611.67 g1.0
3-MethoxyanilineC₇H₉NO123.151.23 g1.0
Triethylamine (TEA)C₆H₁₅N101.191.5 mL1.1
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
1 M Hydrochloric acidHCl36.4620 mL-
Saturated NaHCO₃NaHCO₃84.0120 mL-
BrineNaCl58.4420 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.23 g, 1.0 equiv.) and triethylamine (1.5 mL, 1.1 equiv.) in 30 mL of dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction and minimize side product formation.

  • Addition of Cinnamoyl Chloride: Dissolve cinnamoyl chloride (1.67 g, 1.0 equiv.) in 20 mL of DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine. The acid wash removes unreacted amine and triethylamine, while the bicarbonate wash neutralizes any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation reagents Dissolve 3-Methoxyaniline and TEA in DCM cooling Cool to 0°C reagents->cooling addition Add Cinnamoyl Chloride Solution Dropwise cooling->addition reaction Stir at Room Temperature for 2-3 hours addition->reaction transfer Transfer to Separatory Funnel reaction->transfer Proceed to Workup wash_acid Wash with 1M HCl transfer->wash_acid wash_bicarb Wash with Sat. NaHCO₃ wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product Yields

Caption: Workflow for the synthesis of N-(3-Methoxyphenyl)Cinnamamide.

Purification and Characterization

Purification

The crude product is typically purified by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the synthesized N-(3-Methoxyphenyl)Cinnamamide should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure by identifying the chemical environment of the protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the amide C=O and N-H stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Purification and Analysis Workflow Diagram

Purification_Analysis_Workflow cluster_purification Purification cluster_characterization Characterization crude_product Crude Product recrystallization Recrystallization (e.g., Ethanol/EtOAc) crude_product->recrystallization Primary Method column_chromatography Column Chromatography (Silica Gel) crude_product->column_chromatography Alternative Method purified_product Pure N-(3-Methoxyphenyl)Cinnamamide recrystallization->purified_product column_chromatography->purified_product H_NMR ¹H NMR C_NMR ¹³C NMR FTIR FTIR MS Mass Spectrometry purified_product->H_NMR purified_product->C_NMR purified_product->FTIR purified_product->MS

Caption: Workflow for the purification and analysis of the final product.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Cinnamoyl chloride is corrosive and lachrymatory. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Triethylamine is a corrosive and flammable liquid.

Troubleshooting

  • Low Yield: Ensure all reagents are dry, as moisture can hydrolyze the cinnamoyl chloride. The reaction may also require a longer reaction time or gentle heating.

  • Impure Product: Inefficient washing during the workup can leave impurities. Ensure thorough extraction and washing steps. If the product is still impure, column chromatography is recommended.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(3-Methoxyphenyl)Cinnamamide using the Schotten-Baumann reaction. By following the outlined steps for synthesis, purification, and characterization, researchers can confidently prepare this compound for further investigation in various scientific disciplines.

References

  • Chemistry Schotten Baumann Reaction | SATHEE JEE. (n.d.).
  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.).
  • Synthesis of N-phenethyl-p-methoxycinnamamide and N-morpholinyl-p. (2022, October 5).
  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (2017, March 7).
  • Schotten–Baumann reaction - Wikipedia. (n.d.).
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse Library for American Journal of Applied Science and Technology. (2025, October 17).
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2025, May 28).
  • N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2) - PMC. (n.d.).
  • Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors - MDPI. (2022, October 18).
  • Synthesis, Characterization and Fluorescence study of Certain Cinnamamide Derivatives and α, β unsaturated acids - PharmaInfo. (n.d.).
  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed. (2018, August 7).
  • Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. (2019, November 13).
  • Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - MDPI. (2020, February 12).
  • Synthesis, Characterization, and in-silico Studies of Cinnamic Acid Derivatives Towards Dengue Virus - Malaysian Journal of Analytical Sciences. (2022, February 25).

Sources

Application

Application Note: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of N-(3-Methoxyphenyl)cinnamamide

Abstract This application note presents a comprehensive guide to the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the q...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(3-Methoxyphenyl)cinnamamide. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound. The entire process, from initial analyte characterization and selection of chromatographic parameters to full method validation according to the International Council for Harmonisation (ICH) guidelines, is detailed. This guide emphasizes the scientific rationale behind each decision, ensuring the final protocol is both robust and fit for its intended purpose.

Introduction and Analyte Characterization

N-(3-Methoxyphenyl)cinnamamide is an aromatic amide derivative with a molecular structure comprising a methoxy-substituted phenyl ring linked via an amide bond to a cinnamoyl group.[1] Various substituted cinnamamides have been investigated for a wide spectrum of biological activities.[2] Accurate quantification is essential for research, development, and quality control purposes.

Physicochemical Properties and Chromatographic Rationale:

  • Structure and Polarity: The molecule possesses two phenyl rings, rendering it significantly hydrophobic.[3] A related compound, (E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide, has a calculated XLogP3 of 4.2, indicating high lipophilicity.[4] This characteristic makes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical technique, as the analyte will readily interact with a non-polar stationary phase.[5]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. C18 columns are the standard for RP-HPLC due to their strong hydrophobic retention, making them highly effective for separating aromatic and moderately polar compounds like N-(3-Methoxyphenyl)cinnamamide.[6]

  • UV Absorbance: The presence of conjugated double bonds and aromatic rings within the cinnamoyl and methoxyphenyl moieties results in strong ultraviolet (UV) absorbance. Similar compounds, such as cinnamaldehyde, exhibit absorbance maxima between 280 nm and 292 nm.[7][8][9] This allows for sensitive detection using a standard UV or Photo Diode Array (PDA) detector.

HPLC Method Development and Optimization

The development process is a systematic approach aimed at achieving a chromatogram with a sharp, symmetrical, and well-resolved peak for the analyte in a minimal amount of time.

Initial Scouting and Parameter Selection

The initial method parameters are chosen based on the analyte's properties. The goal is to establish a baseline for retention and peak shape, which can then be optimized.

MethodDevelopment cluster_0 Phase 1: Foundation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Finalization Analyte Analyte Properties (Hydrophobic, Aromatic, UV Active) Rationale Chromatographic Rationale (RP-HPLC, C18, UV Detection) Analyte->Rationale informs Initial Initial Conditions (C18 Column, ACN/H2O, 285 nm) Rationale->Initial Optimize Optimization (Mobile Phase Ratio, pH, Flow Rate) Initial->Optimize refine Final Final Optimized Method Optimize->Final ValidationWorkflow SST System Suitability Test (SST) Specificity Specificity / Selectivity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness Validated Validated Method Robustness->Validated

Sources

Method

using N-(3-Methoxyphenyl)Cinnamamide in cell viability assays

Application Note: Utilizing N-(3-Methoxyphenyl)Cinnamamide Derivatives in Cell Viability Assays Abstract & Scope N-(3-Methoxyphenyl)cinnamamide serves as the core pharmacophore for a class of highly potent, competitive t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing N-(3-Methoxyphenyl)Cinnamamide Derivatives in Cell Viability Assays

Abstract & Scope

N-(3-Methoxyphenyl)cinnamamide serves as the core pharmacophore for a class of highly potent, competitive transient receptor potential vanilloid 1 (TRPV1) antagonists, most notably SB-366791 (4'-chloro-3-methoxycinnamanilide)[1]. These compounds are heavily utilized in neuropharmacology, oncology, and pain research to block receptor-mediated calcium influx[2]. However, due to their lipophilic nature, researchers must carefully differentiate between true pharmacological antagonism and off-target compound-induced cytotoxicity. This guide provides a self-validating framework and step-by-step protocol for assessing the cell viability of N-(3-Methoxyphenyl)cinnamamide derivatives.

Mechanistic Grounding: Causality in Cytotoxicity vs. Antagonism

As an application scientist, it is critical to understand the causality behind experimental readouts. TRPV1 is a non-selective cation channel. Its activation by noxious stimuli (capsaicin, heat, protons) leads to massive intracellular calcium ( Ca2+ ) influx, which can induce apoptosis or trigger pain signaling pathways[1]. Blocking TRPV1 with N-(3-Methoxyphenyl)cinnamamide derivatives prevents this Ca2+ overload.

When conducting cell viability assays with these compounds, you are managing two competing causal factors:

  • Lipophilicity and Membrane Disruption : Cinnamamides have poor aqueous solubility. At high concentrations (>30 μM), they can form micro-precipitates or intercalate into lipid bilayers, causing non-specific membrane toxicity that mimics receptor-mediated cell death.

  • Solvent Toxicity : These compounds require Dimethyl Sulfoxide (DMSO) for solubilization. If the final DMSO concentration exceeds 0.1% to 0.5% (v/v), the solvent itself will reduce cell viability, confounding the compound's actual profile.

TRPV1_Pathway Capsaicin Capsaicin / Heat TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Ca2_Influx Intracellular Ca2+ Influx TRPV1->Ca2_Influx Opens pore Downstream Depolarization & Pain Signaling Ca2_Influx->Downstream Triggers Inhibitor N-(3-Methoxyphenyl)cinnamamide (e.g., SB-366791) Inhibitor->TRPV1 Blocks

Fig 1: TRPV1 pathway inhibition by N-(3-Methoxyphenyl)cinnamamide derivatives.

Designing a Self-Validating Assay System

To ensure absolute trustworthiness, a viability assay cannot simply measure compound-treated cells against untreated cells. It must be a self-validating system that isolates the compound's effect from environmental artifacts.

  • Assay Selection (CCK-8 vs. MTT) : The Cell Counting Kit-8 (CCK-8 / WST-8) is strongly recommended over the traditional MTT assay. MTT forms insoluble formazan crystals that require DMSO solubilization. Adding more DMSO to cells already treated with lipophilic cinnamamides can cause unpredictable optical artifacts. CCK-8 produces a water-soluble formazan dye, eliminating the solubilization step.

  • Internal Controls :

    • Vehicle Control: Media + DMSO (at the exact concentration used in the highest drug dose, strictly 0.1%). Validates that the solvent isn't causing cell death.

    • Positive Control: 10% DMSO or 1 μM Staurosporine. Validates the dynamic range and sensitivity of the assay.

    • Blank Control: Media + CCK-8 reagent (no cells). Subtracts background absorbance to prevent false-positive viability signals from compound autofluorescence.

Experimental Protocol: CCK-8 Viability Assay

Viability_Workflow Step1 1. Cell Seeding (10^4 cells/well in 96-well plate) Step2 2. Compound Treatment (0.1 nM - 100 μM, max 0.1% DMSO) Step1->Step2 Step3 3. Incubation (24h - 72h at 37°C, 5% CO2) Step2->Step3 Step4 4. CCK-8 Reagent Addition (10 μL per 100 μL media) Step3->Step4 Step5 5. Signal Detection (Absorbance at 450 nm) Step4->Step5 Step6 6. Data Analysis (IC50 & Cytotoxicity Profiling) Step5->Step6

Fig 2: Step-by-step CCK-8 cell viability assay workflow for lipophilic compounds.

Step-by-Step Methodology
  • Compound Preparation : Dissolve the N-(3-Methoxyphenyl)cinnamamide derivative in 100% molecular-grade DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding : Seed target cells (e.g., DRG neurons or TRPV1-expressing cancer lines) in a 96-well plate at 1×104 cells/well in 100 μL of complete culture media. Incubate overnight at 37°C, 5% CO2​ to allow attachment.

  • Serial Dilution (Preventing Solvent Shock) : Lipophilic cinnamamides experience "solvent shock" when transitioning directly from 100% DMSO to 99% aqueous media, causing micro-precipitates. To prevent this, prepare a 10x intermediate working solution in pre-warmed (37°C) culture media.

  • Treatment : Aspirate old media and add 100 μL of the compound-containing media. The final concentration range should span from 0.1 nM to 100 μM. Crucial: Ensure the final DMSO concentration remains constant (e.g., 0.1%) across all wells, including the vehicle control.

  • Incubation : Incubate the plate for the desired time point (typically 24, 48, or 72 hours).

  • Reagent Addition : Add 10 μL of CCK-8 solution directly to each well. Avoid introducing bubbles, as they will scatter light and distort absorbance readings.

  • Detection : Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

  • Calculation : Viability (%)=[Avehicle​−Ablank​Atest​−Ablank​​]×100

Data Presentation & Troubleshooting

When interpreting viability data, map the compound's pharmacological target window against its cytotoxic threshold. For derivatives like SB-366791, the TRPV1 antagonist IC50​ is highly potent (~5.7 nM)[1], while non-specific cytotoxicity typically only occurs at concentrations several orders of magnitude higher.

Table 1: Quantitative Profiling of N-(3-Methoxyphenyl)Cinnamamide Derivatives

ParameterExpected Value RangeBiological Significance
TRPV1 Antagonism ( IC50​ ) 5.0 - 10.0 nMTarget pharmacological efficacy (receptor blockade).
Cytotoxic CC50​ (24h) > 50 μMConcentration at which 50% of cells die (off-target toxicity).
Therapeutic Index (TI) > 5000Safe working window for in vitro and in vivo assays.
Max DMSO Tolerance 0.1% - 0.5% (v/v)Exceeding this threshold causes solvent-induced cell death.

Table 2: Troubleshooting Viability Assays with Lipophilic Cinnamamides

ObservationCausal FactorCorrective Action
High variability between replicate wells Compound precipitation in aqueous media.Prepare 10x intermediate dilutions in media; ensure media is warmed to 37°C before adding compound.
Sudden drop in viability at low doses Solvent (DMSO) toxicity.Normalize DMSO concentration across all wells to strictly 0.1%.
False-positive viability signals Compound optical interference at 450 nm.Read a background plate (compound + media, no cells) and subtract from final absorbance values.

References

  • Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist. Source: Neuropharmacology (2004). Gunthorpe MJ, et al. URL:[Link]

  • SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain. Source: British Journal of Anaesthesia (2009). Niiyama Y, et al. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: N-(3-Methoxyphenyl)cinnamamide in Medicinal Chemistry

Abstract N-(3-Methoxyphenyl)cinnamamide belongs to the cinnamamide class of compounds, a "privileged scaffold" in medicinal chemistry that serves as a versatile template for the design of novel therapeutic agents.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(3-Methoxyphenyl)cinnamamide belongs to the cinnamamide class of compounds, a "privileged scaffold" in medicinal chemistry that serves as a versatile template for the design of novel therapeutic agents.[1][2] Cinnamic acid and its derivatives are naturally occurring compounds found in plants and exhibit a wide spectrum of biological activities with low toxicity, making them promising candidates for drug development.[3][4][5][6] This document provides a comprehensive overview of the potential applications of N-(3-Methoxyphenyl)cinnamamide in medicinal chemistry, with a focus on its potential as an anticancer agent through the inhibition of histone deacetylases (HDACs). Detailed protocols for its synthesis and biological evaluation are also presented to facilitate further research and development.

Introduction: The Therapeutic Potential of the Cinnamamide Scaffold

The cinnamamide scaffold is a key structural motif in numerous natural and synthetic compounds with significant therapeutic potential.[1][4] Its structure allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological properties.[1] Derivatives of cinnamamide have been investigated for a wide range of applications, including:

  • Anticancer Activity: Cinnamamide-based compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3][7]

  • Anti-inflammatory Effects: Several N-arylcinnamamides have been shown to possess anti-inflammatory properties, in some cases by inhibiting the NF-κB signaling pathway.[6]

  • Neuroprotection: The therapeutic potential of cinnamamide derivatives in disorders of the central and peripheral nervous systems has been explored, with some compounds exhibiting anticonvulsant, antidepressant, and neuroprotective properties.[1]

  • Antimicrobial Activity: N-arylcinnamamides have also shown promise as antibacterial and antifungal agents.[5][8]

A significant area of research for cinnamamide derivatives is their activity as histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[9][10] Their overexpression is associated with the development of various cancers, making them a key target for cancer therapy.[9][11] The development of N-hydroxycinnamamide-based HDAC inhibitors has shown particular promise in this area.[12][13][14]

Potential Mechanism of Action: HDAC Inhibition

Based on the extensive research into cinnamamide derivatives, a primary hypothesized mechanism of action for N-(3-Methoxyphenyl)cinnamamide in an oncological context is the inhibition of histone deacetylases.

The Role of HDACs in Carcinogenesis

HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[10][14] In cancer cells, the overexpression of certain HDACs can lead to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[9]

N-(3-Methoxyphenyl)cinnamamide as a Potential HDAC Inhibitor

The structure of N-(3-Methoxyphenyl)cinnamamide, particularly the cinnamoyl moiety, is a key feature found in many known HDAC inhibitors. By inhibiting HDAC enzymes, N-(3-Methoxyphenyl)cinnamamide could potentially restore the normal expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Signaling Pathway: HDAC Inhibition and its Downstream Effects

HDAC_Inhibition_Pathway Compound N-(3-Methoxyphenyl)cinnamamide HDAC Histone Deacetylases (HDACs) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothesized signaling pathway of N-(3-Methoxyphenyl)cinnamamide.

Protocols for Synthesis and Biological Evaluation

The following sections provide detailed protocols for the synthesis of N-(3-Methoxyphenyl)cinnamamide and its subsequent evaluation for anticancer activity.

Synthesis of N-(3-Methoxyphenyl)cinnamamide

This protocol is adapted from standard methods for the synthesis of N-arylcinnamamides.

Workflow for Synthesis

Synthesis_Workflow Cinnamic_Acid Cinnamic Acid Cinnamoyl_Chloride Cinnamoyl Chloride Cinnamic_Acid->Cinnamoyl_Chloride Activation Thionyl_Chloride Thionyl Chloride (SOCl2) Amide_Formation Amide Formation Cinnamoyl_Chloride->Amide_Formation m_Anisidine 3-Methoxyaniline (m-Anisidine) m_Anisidine->Amide_Formation Final_Product N-(3-Methoxyphenyl)cinnamamide Amide_Formation->Final_Product

Caption: General workflow for the synthesis of N-(3-Methoxyphenyl)cinnamamide.

Materials and Reagents:

  • Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • 3-Methoxyaniline (m-Anisidine)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Activation of Cinnamic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cinnamic acid (1.0 eq) in anhydrous THF.

    • Add thionyl chloride (2.0 eq) dropwise to the stirred solution at room temperature.

    • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude cinnamoyl chloride.

  • Amide Formation:

    • Dissolve the crude cinnamoyl chloride in anhydrous THF.

    • In a separate flask, dissolve 3-methoxyaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.

    • Add the cinnamoyl chloride solution dropwise to the 3-methoxyaniline solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-(3-Methoxyphenyl)cinnamamide.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Anticancer Activity

3.2.1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[15][16] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][17]

Materials:

  • Cancer cell lines (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(3-Methoxyphenyl)cinnamamide stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of N-(3-Methoxyphenyl)cinnamamide in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15][18]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

3.2.2. HDAC Inhibitory Activity Assay

This fluorometric assay measures the ability of a compound to inhibit HDAC activity.

Materials:

  • HDAC inhibitor screening kit (commercially available)

  • HeLa nuclear extract (as a source of HDAC enzymes)

  • N-(3-Methoxyphenyl)cinnamamide

  • Trichostatin A (TSA) as a positive control inhibitor

  • Fluorometric microplate reader

Procedure (based on a generic commercial kit): [19][20][21][22]

  • Reagent Preparation: Prepare the assay buffer, HDAC substrate, and developer solution according to the kit manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of N-(3-Methoxyphenyl)cinnamamide and the TSA control in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, HeLa nuclear extract, and the test compound or control.

    • Initiate the reaction by adding the HDAC fluorometric substrate.

    • Incubate the plate at 37°C for 30 minutes.[19]

  • Development: Stop the reaction by adding the developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal. Incubate at room temperature for 15-30 minutes.[19]

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[21]

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the compound relative to the no-inhibitor control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for N-(3-Methoxyphenyl)cinnamamide is not extensively published, general trends for cinnamamide derivatives can provide valuable insights for future optimization:

  • Substituents on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring can significantly impact biological activity. Electron-withdrawing or lipophilic groups can influence potency.[6]

  • The Cinnamoyl Moiety: The α,β-unsaturated carbonyl system is a critical feature for the activity of many cinnamamide derivatives, potentially acting as a Michael acceptor.

  • The 3-Methoxy Group: The methoxy group on the N-phenyl ring can influence the compound's electronic properties, lipophilicity, and binding interactions with its molecular target.

Conclusion and Future Directions

N-(3-Methoxyphenyl)cinnamamide is a promising compound within the broader class of biologically active cinnamamides. Its structural features suggest potential as an HDAC inhibitor for anticancer therapy. The protocols provided herein offer a framework for the synthesis and systematic evaluation of its therapeutic potential. Future research should focus on:

  • Confirming the HDAC inhibitory activity of N-(3-Methoxyphenyl)cinnamamide and determining its selectivity for different HDAC isoforms.

  • Expanding the in vitro anticancer evaluation to a broader panel of cancer cell lines.

  • Investigating its efficacy in in vivo cancer models.

  • Synthesizing and evaluating analogs to establish a clear structure-activity relationship and optimize its pharmacological properties.

By leveraging the established therapeutic potential of the cinnamamide scaffold, further investigation into N-(3-Methoxyphenyl)cinnamamide is warranted and holds promise for the development of novel therapeutic agents.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Li, Y., et al. (2019). An Improved Protocol for the Virtual Screening Discovery of Novel Histone Deacetylase Inhibitors. Chemical and Pharmaceutical Bulletin, 67(10), 1076-1081.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Coolaber. (n.d.). MTT (Assay protocol).
  • ResearchGate. (n.d.). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships.
  • National Center for Biotechnology Information. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors.
  • Gunia-Krzyżak, A., et al. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(8), 1325-1337.
  • ResearchGate. (n.d.). Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties.
  • BMG Labtech. (n.d.). Screening for histone deacetylase (HDAC) active compounds.
  • Abcam. (n.d.). HDAC Inhibitor Drug Screening Kit (Fluorometric) protocol book.
  • MDPI. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors.
  • National Center for Biotechnology Information. (n.d.). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides.
  • Cayman Chemical. (n.d.). HDAC1 Inhibitor Screening Assay Kit.
  • MDPI. (2019). Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives.
  • Jílek, P., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules, 23(8), 1999.
  • Xu, W., et al. (2017). Development of N-hydroxycinnamamide-based HDAC inhibitors with improved HDAC inhibitory activity and in vitro antitumor activity. Bioorganic & Medicinal Chemistry, 25(9), 2636-2644.
  • Universitas Hasanuddin. (2022). Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency.
  • Shandong University. (n.d.). Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents.
  • Semantic Scholar. (n.d.). Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors.
  • ScienceDirect. (2025). New Vanillyl-capped HDAC inhibitors exhibit anti-tumor efficacy in neuroblastoma and glioblastoma cells.
  • National Center for Biotechnology Information. (n.d.). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2).
  • Taylor & Francis. (2009). Synthesis of a novel series of benzylether-containing cinnamoyl derivatives as histone deacetylase inhibitors.
  • MDPI. (2019). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide.
  • MDPI. (2024). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides.
  • Gaikwad, D. D., et al. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. European Journal of Medicinal Chemistry, 181, 111581.

Sources

Method

Application Notes and Protocols for High-Throughput Screening of N-(3-Methoxyphenyl)cinnamamide

Introduction: Unveiling the Therapeutic Potential of N-(3-Methoxyphenyl)cinnamamide through High-Throughput Screening N-(3-Methoxyphenyl)cinnamamide is a synthetic derivative of cinnamic acid, a naturally occurring compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of N-(3-Methoxyphenyl)cinnamamide through High-Throughput Screening

N-(3-Methoxyphenyl)cinnamamide is a synthetic derivative of cinnamic acid, a naturally occurring compound found in plants. Cinnamic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antioxidant, anti-inflammatory, and anticancer effects[1][2][3]. The cinnamamide scaffold, in particular, has been identified as a privileged structure in drug discovery, with certain derivatives demonstrating potent inhibitory activity against key cellular enzymes[1][4].

Recent studies have suggested that some cinnamamides may exert their therapeutic effects through the inhibition of histone deacetylases (HDACs)[5][6]. HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a prime target for drug development[7][8]. The sirtuins, a class of NAD+-dependent histone deacetylases, are also key regulators of cellular processes and have emerged as important therapeutic targets[9][10].

This guide provides detailed, field-proven protocols for the in vitro high-throughput screening (HTS) of N-(3-Methoxyphenyl)cinnamamide to assess its inhibitory activity against HDACs and sirtuins. The methodologies described herein are designed for robustness, scalability, and the generation of reliable and reproducible data suitable for hit identification and lead optimization in a drug discovery setting.

PART 1: Foundational Knowledge for Robust Screening

Understanding the Target: HDACs and Sirtuins

Histone deacetylases are broadly classified into two families: the "classical" zinc-dependent HDACs and the NAD+-dependent sirtuins. Both families catalyze the removal of acetyl groups from lysine residues on proteins, leading to changes in chromatin structure and gene expression. Inhibition of HDACs generally results in hyperacetylation, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells[11].

The choice of screening targets for N-(3-Methoxyphenyl)cinnamamide is therefore directed towards representative members of these enzyme families. This dual-pronged approach allows for a comprehensive initial assessment of the compound's inhibitory profile.

Assay Principles for High-Throughput Screening

The protocols detailed in this guide utilize fluorescence and luminescence-based assays, which are the industry standard for HTS due to their high sensitivity, wide dynamic range, and compatibility with automation[7]. These assays employ a "turn-on" signal mechanism. A modified peptide substrate, containing an acetylated lysine residue, is incubated with the target enzyme. Upon deacetylation by the enzyme, a developing agent cleaves the deacetylated substrate, releasing a fluorophore or a luminescent signal. The intensity of the signal is directly proportional to the enzyme's activity. A decrease in signal in the presence of a test compound, such as N-(3-Methoxyphenyl)cinnamamide, indicates inhibition of the enzyme.

PART 2: High-Throughput Screening Protocols

Protocol 1: Fluorometric High-Throughput Screening for HDAC Inhibitors

This protocol is designed to assess the inhibitory activity of N-(3-Methoxyphenyl)cinnamamide against a representative Class I and II histone deacetylase, such as HDAC1. The assay is based on a two-step enzymatic reaction that results in a fluorescent signal proportional to HDAC activity.[8][11][12]

HDAC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Compound_Prep Prepare N-(3-Methoxyphenyl)cinnamamide Dilution Series Dispense_Compound Dispense Compound Dilutions to 384-well Plate Compound_Prep->Dispense_Compound Enzyme_Prep Prepare HDAC1 Enzyme Working Solution Add_Enzyme Add HDAC1 Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare HDAC Substrate Working Solution Add_Substrate Add HDAC Substrate Substrate_Prep->Add_Substrate Dispense_Compound->Add_Enzyme Incubate1 Incubate at 37°C Add_Enzyme->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Add_Developer Add Developer Solution Incubate2->Add_Developer Incubate3 Incubate at Room Temperature Add_Developer->Incubate3 Read_Plate Read Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate3->Read_Plate

Caption: Workflow for the fluorometric HDAC inhibitor screening assay.

ReagentSupplierCatalog NumberStorage
Recombinant Human HDAC1BPS Bioscience50051-80°C
HDAC Fluorogenic Assay KitBPS Bioscience50033-80°C
N-(3-Methoxyphenyl)cinnamamideSigma-Aldrich127033-74-32-8°C[13]
DMSO, ACS GradeSigma-AldrichD2650Room Temperature
384-well Black, Flat-Bottom PlatesCorning3573Room Temperature
  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-(3-Methoxyphenyl)cinnamamide in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a concentration gradient (e.g., 10 mM to 1 nM). This will be your compound plate.

    • For the final assay, compounds will be further diluted in assay buffer to achieve the desired final concentrations with a final DMSO concentration of ≤1%.

  • Assay Plate Preparation:

    • Using a liquid handler, transfer 1 µL of each compound dilution from the compound plate to a 384-well black assay plate.

    • Include wells for positive control (no enzyme), negative control (DMSO vehicle), and a known HDAC inhibitor (e.g., Trichostatin A) for reference.

  • Enzyme and Substrate Preparation (as per kit instructions):

    • Thaw the HDAC1 enzyme on ice. Dilute the enzyme to the recommended working concentration in the provided assay buffer.

    • Prepare the HDAC substrate working solution by diluting the concentrated stock in the assay buffer.

  • Assay Execution:

    • Add 20 µL of the diluted HDAC1 enzyme solution to each well of the assay plate containing the compound.

    • Mix gently by orbital shaking for 1 minute.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of the HDAC substrate working solution to all wells.

    • Mix gently and incubate at 37°C for 30 minutes.

    • Add 20 µL of the developer solution to each well to stop the enzymatic reaction and initiate fluorescence development.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity on a plate reader with excitation at ~360 nm and emission at ~460 nm.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Protocol 2: Luminescent High-Throughput Screening for Sirtuin Inhibitors

This protocol is tailored to evaluate the inhibitory potential of N-(3-Methoxyphenyl)cinnamamide against a representative sirtuin, such as SIRT1. Luminescence-based assays often offer higher sensitivity and are less prone to interference from fluorescent compounds.[14][15]

Sirtuin_Pathway cluster_reaction Sirtuin Deacetylation cluster_detection Luminescent Detection SIRT1 SIRT1 Deacetylated_Substrate Deacetylated Peptide Substrate SIRT1->Deacetylated_Substrate Deacetylates NAD NAD+ NAM Nicotinamide NAD->NAM OAADPr O-Acetyl-ADP-Ribose NAD->OAADPr Acetylated_Substrate Acetylated Peptide Substrate Acetylated_Substrate->Deacetylated_Substrate Luciferin_Precursor Luciferin Precursor Deacetylated_Substrate->Luciferin_Precursor Releases Developer Developer Enzyme Luciferase Luciferase Developer->Luciferase Activates Light Luminescent Signal Luciferin_Precursor->Light Luciferase->Light

Caption: Principle of a luminescent sirtuin activity assay.

ReagentSupplierCatalog NumberStorage
Recombinant Human SIRT1BPS Bioscience50012-80°C
SIRT-Glo™ Luminescence AssayPromegaG0411-80°C
N-(3-Methoxyphenyl)cinnamamideSigma-Aldrich127033-74-32-8°C[13]
DMSO, ACS GradeSigma-AldrichD2650Room Temperature
384-well White, Flat-Bottom PlatesGreiner Bio-One781080Room Temperature
  • Compound Preparation:

    • Follow the same procedure as described in Protocol 1 for preparing the compound dilution series.

  • Assay Plate Preparation:

    • Transfer 1 µL of each compound dilution to a 384-well white assay plate.

    • Include appropriate controls as in Protocol 1.

  • Reagent Preparation (as per kit instructions):

    • Prepare the SIRT-Glo™ Reagent by combining the SIRT-Glo™ Buffer, SIRT-Glo™ Substrate, and NAD+. Allow it to equilibrate to room temperature before use.

  • Assay Execution:

    • Add 10 µL of the SIRT1 enzyme (diluted in appropriate buffer) to each well.

    • Mix gently and incubate at room temperature for 30 minutes.

    • Add 10 µL of the prepared SIRT-Glo™ Reagent to all wells.

    • Mix by orbital shaking for 2 minutes.

    • Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • The data analysis follows the same principles as for the fluorometric HDAC assay. Calculate the percent inhibition and determine the IC50 value using a four-parameter logistic fit.

PART 3: Essential Considerations for Assay Validation and Interpretation

Counterscreening for Assay Artifacts

It is crucial to perform counterscreens to eliminate false-positive hits. Potential sources of assay interference include:

  • Compound Auto-fluorescence/luminescence: Screen N-(3-Methoxyphenyl)cinnamamide in the absence of the enzyme to identify any intrinsic fluorescence or luminescence at the assay wavelengths.

  • Cytotoxicity: For cell-based follow-up studies, it is essential to determine the cytotoxic profile of the compound. A standard MTT or CellTiter-Glo® assay can be used to assess cell viability.[16]

Solubility

The solubility of N-(3-Methoxyphenyl)cinnamamide in the final assay buffer should be determined to ensure that the observed inhibition is not due to compound precipitation. Poor solubility can lead to non-specific aggregation and false-positive results.

Mechanism of Action Studies

Initial hits from the primary screen should be further characterized to understand their mechanism of action. This can include:

  • Enzyme Kinetics: Determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Selectivity Profiling: Test the compound against a panel of other HDAC and sirtuin isoforms to assess its selectivity.

Conclusion

The high-throughput screening protocols detailed in these application notes provide a robust framework for the initial characterization of N-(3-Methoxyphenyl)cinnamamide as a potential inhibitor of HDACs and sirtuins. By adhering to these methodologies and incorporating appropriate validation and counterscreening steps, researchers can confidently identify and advance promising lead compounds in the drug discovery pipeline. The insights gained from these screens will be instrumental in elucidating the therapeutic potential of this and related cinnamamide derivatives.

References

  • BioVision. (n.d.). HDAC Inhibitor Drug Screening Kit. Retrieved from [Link]

  • Canning, P. (2012, December 18). Drug discovery assays for the histone deacetylase class of enzymes. Drug Discovery World. Retrieved from [Link]

  • Gallego-Jara, J., et al. (2018). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. In Methods in Molecular Biology (Vol. 1747, pp. 165-176). Humana Press.
  • Deininger, M. (n.d.). A Bioluminescent Assay for Direct Measurement of Sirtuin Activity in Cancer Cells. Versiti Blood Research Institute. Retrieved from [Link]

  • Gallego-Jara, J., et al. (2018). Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins. Methods in Molecular Biology, 1747, 177-185.
  • National Science Foundation. (n.d.). Intracellular fluorescence competition assay for inhibitor engagement of histone deacetylase. Retrieved from [Link]

  • MacLaren, A., et al. (2025). High-throughput screening identifies the activity of histone deacetylase inhibitors in patient-derived models of soft tissue sarcoma. Cancer Biology & Therapy, 26(1), 2589666.
  • Dai, Q., et al. (2019). A one-step specific assay for continuous detection of sirtuin 2 activity. Acta Pharmaceutica Sinica B, 9(5), 1031-1040.
  • Wang, Y., et al. (2019). A high-throughput screening identifies histone deacetylase inhibitors as therapeutic agents against medulloblastoma.
  • Lobera, M., et al. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors.
  • PerkinElmer. (n.d.). Screening HDAC Inhibitors - A Workflow Comprising High Throughput and High Content Screening. Retrieved from [Link]

  • BPS Bioscience. (n.d.). HDAC Fluorogenic Assay Kit (Green). Retrieved from [Link]

  • Deeney, J. T., et al. (2023). Bioluminescence Assay of Lysine Deacylase Sirtuin Activity. bioRxiv.
  • Kim, D. H., et al. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)
  • Smith, B. C. (n.d.). Sirtuins in Aging. Smith Lab. Retrieved from [Link]

  • Janočková, J., et al. (2019).
  • da Silva, A. B., et al. (2023). Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species. Molecules, 28(16), 5988.
  • Elabscience. (n.d.). Sirtuin 1 (SIRT-1) Activity Assay Kit. Retrieved from [Link]

  • de Fátima, A., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Revista Virtual de Química, 13(3), 634-646.
  • Kim, D. H., et al. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)
  • BellBrook Labs. (2025, October 21). What Is the Best Sirtuin Assay for SIRT Screening?. Retrieved from [Link]

  • PubChem. (n.d.). SB-366791. Retrieved from [Link]

  • Gunia-Krzyżak, A., et al. (2024). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. Molecules, 29(24), 5432.
  • Kulkarni, S., et al. (1983). N,N-Disubstituted-p-Methyl-p-Methoxy Cinnamamides, as Possible CNS Depressants. Journal of the Indian Chemical Society, 60(9), 817-819.
  • Sestak, V., et al. (2019). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules, 24(18), 3290.
  • Arifin, A. S., et al. (2022). Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. Indonesian Journal of Chemistry, 22(1), 1-10.
  • Liu, X. F., et al. (2012). Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5649-5652.
  • Kim, D. H., et al. (2021). Design of N-phenyl cinnamamide derivatives (1a–i) to confirm electronic...
  • Kim, D. H., et al. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation.

Sources

Application

Application Note: N-(3-Methoxyphenyl)Cinnamamide as a Strategic Precursor in Organic Synthesis and Drug Development

Executive Summary & Chemical Profiling N-(3-Methoxyphenyl)cinnamamide (CAS: 15116-41-3 / 127033-74-3) is a highly versatile, bifunctional organic intermediate. Structurally, it combines an electrophilic α,β -unsaturated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

N-(3-Methoxyphenyl)cinnamamide (CAS: 15116-41-3 / 127033-74-3) is a highly versatile, bifunctional organic intermediate. Structurally, it combines an electrophilic α,β -unsaturated carbonyl (Michael acceptor) with an electron-rich 3-methoxyphenyl ring. This unique architecture allows it to serve two distinct strategic roles in pharmaceutical development:

  • As a Cyclization Precursor: It undergoes a Lewis acid-mediated cascade reaction to form 7-hydroxy-1H-quinolin-2-one, a critical core scaffold for atypical antipsychotics[1].

  • As a Pharmacophore Core: Its structural resemblance to the vanillyl moiety makes it a foundational building block for Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists[2].

This application note provides an authoritative guide on the mechanistic pathways, API synthesis workflows, and self-validating protocols for utilizing N-(3-methoxyphenyl)cinnamamide in advanced organic synthesis.

Mechanistic Deep Dive: The Lewis Acid Cascade

The transformation of N-(3-methoxyphenyl)cinnamamide into 7-hydroxy-1H-quinolin-2-one is a remarkable example of a one-pot cascade reaction driven by Aluminum Chloride ( AlCl3​ ). This reaction bypasses multi-step heterocyclic synthesis by leveraging the inherent reactivity of the cinnamamide framework[1].

Causality of the Reaction Steps:
  • Regioselective Cyclization: The 3-methoxy group acts as a powerful ortho/para directing group. Because the position para to the methoxy group is sterically accessible and electronically activated, the intramolecular Friedel-Crafts alkylation occurs exclusively at this site, preventing isomeric mixtures.

  • Retro-Friedel-Crafts Aromatization: The initial cyclization yields a sterically hindered 4-phenyl-3,4-dihydroquinolin-2-one intermediate. Under harsh thermal conditions (120–180 °C), AlCl3​ catalyzes a retro-Friedel-Crafts reaction, expelling the phenyl group as benzene to achieve the thermodynamically stable, fully conjugated quinolinone core.

  • In Situ Demethylation: Concurrently, the strong Lewis acidity of AlCl3​ cleaves the aryl methyl ether, releasing methyl chloride and yielding the free 7-hydroxyl group required for downstream API functionalization.

G A N-(3-Methoxyphenyl) cinnamamide B AlCl3 Activation (0-120°C) A->B C Intramolecular Cyclization B->C D Retro-Friedel-Crafts (- Benzene, 120-180°C) C->D E Demethylation (- CH3Cl) D->E F 7-Hydroxy-1H- quinolin-2-one E->F

Figure 1: Lewis acid-mediated cascade cyclization of N-(3-methoxyphenyl)cinnamamide.

Strategic Applications in API Synthesis

The primary industrial application of the resulting 7-hydroxy-1H-quinolin-2-one is the divergent synthesis of blockbuster atypical antipsychotics, specifically Aripiprazole and Brexpiprazole [3].

The 7-hydroxyl group serves as the nucleophilic anchor. Alkylation with a dihaloalkane (e.g., 1-bromo-4-chlorobutane) generates an intermediate linker (such as Brexpiprazole Quinolinone Fragment). This intermediate is subsequently coupled with specific aryl-piperazine derivatives to yield the final APIs.

API_Synthesis HQ 7-Hydroxy-1H-quinolin-2-one (Core Scaffold) Alk Alkylation (1-bromo-4-chlorobutane / K2CO3) HQ->Alk Int 7-(4-Chlorobutoxy)quinolin-2-one (Key Intermediate) Alk->Int Coupling1 Coupling with 1-(2,3-Dichlorophenyl)piperazine Int->Coupling1 Coupling2 Coupling with 1-(Benzo[b]thiophen-4-yl)piperazine Int->Coupling2 API1 Aripiprazole (Antipsychotic API) Coupling1->API1 API2 Brexpiprazole (Antipsychotic API) Coupling2->API2

Figure 2: Divergent API synthesis of Aripiprazole and Brexpiprazole.

Pharmacological Applications: TRPV1 Modulation

Beyond its use as a synthetic precursor, the N-(3-methoxyphenyl)cinnamamide scaffold is a privileged structure in neuropharmacology. Derivatives of this compound, most notably 4-Chloro-N-(3-methoxyphenyl)cinnamamide (SB-366791) , are highly selective antagonists of the TRPV1 receptor[2].

Structure-Activity Relationship (SAR) Insights: The 3-methoxy group is essential for binding, as it mimics the vanillyl group found in capsaicin (a natural TRPV1 agonist). However, the rigid cinnamamide linker, combined with a halogenated phenyl ring, alters the conformational fit within the binding pocket, shifting the molecule's profile from an agonist to a potent antagonist. This mechanism is actively utilized in research targeting hyperalgesia and neuropathic pain[4].

Quantitative Data Summary
Compound / IntermediatePrimary Target / OutputApplication AreaKey Metric / Yield
N-(3-Methoxyphenyl)cinnamamide 7-HydroxyquinolinoneAPI Precursor43–53% Yield (One-pot)[1]
7-Hydroxy-1H-quinolin-2-one Aripiprazole / BrexpiprazoleAntipsychotic Synthesis>98% Purity required for QC
4-Chloro-N-(3-methoxyphenyl)cinnamamide TRPV1 ReceptorNeuropathic Pain / HyperalgesiaPotent Antagonism (In vivo)[2][4]

Self-Validating Experimental Protocols

Protocol A: One-Pot Synthesis of 7-Hydroxy-1H-quinolin-2-one

This protocol utilizes a self-validating system where visual and physical cues confirm the successful progression of the cascade reaction.

Reagents: N-(3-Methoxyphenyl)cinnamamide (1.0 eq), Anhydrous AlCl3​ (3.5 eq), Chlorobenzene (solvent).

  • Activation Phase (0 °C to RT):

    • Step: Suspend N-(3-methoxyphenyl)cinnamamide in anhydrous chlorobenzene under an inert N2​ atmosphere. Cool to 0 °C.

    • Step: Add anhydrous AlCl3​ portion-wise to control the exothermic complexation.

    • Validation Check: The suspension will transition into a deep-colored, homogeneous complex, indicating successful Lewis acid-base adduct formation.

  • Cyclization Phase (120 °C):

    • Step: Gradually heat the reaction mixture to 120 °C and maintain for 2 hours.

    • Causality: This temperature provides the exact activation energy required for the para-directed Friedel-Crafts alkylation without causing premature degradation.

  • Aromatization & Demethylation Phase (180 °C):

    • Step: Equip the flask with a distillation apparatus. Ramp the temperature to 180 °C.

    • Validation Check: The distillation of benzene and the evolution of HCl gas (detectable via pH paper at the vent) serve as real-time indicators of the retro-Friedel-Crafts and demethylation processes[1].

    • Step: Maintain temperature for ~2 hours until gas evolution completely ceases (indicating reaction completion).

  • Quench & Isolation:

    • Step: Cool the mixture to 60 °C and carefully pour it over crushed ice and concentrated HCl (to prevent aluminum hydroxide precipitation).

    • Validation Check: A beige/brown precipitate of crude 7-hydroxy-1H-quinolin-2-one will immediately form.

    • Step: Filter, wash with cold water, and recrystallize from ethanol to yield the pure product.

Protocol B: Synthesis of Brexpiprazole Precursor (Alkylation)
  • Deprotonation: Dissolve 7-hydroxy-1H-quinolin-2-one (1.0 eq) in DMF. Add anhydrous K2​CO3​ (1.5 eq) and stir at 60 °C for 30 minutes.

    • Causality: The phenolic hydroxyl is significantly more acidic than the amide nitrogen, ensuring selective O-alkylation.

  • Alkylation: Add 1-bromo-4-chlorobutane (1.2 eq) dropwise. Maintain at 60 °C for 4 hours.

  • Workup: Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield 7-(4-chlorobutoxy)-1H-quinolin-2-one, ready for final piperazine coupling[3].

References

  • Brexpiprazole Impurity 78 - Axios Research.

  • Brexpiprazole Reference Standards - Axios Research. 3

  • Cas 70500-72-0, 7-Hydroxyquinolinone - LookChem. 1

  • Sustained laryngeal transient receptor potential vanilloid 1 activation inhibits mechanically induced swallowing in anesthetized rats - Elsevier Pure (Tohoku University). 2

  • Botulinum toxin type a reduces hyperalgesia and TRPV1 expression in rats with neuropathic pain - Elsevier Pure (Mayo Clinic).4

Sources

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of N-(3-Methoxyphenyl)Cinnamamide

[label="Schotten-Baumann\nAcetone/ Caption: Troubleshooting logic for N-(3-Methoxyphenyl)cinnamamide synthesis. Max width: 760px.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Schotten-Baumann\nAcetone/

Caption: Troubleshooting logic for N-(3-Methoxyphenyl)cinnamamide synthesis. Max width: 760px.

Troubleshooting Guide & FAQs

Q1: Why does my yield plateau at exactly 50% when reacting cinnamoyl chloride and 3-methoxyaniline in anhydrous DCM without an external base? A1: Causality: When reacting an amine with an acid chloride, the nucleophilic acyl substitution generates one equivalent of hydrochloric acid (HCl). Without an exogenous acid scavenger, this HCl rapidly protonates the remaining 3-methoxyaniline (pKa ~4.2), converting it into an unreactive anilinium salt. Consequently, exactly half of your starting amine is consumed by the byproduct, capping your theoretical yield at 50%. Solution: Implement a Schotten-Baumann biphasic system using an Acetone/Water solvent mixture and Potassium Carbonate (K₂CO₃). The inorganic base selectively neutralizes the HCl in the aqueous phase, leaving the amine free to react in the organic phase, pushing yields up to 98%[1].

Q2: I am observing cinnamic acid in my final mixture despite starting with pure cinnamoyl chloride. How do I prevent hydrolysis? A2: Causality: Cinnamoyl chloride is highly susceptible to nucleophilic attack by water. In monophasic organic systems with trace moisture, hydrolysis outcompetes amidation. Solution: Counterintuitively, moving to a deliberate biphasic system (Acetone/H₂O) solves this. The kinetics of the amidation between the highly nucleophilic 3-methoxyaniline and the acid chloride are orders of magnitude faster than the hydrolysis reaction, provided the pH is controlled by K₂CO₃[1]. Ensure the acid chloride is added last and sequentially to the pre-mixed amine/base solution.

Q3: Can I synthesize this directly from cinnamic acid to avoid handling moisture-sensitive acid chlorides? A3: Causality: Yes, but cinnamic acid requires electrophilic activation. Direct condensation fails because the amine simply deprotonates the acid, forming an unreactive carboxylate salt. Solution: Use coupling agents like EDC/HOBt to form an active ester intermediate[2], or utilize catalytic Borane-Pyridine for direct amidation[3]. Alternatively, generate the acid chloride in situ using oxalyl chloride and catalytic DMF in DCM, followed by immediate trapping with the amine[4].

Quantitative Data: Amidation Strategies Comparison

The following table summarizes the expected outcomes of different synthetic routes based on empirical data:

Acyl SourceReagents / BaseSolvent SystemTimeTempReported Yield
Cinnamoyl Chloride K₂CO₃ (1.5 eq)Acetone / Water (1:2)30 min25°C98%
Cinnamic Acid EDC / HOBtDMF or DCM16 hr25°C~75-85%
Cinnamic Acid (COCl)₂ / PyridineDCM then THF2-4 hr80°C~77-88%

Self-Validating Experimental Protocols

Protocol A: High-Yield Schotten-Baumann Synthesis (Recommended)

This protocol utilizes a biphasic system to maximize atom economy and prevent amine protonation, yielding ~98%[1].

  • Step 1: Solvent Preparation. Prepare a solvent mixture of 8 mL Acetone and 16 mL Deionized Water in a 50 mL round-bottom flask.

  • Step 2: Reagent Loading. Add 1.0 g (8.12 mmol) of 3-methoxyaniline (m-anisidine) to the solvent. Stir until a homogeneous suspension forms.

  • Step 3: Base Addition. Add 1.68 g (12.18 mmol, 1.5 eq) of Potassium Carbonate (K₂CO₃).

    • Validation Check: The pH of the aqueous phase must test >9 via pH paper before proceeding.

  • Step 4: Acyl Addition. Slowly add 1.62 g (9.74 mmol, 1.2 eq) of 3-phenyl-2-propenoyl chloride (cinnamoyl chloride) sequentially.

    • Mechanistic Note: Sequential addition ensures the amine is fully dispersed and the base is ready to scavenge HCl, preventing localized acidic zones.

  • Step 5: Reaction. Stir vigorously at room temperature (20-25°C) for 30 minutes.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the 3-methoxyaniline spot (Rf ~0.3) completely disappears, replaced by a new UV-active product spot (Rf ~0.6).

  • Step 6: Workup. Pour the mixture into 50 mL of ice water. Extract with Ethyl Acetate (3 x 20 mL). Combine organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford pure N-(3-methoxyphenyl)cinnamamide[1].

Protocol B: In-Situ Activation from Cinnamic Acid

Ideal for researchers without access to stable cinnamoyl chloride, utilizing classical condensation[4].

  • Step 1: Activation. Dissolve cinnamic acid (1.0 eq) in anhydrous CH₂Cl₂. Add a catalytic amount of DMF (0.05 eq).

  • Step 2: Chlorination. Dropwise add Oxalyl Chloride (1.2 eq) at 0°C. Stir for 2 hours at room temperature.

    • Validation Check: The reaction acts as its own indicator; bubbling (release of CO and CO₂) will cease when conversion to the acid chloride is 100% complete.

  • Step 3: Concentration. Concentrate the solution under vacuum to remove all excess oxalyl chloride and HCl gas.

  • Step 4: Coupling. Redissolve the crude cinnamoyl chloride in THF. Add 3-methoxyaniline (1.0 eq) and pyridine (1.5 eq). Stir at 80°C for 2 hours.

  • Step 5: Purification. Saponify any ester byproducts with mild aqueous NaOH, acidify, and extract with EtOAc to isolate the amide[4].

References

  • Title: Borane-Pyridine: An Efficient Catalyst for Direct Amidation - MDPI Source: mdpi.com URL: [Link]

  • Title: Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification - PMC Source: nih.gov URL: [Link]

  • Title: New Transient Receptor Potential Vanilloid Subfamily Member 1 Positron Emission Tomography Radioligands: Synthesis, Radiolabeling, and Preclinical Evaluation - ACS Publications Source: acs.org URL: [Link]

Sources

Optimization

troubleshooting N-(3-Methoxyphenyl)Cinnamamide precipitation in aqueous media

Welcome to the technical support center for N-(3-Methoxyphenyl)cinnamamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for precipitation iss...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(3-Methoxyphenyl)cinnamamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for precipitation issues encountered in aqueous media. As Senior Application Scientists, we have compiled this resource based on established physicochemical principles and extensive laboratory experience.

Compound Profile: N-(3-Methoxyphenyl)Cinnamamide

N-(3-Methoxyphenyl)cinnamamide is a small molecule of interest in various research fields. Understanding its fundamental properties is crucial for successful experimentation.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₂
Molecular Weight 253.3 g/mol
Appearance White to yellow powder or crystals
Calculated XLogP3 4.2[1]
Storage Sealed in a dry environment at 2-8°C[2]

The high calculated XLogP3 value suggests that N-(3-Methoxyphenyl)cinnamamide is a lipophilic compound with inherently low aqueous solubility.[1] This is a primary factor contributing to its precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling of N-(3-Methoxyphenyl)cinnamamide.

Q1: Why is my N-(3-Methoxyphenyl)cinnamamide precipitating in my aqueous buffer?

A1: Precipitation of N-(3-Methoxyphenyl)cinnamamide in aqueous solutions is most commonly due to its low intrinsic aqueous solubility. Several factors can contribute to this issue:

  • High Compound Concentration: The concentration of the compound in your final solution may exceed its solubility limit in the aqueous medium.

  • Insufficient Organic Co-solvent: When diluting a stock solution (typically in an organic solvent like DMSO) into an aqueous buffer, the final concentration of the organic solvent may be too low to maintain the compound's solubility.

  • pH of the Aqueous Medium: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[3][4][5] While N-(3-Methoxyphenyl)cinnamamide does not have strongly acidic or basic groups, the amide linkage can exhibit very weak basicity, and its solubility might be subtly affected by pH changes.

  • Temperature: Solubility is temperature-dependent. A decrease in temperature can lead to precipitation.

  • Salt Concentration of the Buffer: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds, a phenomenon known as "salting out."

Q2: What is the best solvent to dissolve N-(3-Methoxyphenyl)cinnamamide?

A2: Due to its lipophilic nature, N-(3-Methoxyphenyl)cinnamamide is best dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice.[6] For some applications, other organic solvents like ethanol or dimethylformamide (DMF) may also be suitable. It is crucial to first dissolve the compound completely in the organic solvent before diluting it into your aqueous experimental medium.

Q3: How can I predict the solubility of N-(3-Methoxyphenyl)cinnamamide in my specific buffer?

A3: Precisely predicting solubility in a complex buffer can be challenging without experimental data.[7][8][9] However, you can make an educated assessment based on its chemical structure and the properties of your buffer. The Henderson-Hasselbalch equation is a useful tool for predicting the pH-dependent solubility of ionizable compounds.[10][11][12] Given the amide group, N-(3-Methoxyphenyl)cinnamamide is likely a very weak base. Therefore, its solubility might slightly increase in acidic conditions where the amide nitrogen can be protonated, though this effect may be minimal. For practical purposes, experimental determination of solubility in your specific buffer is the most reliable approach.

Troubleshooting Precipitation

This section provides a systematic approach to diagnosing and resolving precipitation issues with N-(3-Methoxyphenyl)cinnamamide during your experiments.

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting precipitation issues.

Troubleshooting_Workflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock prepare_new_stock Prepare fresh stock solution. Ensure complete dissolution (sonication may help). check_stock->prepare_new_stock No check_dilution Precipitation upon dilution? check_stock->check_dilution Yes prepare_new_stock->check_dilution reduce_concentration Reduce the final concentration of the compound. check_dilution->reduce_concentration Yes success Problem Resolved check_dilution->success No check_ph Is the buffer pH appropriate? reduce_concentration->check_ph increase_cosolvent Increase the final concentration of the co-solvent (e.g., DMSO). increase_cosolvent->success use_excipients Consider using solubilizing excipients (e.g., surfactants, cyclodextrins). use_excipients->increase_cosolvent check_ph->use_excipients Yes adjust_ph Adjust buffer pH (if compatible with the experiment). check_ph->adjust_ph No adjust_ph->use_excipients

Caption: A flowchart for troubleshooting N-(3-Methoxyphenyl)Cinnamamide precipitation.

Issue 1: Precipitation in the Stock Solution

Symptom: You observe solid particles or cloudiness in your stock solution (e.g., in DMSO) before any dilution.

Cause: This indicates that the solubility limit in the chosen organic solvent has been exceeded or that the compound has not fully dissolved.

Solutions:

  • Gentle Heating and Sonication: Warm the stock solution gently (e.g., in a 37°C water bath) and sonicate for several minutes. This will increase the kinetic energy and help break down any solid aggregates, facilitating dissolution.[6]

  • Dilute the Stock Solution: If heating and sonication are ineffective, your stock solution may be too concentrated. Dilute it with more of the same organic solvent to a concentration where the compound remains fully dissolved.

  • Try an Alternative Solvent: If DMSO is not effective at your desired concentration, consider other organic solvents such as N,N-dimethylformamide (DMF) or a co-solvent system (e.g., DMSO/ethanol mixture).

Issue 2: Precipitation Upon Dilution into Aqueous Media

Symptom: The stock solution is clear, but a precipitate forms immediately or over a short period after diluting it into your aqueous buffer (e.g., PBS, cell culture media).

Cause: This is the most common precipitation issue and occurs when the final concentration of the organic co-solvent is too low to maintain the solubility of the lipophilic compound in the aqueous environment.

Solutions:

  • Increase the Final Co-solvent Concentration: The final concentration of DMSO in your aqueous solution should be sufficient to keep the compound dissolved. While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. You may need to optimize this for your specific assay.

  • Reduce the Final Compound Concentration: The simplest solution is often to lower the final working concentration of N-(3-Methoxyphenyl)cinnamamide to a level below its solubility limit in the final assay medium.

  • Use Solubilizing Excipients: For in vitro and in vivo applications where higher concentrations are needed, consider using pharmaceutically acceptable solubilizing agents.[13]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water. A typical starting concentration is 0.1% (w/v).

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.[13] Beta-cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.[6]

Mechanism of Solubilizing Agents

The following diagram illustrates how co-solvents and excipients can improve the solubility of a hydrophobic compound.

Solubilization_Mechanisms cluster_0 Aqueous Environment cluster_1 With Co-solvent (e.g., DMSO) cluster_2 With Surfactant (e.g., Tween® 80) cluster_3 With Cyclodextrin (e.g., HP-β-CD) compound { N-(3-Methoxyphenyl)Cinnamamide | (Hydrophobic)} precipitate Precipitate compound->precipitate Low Solubility water Water Molecules water->precipitate compound_cosolvent { N-(3-Methoxyphenyl)Cinnamamide} dissolved_cosolvent Dissolved Compound compound_cosolvent->dissolved_cosolvent dmso DMSO Molecules dmso->dissolved_cosolvent Solvates micelle Micelle (Hydrophilic exterior, Hydrophobic core) compound_micelle { N-(3-Methoxyphenyl)Cinnamamide} compound_micelle->micelle Encapsulated cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic cavity) compound_cd { N-(3-Methoxyphenyl)Cinnamamide} compound_cd->cyclodextrin Inclusion Complex

Caption: Mechanisms of solubilization for hydrophobic compounds.

Issue 3: Time-Dependent Precipitation

Symptom: The solution is initially clear upon dilution but becomes cloudy or shows visible precipitate after some time (e.g., hours or days).

Cause: This can be due to several factors:

  • Metastable Supersaturation: Your initial dilution may have created a supersaturated solution that is thermodynamically unstable and precipitates over time.

  • Temperature Fluctuations: Changes in ambient temperature can affect solubility.

  • Evaporation: Evaporation of the solvent over time can increase the compound's concentration, leading to precipitation.

  • pH Shift: In some biological media, cellular metabolism can alter the pH, which may affect the solubility of the compound.[14]

Solutions:

  • Prepare Fresh Solutions: The most reliable solution is to prepare fresh dilutions of N-(3-Methoxyphenyl)cinnamamide immediately before each experiment.

  • Maintain Constant Temperature: Store your solutions at a constant temperature. If the experiment is long, ensure the temperature of the experimental setup is stable.

  • Use Tightly Sealed Containers: To prevent evaporation, use well-sealed plates or tubes, especially for long-term experiments.

  • Buffer pH Control: Ensure your experimental medium is adequately buffered to resist pH changes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out 2.53 mg of N-(3-Methoxyphenyl)cinnamamide (MW = 253.3 g/mol ).

  • Add 1 mL of high-purity DMSO.

  • Vortex thoroughly.

  • If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved and the solution is clear.

  • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution into Aqueous Buffer
  • Warm the stock solution to room temperature.

  • Vortex the stock solution briefly.

  • To prepare a 10 µM final concentration in 10 mL of aqueous buffer with 0.1% DMSO:

    • Add 10 µL of the 10 mM stock solution to 9.99 mL of the aqueous buffer.

  • Mix immediately and thoroughly by vortexing or inverting the tube several times.

  • Visually inspect for any signs of precipitation.

References

  • Vertex AI Search. (2024, June 11). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery.
  • Fiveable. (2025, August 15). pH and Solubility - AP Chem.
  • SciELO.
  • ACS Publications. (2003, July 23). Prediction of Aqueous Solubility of a Diverse Set of Compounds Using Quantitative Structure−Property Relationships. Journal of Medicinal Chemistry.
  • Springer. (2023, October 30). Creation and interpretation of machine learning models for aqueous solubility prediction.
  • RSC Publishing. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery.
  • ACS Publications. (2006, November 7). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • arXiv.org. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.
  • Chad's Prep®. 17.6 pH Effects on Solubility.
  • Basicmedical Key. (2016, August 14). The solubility of drugs.
  • Expii. Effect of pH on Solubility — Overview & Examples.
  • PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • PubMed. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base.
  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist.
  • Bide Pharmatech. N-(3-Methoxyphenyl)cinnamamide | 127033-74-3.
  • Open Education Alberta.
  • ScienceDirect. (2023, April 10).
  • MedchemExpress.com. Cinnamamide | Biochemical Reagent.
  • Semantic Scholar. (2014, December 10).
  • PubChem - NIH. SB-366791 | C16H14ClNO2 | CID 667594.
  • Atlantis Press.
  • BenchChem.
  • PharmaInfo.
  • Ashdin Publishing. (2024, December 30). Research Article - Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes.
  • Sigma-Aldrich. N-(3-Methoxyphenyl)cinnamamide | 127033-74-3.
  • BLD Pharm. 127033-74-3|N-(3-Methoxyphenyl)cinnamamide.
  • Ambeed, Inc. N-(3-Methoxyphenyl)cinnamamide | 127033-74-3 - Sigma-Aldrich.
  • Google Patents. US6413995B1 - Cinnamamide derivatives and drug compositions containing the same.

Sources

Troubleshooting

optimizing column chromatography purification for N-(3-Methoxyphenyl)Cinnamamide

An Application Scientist's Guide to Optimizing Column Chromatography for N-(3-Methoxyphenyl)Cinnamamide Purification Welcome to the Technical Support Center for the purification of N-(3-Methoxyphenyl)Cinnamamide. This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Optimizing Column Chromatography for N-(3-Methoxyphenyl)Cinnamamide Purification

Welcome to the Technical Support Center for the purification of N-(3-Methoxyphenyl)Cinnamamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this and similar cinnamamide derivatives. As Senior Application Scientists, we understand that successful purification is not just about following a protocol; it's about understanding the underlying principles to troubleshoot and optimize effectively.

This document moves beyond simple step-by-step instructions to provide a deeper understanding of the "why" behind each procedural choice. We will address common problems encountered during column chromatography and provide robust, field-tested solutions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Question 1: Why is my product, N-(3-Methoxyphenyl)Cinnamamide, eluting with impurities despite trying several solvent systems?

Answer: This issue, known as co-elution, is one of the most common challenges. It typically stems from insufficient separation between the product and impurities on the stationary phase.

Probable Causes & Step-by-Step Solutions:

  • Inadequate Solvent System Resolution: The polarity difference between your chosen eluent and the compounds of interest is not optimal. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.3-0.35 on a Thin-Layer Chromatography (TLC) plate, with clear separation from all impurity spots.[1]

    • Solution: Conduct a thorough solvent screen using TLC. Instead of large jumps in polarity (e.g., from 10% to 30% ethyl acetate), test finer increments. A common and effective starting point for cinnamamides is a hexane/ethyl acetate system.[2][3] Try gradients like 80:20, 75:25, and 70:30 (Hexane:EtOAc). If separation is still poor, consider adding a third solvent. For instance, adding 1-2% methanol or dichloromethane to the mixture can subtly alter selectivity and improve separation of closely related aromatic compounds.[4]

  • Column Overloading: Too much crude material has been loaded onto the column relative to the amount of stationary phase. This saturates the stationary phase, preventing proper partitioning of the molecules, leading to broad, overlapping bands.

    • Solution: A general rule of thumb for flash chromatography is to use a mass ratio of stationary phase to crude product of at least 30:1 to 100:1. For a 1 gram crude sample, you should use 30-100 grams of silica gel. If you suspect overloading, reduce the sample load significantly and repeat the purification.

  • Poor Column Packing: An improperly packed column contains channels or cracks, allowing the solvent and sample to bypass the stationary phase instead of flowing through it uniformly. This results in streaky bands and poor separation.

    • Solution: Always pack the column using a slurry method.[1] (See Protocol 2 for a detailed procedure). Ensure the silica gel is fully suspended in the initial, non-polar solvent and allowed to settle into a uniform, compact bed without any air bubbles. Tapping the column gently during packing can help.[5]

Question 2: My product is eluting as a broad band with significant tailing. What causes this and how can I fix it?

Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

Probable Causes & Step-by-Step Solutions:

  • Secondary Interactions with Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[1] The amide group in N-(3-Methoxyphenyl)Cinnamamide can interact with these acidic sites via hydrogen bonding, causing some molecules to "stick" longer than others, resulting in a tailed peak.

    • Solution: Add a small amount of a modifier to your mobile phase to neutralize the active sites. For a neutral-to-weakly-basic compound like an amide, adding 0.1-0.5% triethylamine (TEA) to the eluent can significantly improve peak shape by competing for the acidic sites on the silica.

  • Inappropriate Solvent for Sample Loading: If the sample is dissolved in a solvent that is much stronger (more polar) than the mobile phase, it will not load onto the column in a tight band.

    • Solution: Dissolve your crude product in a minimal amount of a non-polar solvent, such as dichloromethane (DCM) or toluene, before loading. Alternatively, use "dry loading." This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column. This is the preferred method for ensuring a tight starting band.

Question 3: The product seems to be stuck on the column and won't elute, even with a highly polar solvent system.

Answer: This indicates that your product has a very high affinity for the stationary phase under the current conditions, or a chemical transformation has occurred.

Probable Causes & Step-by-Step Solutions:

  • Insufficient Solvent Polarity: While unlikely if you've tried very polar systems, ensure your "polar" solvent is appropriate.

    • Solution: If a high concentration of ethyl acetate isn't working, switch to a stronger solvent system. A gradient of dichloromethane (DCM) to 5-10% methanol in DCM is a powerful eluent for polar compounds.[3]

  • Product Decomposition on Acidic Silica: Some compounds are sensitive to the acidic nature of silica gel and can decompose upon loading.[6]

    • Solution: First, try running the purification on a different stationary phase. Neutral alumina can be an effective alternative for compounds that are acid-sensitive.[1][7] If decomposition is still suspected, analyze the material at the top of the column to see if new, more polar spots have appeared on TLC. You may also consider using a less harsh purification technique like recrystallization.[8]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal mobile phase for my purification?

A1: The best practice is to use Thin-Layer Chromatography (TLC) to screen various solvent systems.[9] The goal is to find a system where your target compound, N-(3-Methoxyphenyl)Cinnamamide, has an Rf value between 0.3 and 0.35.[1] This Rf range typically provides the best resolution and a reasonable elution time on a column. An Rf of 0 means the compound is stuck at the origin, while an Rf of 1 means it travels with the solvent front, and neither is useful for separation.[10]

Q2: What is the Retention Factor (Rf) and how is it calculated?

A2: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a chromatography plate.[11] It is calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the same baseline.[12] Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) This value is a constant for a specific compound under specific conditions (stationary phase, mobile phase, temperature) and is crucial for predicting chromatographic behavior.[13]

Q3: Should I use isocratic or gradient elution?

A3:

  • Isocratic Elution (constant solvent composition): This is ideal when the Rf values of your product and the main impurities are well-separated (a ΔRf > 0.2) in your chosen solvent system. It is simpler to perform but less effective for complex mixtures.

  • Gradient Elution (solvent composition changes over time): This is superior for complex mixtures where impurities have a wide range of polarities. You start with a non-polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, followed by a high-polarity flush to remove strongly retained impurities. This saves time and solvent while often providing a purer product.

Q4: What is the difference between gravity chromatography and flash chromatography?

A4: The primary difference is the method used to move the solvent through the column. Gravity chromatography relies on gravity, making it slow.[14] Flash chromatography, developed by W. Clark Still, uses positive pressure (typically from compressed air or nitrogen) to push the solvent through the column much faster.[15] For research and development, flash chromatography is the standard as it offers significantly faster separations, better resolution due to smaller particle size silica, and higher throughput.[16][17]

Data & Protocols

Table 1: Example TLC Solvent System Screen for a Crude Cinnamamide Mixture
Solvent System (Hexane:Ethyl Acetate)Rf of Impurity A (Non-polar)Rf of N-(3-Methoxyphenyl)CinnamamideRf of Impurity B (Polar)Assessment
90:100.650.150.05Poor elution of the product.
80:200.800.330.18Optimal. Good separation (ΔRf > 0.15) and ideal product Rf.
70:300.900.550.40Product elutes too quickly; poor separation from polar impurity.
60:40>0.950.750.65All compounds elute too quickly; poor separation.
Protocol 1: TLC Analysis for Solvent System Optimization
  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm is standard for aromatic compounds). Circle the spots lightly with a pencil.

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf for each component.[12]

  • Optimize: Repeat steps 3-5 with different solvent ratios until the target compound's Rf is ~0.3-0.35 and it is well-resolved from other spots.

Protocol 2: Slurry Packing and Running a Flash Chromatography Column
  • Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (0.5-1 cm) of sand.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel (e.g., 40g for a 1g sample) with the initial, least polar solvent (e.g., 90:10 Hexane:EtOAc) to form a consistent, pourable slurry.

  • Pack the Column: Pour the slurry into the column. Use a funnel to avoid coating the sides. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the sides of the column to ensure a uniform, crack-free bed.[5]

  • Equilibrate: Once all the silica has been added and has settled, add a final protective layer of sand on top. Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top layer of sand.[1]

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in the minimum amount of a non-polar solvent (e.g., DCM). Carefully add the solution to the top of the column using a pipette.

    • Dry Loading (Recommended): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elute: Carefully add the mobile phase to the column. Apply pressure and begin collecting fractions. If using a gradient, systematically increase the polarity of the mobile phase according to your plan.

  • Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(3-Methoxyphenyl)Cinnamamide.

Visual Workflows

Purification Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis Crude->TLC Solvent Select Solvent System (Rf ≈ 0.35) TLC->Solvent Pack Pack Column Solvent->Pack Load Load Sample Pack->Load Elute Elute & Collect Fractions Load->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for column chromatography purification.

Troubleshooting Tree Problem Problem: Poor Separation / Co-elution CheckTLC Analyze TLC of crude mixture. Is there baseline separation? Problem->CheckTLC Yes Yes CheckTLC->Yes   No No CheckTLC->No   Cause1 Probable Cause: Column Packing Issue or Overloading Yes->Cause1 Cause2 Probable Cause: Suboptimal Solvent System No->Cause2 Solution1 Solution: 1. Repack column using slurry method. 2. Reduce sample load (e.g., >50:1 silica:sample). Cause1->Solution1 Solution2 Solution: 1. Re-screen solvents with finer polarity changes. 2. Try a ternary system (e.g., Hex/EtOAc/DCM). Cause2->Solution2

Caption: Decision tree for troubleshooting poor separation.

References

  • Chromatography - PubMed. (2024, January 11). National Center for Biotechnology Information. [Link]

  • Retention Factor in Chromatography: Understanding Its Formula and Significance. (2024, November 14). Mastelf. [Link]

  • Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. International Science Community Association. [Link]

  • Chromatography and Rf Values (GCSE Chemistry). (2022, May 9). Study Mind. [Link]

  • Flash Chromatography vs. Traditional Methods: Which is More Efficient? (2025, January 29). Laboteq. [Link]

  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. [Link]

  • Difference Between Flash and Conventional Column. (2025, November 13). Hawach. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]

  • Flash Chromatography: Principles & Applications. (2025, June 6). Phenomenex. [Link]

  • How does polarity affect Rf value? (2022, August 2). BYJU'S. [Link]

  • What is the importance of the RF value? Quora. [Link]

  • Column chromatography. University of Calgary. [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. [Link]

  • Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. National Center for Biotechnology Information. [Link]

  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. [Link]

  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. (2020, June 23). ACS Publications. [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. ResearchGate. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Tackling Common Challenges in Chromatography. (2025, October 20). Chrom Tech, Inc.. [Link]

  • Rookie Mistakes: Column Chromatography. University of Rochester. [Link]

  • N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. (2021, February 15). MDPI. [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. [Link]

  • Synthesis, Characterization and Fluorescence study of Certain Cinnamamide Derivatives and α, β unsaturated acids. PharmaInfo. [Link]

  • Gravity vs Automated Flash Chromatography Comparison. (2022, December 14). YouTube. [Link]

  • Flash chromatography. iajps. [Link]

  • N-((3,4,5-trimethoxystyryl)aryl)cinnamamide compounds as potential anticancer agents and process for the preparation thereof.
  • Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. (2022, October 18). MDPI. [Link]

  • Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. (2024, June 5). ACS Publications. [Link]

  • Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. (2019, November 13). MDPI. [Link]

  • Diastereodivergent synthesis of 4-oxocyclohexanecarbaldehydes by using the. University of Basel. [Link]

  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. (2026, March 25). LCGC International. [Link]

  • Process for producing cinnamaldehyde derivatives, use thereof and the like.
  • Tips and Tricks for the Lab: Column Choices. (2012, July 3). ChemistryViews. [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for N-(3-Methoxyphenyl)Cinnamamide

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the aqueous solubility of cinnamamide derivatives during in vitro screening.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the aqueous solubility of cinnamamide derivatives during in vitro screening. N-(3-Methoxyphenyl)cinnamamide is a highly hydrophobic compound, and improper formulation will lead to micro-precipitation, artifactual cytotoxicity, and irreproducible assay data.

This guide provides causally-driven troubleshooting, self-validating protocols, and quantitative formulation limits to ensure the scientific integrity of your cell culture experiments.

Mechanistic Troubleshooting (FAQ)

Q1: Why does N-(3-Methoxyphenyl)Cinnamamide precipitate immediately upon addition to aqueous cell culture media? Causality: N-(3-Methoxyphenyl)cinnamamide (CAS: 127033-74-3) features a highly planar cinnamamide core linked to a methoxyphenyl ring. This structure strongly favors intermolecular π−π stacking. When a concentrated DMSO stock is introduced directly into aqueous media, the DMSO rapidly diffuses into the bulk water. This leaves the local concentration of the compound vastly exceeding its thermodynamic solubility limit, leading to immediate nucleation and "solvent crash-out." Literature indicates that cinnamamide derivatives often exhibit visible precipitation in media at concentrations as low as 2.5 µM 1.

Q2: What is the optimal solvent system for maintaining this compound in solution for in vitro assays? Causality: To overcome the thermodynamic barrier to solvation, you must lower the dielectric constant of the vehicle and disrupt self-association. A multi-component co-solvent system is required. The industry standard for cinnamamides utilizes a step-wise addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline 2. DMSO acts as the primary solvent, PEG300 serves as a miscible co-solvent to bridge the polarity gap, and Tween-80 (a non-ionic surfactant) forms micelles that encapsulate the hydrophobic core, preventing aggregation 3.

Q3: How do I definitively validate that my compound is in a true solution and not a micro-suspension? Causality: Micro-precipitates can artificially inflate apparent cell toxicity by physically settling on cell monolayers or creating localized areas of hyper-concentration. To create a self-validating workflow, you must implement a physical separation test. After preparing your final media, centrifuge an aliquot at 10,000 x g for 10 minutes. If the compound has formed micro-precipitates, it will pellet. A true solution will yield no pellet.

Q4: Will the recommended co-solvents interfere with my cell viability assays? Causality: Yes, if limits are exceeded. Surfactants like Tween-80 can disrupt lipid bilayers, and high concentrations of cyclodextrins can extract cholesterol from cell membranes, triggering apoptosis independent of your drug. You must strictly adhere to maximum vehicle concentrations and always run a vehicle-only control that exactly matches the final solvent concentration in your treated wells.

Formulation Workflows & Logic

FormulationWorkflow Start N-(3-Methoxyphenyl) Cinnamamide Powder DMSO Dissolve in 100% DMSO (Stock: 10-25 mg/mL) Start->DMSO Decision Assay Duration & Type? DMSO->Decision ShortTerm Short-term / High Conc. Use Co-solvents Decision->ShortTerm LongTerm Long-term (>15 days) Use Cyclodextrins Decision->LongTerm CoSolv Add PEG300 (40%) + Tween-80 (5%) + Saline (45%) ShortTerm->CoSolv Cyclo Add 20% SBE-β-CD in Saline (90%) LongTerm->Cyclo Final Clear Working Solution (Ready for Cell Culture) CoSolv->Final Cyclo->Final

Workflow for formulating N-(3-Methoxyphenyl)Cinnamamide for cell culture assays.

PrecipitationLogic Media Aqueous Media Addition SolventCrash Solvent Crash-Out (Hydrophobic Effect) Media->SolventCrash MicroPrecip Micro-precipitation (<2.5 µM visible limit) SolventCrash->MicroPrecip Validation Self-Validating Check: Centrifuge at 10,000 x g MicroPrecip->Validation Pellet Pellet Forms: Incomplete Solubilization Validation->Pellet NoPellet No Pellet: True Solution Achieved Validation->NoPellet

Logical relationship between aqueous addition, precipitation, and validation.

Quantitative Formulation Data

To prevent vehicle-induced artifacts, ensure the final concentration of your solubilization reagents in the cell culture media does not exceed the thresholds listed below.

Vehicle ComponentFunction in FormulationMax Recommended Conc. (v/v) in CultureCytotoxicity / Artifact Threshold
DMSO Primary solubilization 0.5%> 1.0% (Induces differentiation/toxicity)
PEG300 Polarity bridging 1.0%> 2.0% (Causes osmotic stress)
Tween-80 Micellar encapsulation 0.05%> 0.1% (Disrupts cell membranes)
SBE- β -CD Inclusion complexation 2.0%> 5.0% (Extracts membrane cholesterol)
Self-Validating Experimental Protocols
Protocol A: Co-Solvent System for Short-Term Assays (< 72 hours)

Design Rationale: This protocol yields a clear working solution of 2.5 mg/mL by sequentially decreasing the solvent polarity, preventing the thermodynamic shock that causes precipitation 2.

  • Primary Dissolution: Dissolve N-(3-Methoxyphenyl)Cinnamamide powder in 100% DMSO to create a 25.0 mg/mL stock. Vortex until completely clear.

  • Aliquot: To prepare 1 mL of working solution, transfer 100 µL of the DMSO stock into a sterile microcentrifuge tube.

  • Polarity Bridging: Add 400 µL of PEG300. Pipette vigorously to mix. (Causality: Premature addition of water will cause precipitation; PEG300 must be added first to stabilize the compound).

  • Micellar Encapsulation: Add 50 µL of Tween-80. Vortex for 30 seconds.

  • Aqueous Integration: Slowly add 450 µL of sterile Saline dropwise while gently vortexing.

  • Self-Validation Step: Centrifuge the final 1 mL solution at 10,000 x g for 10 minutes. Inspect the bottom of the tube for a white pellet. If no pellet is visible, the solution is validated for dilution into your final cell culture media.

Protocol B: Cyclodextrin System for Long-Term Assays (> 15 days)

Design Rationale: Surfactants can degrade over time or cause cumulative toxicity in long-term cultures. Sulfobutyl ether beta-cyclodextrin (SBE- β -CD) forms a stable, non-toxic inclusion complex with the aromatic rings of the cinnamamide 2.

  • Vehicle Preparation: Prepare a 20% (w/v) SBE- β -CD solution in sterile Saline.

  • Primary Dissolution: Dissolve the compound in 100% DMSO to a 25.0 mg/mL stock.

  • Complexation: To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 900 µL of the 20% SBE- β -CD solution.

  • Energy Addition: Sonicate in a water bath for 15 minutes at room temperature to drive the thermodynamic formation of the inclusion complex.

  • Self-Validation Step: Measure the UV absorbance of the solution at the compound's λmax​ . Centrifuge at 10,000 x g for 10 minutes, then measure the supernatant absorbance again. A deviation of < 5% validates complete solubilization.

References
  • Sigma-Aldrich. "N-(3-Methoxyphenyl)cinnamamide." sigmaaldrich.com.

  • [3] National Institutes of Health (PMC). "Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis." nih.gov. 3

  • [2] MedChemExpress. "Cinnamamide | Biochemical Reagent." medchemexpress.com. 2

  • [1] National Institutes of Health (PMC). "Bis-Cinnamamide Derivatives as APE/Ref-1 Inhibitors for the Treatment of Human Melanoma." nih.gov. 1

Sources

Troubleshooting

Technical Support Center: Stabilizing N-(3-Methoxyphenyl)Cinnamamide in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(3-Methoxyphenyl)Cinnamamide. This guide is designed to provide in-depth technical assistance and tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(3-Methoxyphenyl)Cinnamamide. This guide is designed to provide in-depth technical assistance and troubleshooting for preventing its oxidative degradation in solution. Our approach is rooted in foundational chemical principles and field-proven laboratory practices to ensure the integrity of your experiments.

Introduction: Understanding the Challenge

N-(3-Methoxyphenyl)Cinnamamide, like many cinnamic acid derivatives, possesses a chemical structure susceptible to oxidative degradation. The presence of an electron-donating methoxy group on the phenyl ring, coupled with the unsaturated amide side chain, can make the molecule vulnerable to attack by reactive oxygen species (ROS).[1][2] This degradation can lead to the formation of impurities, loss of biological activity, and discoloration of your solutions, ultimately compromising experimental results. This guide will walk you through identifying, troubleshooting, and preventing this degradation.

Frequently Asked Questions (FAQs)

Q1: My solution of N-(3-Methoxyphenyl)Cinnamamide is turning yellow/brown. What's happening?

A1: Discoloration is a common indicator of oxidative degradation in phenolic and methoxy-substituted compounds. The color change is likely due to the formation of oxidized species, potentially quinone-like structures, resulting from the reaction of your compound with dissolved oxygen or other oxidizing agents in the solvent. This process can be accelerated by exposure to light, heat, and the presence of trace metal ions.

Q2: What are the primary drivers of oxidative degradation for this compound?

A2: The main factors that can initiate and propagate the oxidative degradation of N-(3-Methoxyphenyl)Cinnamamide in solution are:

  • Dissolved Oxygen: Atmospheric oxygen dissolved in your solvent is a primary culprit.

  • Trace Metal Ions: Metal ions such as Fe²⁺, Fe³⁺, and Cu²⁺ can act as catalysts, accelerating oxidative reactions. These can be introduced from glassware, spatulas, or impurities in reagents.

  • Light Exposure: UV and even ambient light can provide the energy to initiate free radical chain reactions.

  • Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation.

Q3: Can the solvent I choose affect the stability of my compound?

A3: Absolutely. Solvents can influence stability in several ways:

  • Oxygen Solubility: The amount of dissolved oxygen can vary between solvents.

  • Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers (e.g., THF, diethyl ether) or trace metals, can be highly reactive.

  • Solvent Polarity: The polarity of the solvent can influence the rate of degradation reactions.

It is advisable to use high-purity, freshly opened solvents or solvents that have been properly degassed.

Troubleshooting Guide: Identifying and Addressing Degradation

If you suspect your N-(3-Methoxyphenyl)Cinnamamide solution is degrading, a systematic approach can help you pinpoint the cause and rectify the issue.

Initial Assessment: Confirming Degradation

The first step is to confirm that degradation is indeed occurring.

  • Visual Inspection: As noted, a color change is a strong indicator.

  • Analytical Confirmation: The most reliable way to confirm and quantify degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[3] A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products.[3][4]

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is typically effective.

  • Detection: UV detection is suitable for this compound due to its aromatic nature. Monitor at the λmax of N-(3-Methoxyphenyl)Cinnamamide.

  • Forced Degradation: To ensure your method is stability-indicating, you must perform forced degradation studies.[5][6][7] This involves intentionally degrading the compound under various stress conditions to generate degradation products.

Proactive Strategies for Preventing Oxidative Degradation

Preventing degradation from the outset is the most effective strategy. Here are three key approaches that can be used independently or in combination.

Strategy 1: Use of Antioxidants

Antioxidants function by scavenging free radicals, thereby terminating the chain reactions of oxidation.

  • Butylated Hydroxytoluene (BHT): BHT is a synthetic phenolic antioxidant that is widely used to stabilize organic compounds.[1][8][9] It works by donating a hydrogen atom from its phenolic hydroxyl group to free radicals, forming a stable radical that does not propagate the oxidation chain.[1][8]

Parameter Recommendation
Working Concentration 0.01% - 0.1% (w/v)
Solvent Compatibility Good in most organic solvents.
Considerations Ensure BHT does not interfere with downstream assays.
Strategy 2: Metal Ion Chelation

Trace metal ions can be a significant source of oxidative stress. Chelating agents bind these ions, rendering them catalytically inactive.

  • Ethylenediaminetetraacetic acid (EDTA): EDTA is a powerful chelating agent that sequesters a wide range of metal ions.[10] It is particularly effective in aqueous or semi-aqueous solutions.

Parameter Recommendation
Working Concentration 1-5 mM
Solvent Compatibility Primarily for aqueous solutions. Solubility is limited in many organic solvents.
Considerations EDTA can interfere with metal-dependent biological assays or certain chromatographic techniques like Immobilized Metal Affinity Chromatography (IMAC).
Strategy 3: Inert Atmosphere Techniques

Removing dissolved oxygen from your solution is a direct way to prevent oxidation.

  • Inert Gas Sparging: This involves bubbling an inert gas, such as nitrogen or argon, through your solvent to displace dissolved oxygen.[7]

  • Blanketing: After sparging, the headspace of your container can be filled with an inert gas to prevent oxygen from re-dissolving.

Visualizing the Workflow: A Combined Strategy

For maximum protection, a combination of these strategies is often employed. The following workflow illustrates how to prepare a stabilized solution of N-(3-Methoxyphenyl)Cinnamamide.

Stabilization Workflow cluster_prep Solvent Preparation cluster_dissolution Compound Dissolution cluster_storage Storage sparge Sparging with N2/Ar antioxidant Add Antioxidant (e.g., BHT) dissolve Dissolve N-(3-Methoxyphenyl)Cinnamamide sparge->dissolve chelator Add Chelator (e.g., EDTA, if aqueous) antioxidant->dissolve chelator->dissolve blanket Blanket with N2/Ar dissolve->blanket store Store at low temperature, protected from light blanket->store

Caption: A multi-step workflow for preparing and storing stabilized solutions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Solution using BHT
  • Solvent Selection: Choose a high-purity solvent appropriate for your experiment.

  • BHT Addition: Prepare a stock solution of BHT in your chosen solvent. Add the BHT stock to your final solvent to achieve a final concentration of 0.05% (w/v).

  • Compound Dissolution: Dissolve the N-(3-Methoxyphenyl)Cinnamamide in the BHT-containing solvent.

  • Storage: Store the solution in an amber vial at a low temperature (e.g., 4°C or -20°C) to protect it from light and heat.

Protocol 2: Preparation of a Stabilized Aqueous Buffer using EDTA and Inert Gas
  • Buffer Preparation: Prepare your aqueous buffer as required.

  • EDTA Addition: Add EDTA from a stock solution to a final concentration of 1 mM.

  • Inert Gas Sparging: Place the buffer in a suitable container and bubble nitrogen or argon gas through it for 15-30 minutes to remove dissolved oxygen.

  • Compound Dissolution: Dissolve the N-(3-Methoxyphenyl)Cinnamamide in the degassed, EDTA-containing buffer.

  • Storage: Immediately after preparation, transfer the solution to a vial, flush the headspace with the inert gas, and seal tightly. Store at a low temperature and protected from light.

Logical Relationships in Degradation and Prevention

The following diagram illustrates the relationships between the causes of degradation and the corresponding preventative measures.

Degradation and Prevention cluster_causes Causes of Degradation cluster_prevention Preventative Measures oxygen Dissolved O2 degradation Oxidative Degradation oxygen->degradation metal_ions Metal Ions (Fe, Cu) metal_ions->degradation light_heat Light & Heat light_heat->degradation sparging Inert Gas Sparging antioxidants Antioxidants (BHT) chelators Chelators (EDTA) storage Proper Storage sparging->oxygen Removes antioxidants->degradation Inhibits chelators->metal_ions Sequesters storage->light_heat Minimizes

Caption: The interplay between degradation triggers and preventative actions.

Concluding Remarks

The stability of N-(3-Methoxyphenyl)Cinnamamide in solution is paramount for obtaining reliable and reproducible experimental data. By understanding the mechanisms of oxidative degradation and implementing the proactive strategies outlined in this guide—namely, the use of antioxidants, metal chelators, and inert atmosphere techniques—researchers can significantly enhance the integrity and shelf-life of their solutions. Always validate your stabilization strategy with an appropriate stability-indicating analytical method.

References

  • Vertex AI Search. (2026, March 21).
  • Teixeira, J., Silva, T., & Gaspar, A. (2024, December 4). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation investigations of CIN under distinct.... Retrieved from [Link]

  • Correa, E. A., et al. (2023, September 21). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. PMC - NIH. Retrieved from [Link]

  • PharmaInfo. (n.d.). Synthesis, Characterization and Fluorescence study of Certain Cinnamamide Derivatives and α, β unsaturated acids. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Hurth, C., et al. (n.d.). Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Disodium edetate?. Retrieved from [Link]

  • MDPI. (2022, October 18). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Wang, K., et al. (n.d.). Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. PMC. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Warkad, S., et al. (2019, November 13). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. ResearchGate. Retrieved from [Link]

  • Quest Journals. (2023, April 7). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

  • Encyclopedia MDPI. (2021, June 28). Methoxylated Derivatives of Cinnamic Acid. Retrieved from [Link]

  • Abiramasundari, A., et al. (n.d.). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. PMC. Retrieved from [Link]

  • Universitas Hasanuddin. (2022, March 11). Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. Retrieved from [Link]

  • Anthony, V., et al. (2022, February 5). Stability-Indicating Assay Method for Estimation of Curcumin and its Degradants by RP-UHPLC Method. Medicon Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Retrieved from [Link]

  • Arun, et al. (2026, March 6). Synthesis and Antioxidant Activity of N-(hydroxyethyl) Cinnamamide Derivatives. Research Journal of Chemistry and Environment. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Cytotoxicity of N-(3-Methoxyphenyl)Cinnamamide in Prolonged Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background cell death when utilizing N-(3-Methoxyphenyl)Cinnamamide—and related cinnamam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background cell death when utilizing N-(3-Methoxyphenyl)Cinnamamide—and related cinnamamide derivatives—in prolonged cell culture assays (>48 hours).

While this compound is highly valuable for receptor modulation and phenotypic screening, its chemical structure contains an α,β-unsaturated carbonyl moiety. This structural feature classifies it as a Michael acceptor, making it highly susceptible to nucleophilic attack by intracellular thiols[1]. Over prolonged incubation periods, this thia-Michael addition depletes intracellular glutathione (GSH), leading to the accumulation of Reactive Oxygen Species (ROS) and subsequent oxidative stress-induced apoptosis[2].

This guide provides field-proven, self-validating methodologies to uncouple the specific on-target pharmacology of N-(3-Methoxyphenyl)Cinnamamide from its off-target electrophilic cytotoxicity.

Troubleshooting Guide & FAQs

Q1: Why does my cell viability drop precipitously after 48 hours, even at concentrations well below the expected IC50 for my target receptor? A1: The cytotoxicity is likely driven by cumulative oxidative stress rather than target-mediated effects. Cinnamamides can undergo covalent thia-Michael addition with intracellular GSH and cysteine residues on off-target proteins[1]. Once the cellular GSH pool is exhausted, ROS accumulates rapidly, triggering apoptotic cascades[2]. Causality Check: If the cell death is purely ROS-driven, co-treatment with an antioxidant should rescue viability.

Q2: Will adding antioxidants like N-Acetylcysteine (NAC) interfere with my primary assay readout? A2: Generally, no. NAC acts as a GSH precursor and direct ROS scavenger, buffering the electrophilic reactivity of the cinnamamide[3]. Unless your primary target relies on a covalent cysteine-binding mechanism in the active site, NAC will preserve the non-covalent receptor-mediated activity while preventing off-target cytotoxicity. Always run a "Target + NAC" control to validate that your primary pharmacological readout remains intact.

Q3: I noticed compound precipitation in the wells after 24 hours. How does this affect cytotoxicity? A3: N-(3-Methoxyphenyl)Cinnamamide is highly lipophilic. Precipitation creates localized zones of extremely high drug concentration, leading to physical membrane disruption and localized necrosis. This is often caused by "solvent shock" when spiking 100% DMSO stock directly into aqueous media. This must be mitigated through intermediate dilutions and vehicle optimization.

Data Presentation: Mitigation Strategies

The following table summarizes the quantitative impact of various mitigation strategies on cell viability during a 72-hour prolonged assay.

Mitigation StrategyMechanistic RationaleRecommended ConcentrationExpected Viability Recovery (vs. Vehicle)
None (Vehicle Control) Baseline electrophilic stress-~40%
N-Acetylcysteine (NAC) GSH restoration & ROS scavenging2.0 - 5.0 mM>85%
Media Replenishment (q24h) Prevents accumulation of toxic degradation productsN/A~65%
BSA Supplementation Acts as an extracellular electrophile "sink"0.5% - 1.0%~75% (Note: May shift apparent IC50)
Mandatory Visualizations

Pathway Cinnamamide N-(3-Methoxyphenyl)Cinnamamide (Michael Acceptor) Thiol Intracellular Thiols (GSH Depletion) Cinnamamide->Thiol Thia-Michael Addition Target Receptor Target (Desired Pathway) Cinnamamide->Target Specific Binding ROS ROS Accumulation (Oxidative Stress) Thiol->ROS Triggers Apoptosis Cellular Apoptosis (Cytotoxicity) ROS->Apoptosis Induces NAC N-Acetylcysteine (NAC) Co-treatment NAC->Thiol Restores GSH NAC->ROS Scavenges

Mechanistic pathway of cinnamamide-induced cytotoxicity via oxidative stress and NAC mitigation.

Experimental Protocols: Self-Validating Workflow for Prolonged Assays

Objective: To maintain therapeutic concentrations of N-(3-Methoxyphenyl)Cinnamamide over 72 hours while suppressing off-target Michael addition cytotoxicity.

Step 1: Reagent Preparation & Intermediate Dilution

  • Dissolve N-(3-Methoxyphenyl)Cinnamamide in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Crucial Step: Do not spike the DMSO stock directly into the final culture plate. Prepare a 100x intermediate dilution in serum-free media. This prevents localized precipitation and solvent shock.

Step 2: Media Pre-Conditioning

  • Prepare the assay media by supplementing standard culture media with 5% FBS and 2 mM N-Acetylcysteine (NAC).

  • Allow the media to equilibrate in the incubator (37°C, 5% CO2) for 30 minutes prior to use. The NAC will prime the cells' antioxidant defenses, upregulating the Nrf2 signaling pathway to combat oxidative stress[3].

Step 3: Compound Administration

  • Aspirate the old media from the seeded cells.

  • Add the pre-conditioned media (containing NAC) to the wells.

  • Spike the 100x intermediate compound dilution into the wells to achieve the final desired concentration. Ensure the final DMSO concentration remains strictly below 0.1% (v/v).

  • Self-Validation Control: Always include a well with "Cells + NAC + DMSO Vehicle" to confirm that the antioxidant itself is not altering baseline cell proliferation.

Step 4: Maintenance During Prolonged Incubation

  • Cinnamamides can degrade in aqueous environments over time, and cellular metabolism will deplete the NAC.

  • For assays exceeding 48 hours, perform a 50% media exchange every 24 hours. Remove half the volume of the well and replace it with freshly prepared, pre-conditioned media containing the compound and NAC.

Workflow Step1 1. Stock Preparation (10 mM in 100% DMSO) Step2 2. Intermediate Dilution (100x in Serum-Free Media) Step1->Step2 Step3 3. Media Supplementation (Add 2 mM NAC + 5% FBS) Step2->Step3 Step4 4. Cell Treatment (Final DMSO < 0.1%) Step3->Step4 Step5 5. Prolonged Incubation (Media exchange every 24h) Step4->Step5

Step-by-step workflow for preparing and administering cinnamamides in prolonged cell culture assays.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: N-(3-Methoxyphenyl)cinnamamide vs. Unsubstituted Cinnamamide

An In-depth Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the cinnamamide scaffold stands out as a "privileged structure," a molecular framework that serves as a versati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the cinnamamide scaffold stands out as a "privileged structure," a molecular framework that serves as a versatile template for designing novel therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[2] This guide provides a detailed comparative analysis of the efficacy of a specific substituted derivative, N-(3-Methoxyphenyl)cinnamamide, against its parent compound, the unsubstituted cinnamamide.

This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships that govern the biological effects of these compounds. By examining available experimental data, we aim to elucidate how the introduction of a methoxy group at the meta-position of the N-phenyl ring influences the overall efficacy of the cinnamamide molecule.

Chemical Structures and Properties

A foundational understanding of the molecular architecture is crucial for interpreting efficacy data.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Features
Unsubstituted Cinnamamide C₉H₉NO147.17The basic cinnamamide scaffold with an unsubstituted phenyl ring attached to the amide nitrogen.
N-(3-Methoxyphenyl)cinnamamide C₁₆H₁₅NO₂253.29Features a methoxy (-OCH₃) group at the meta-position of the N-phenyl ring, which can act as an electron-donating group.[3]

Comparative Efficacy: A Review of Preclinical Findings

Direct head-to-head comparative studies of N-(3-Methoxyphenyl)cinnamamide and unsubstituted cinnamamide are not extensively documented in publicly available literature. However, by synthesizing findings from various studies on cinnamamide derivatives, we can infer the potential impact of the 3-methoxy substitution.

Anti-inflammatory Activity

Cinnamamides have been investigated for their potential to modulate inflammatory pathways.[1][4] Studies on various N-arylcinnamamides have shown that substitutions on the N-phenyl ring significantly influence their anti-inflammatory potential. For instance, research has demonstrated that certain substituted cinnamamides can attenuate the lipopolysaccharide (LPS)-induced activation of NF-κB, a key transcription factor in the inflammatory response.[5] While specific data for N-(3-Methoxyphenyl)cinnamamide is sparse, the electronic properties of the methoxy group suggest it could modulate the molecule's interaction with biological targets involved in inflammation.

Anticancer Activity

The anticancer potential of cinnamamide derivatives is a significant area of research.[2][6] The substitution pattern on the aromatic rings plays a crucial role in their cytotoxic effects. Some studies suggest that electron-donating groups on the N-phenyl ring can be tolerated and may even enhance anticancer activity, provided the ortho positions remain unsubstituted.[3][7] This provides a rationale for investigating N-(3-Methoxyphenyl)cinnamamide as a potential anticancer agent. The efficacy is often evaluated by determining the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is well-established, and cinnamamide derivatives are no exception.[8][9] The ability to scavenge free radicals is a key mechanism behind their protective effects. The presence of a methoxy group, an electron-donating group, on the phenyl ring could potentially influence the antioxidant activity by affecting the stability of the resulting radical after hydrogen or electron donation.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on cinnamamide derivatives allow for the formulation of several structure-activity relationship hypotheses:

  • Role of the N-Phenyl Ring Substitution: The nature and position of substituents on the N-phenyl ring are critical determinants of biological activity. Electron-donating groups, such as methoxy, can alter the electron density of the ring and the amide bond, thereby influencing binding to target proteins.

  • Lipophilicity and Bioavailability: The methoxy group can increase the lipophilicity of the molecule compared to the unsubstituted analog. This can affect its ability to cross cell membranes and, consequently, its bioavailability and intracellular concentration.

SAR_Hypothesis cluster_unsubstituted Unsubstituted Cinnamamide cluster_substituted N-(3-Methoxyphenyl)cinnamamide Unsubstituted Core Scaffold Activity_U Baseline Biological Activity Unsubstituted->Activity_U Exhibits SAR Structure-Activity Relationship Activity_U->SAR Substituted Core Scaffold + 3-Methoxy Group Activity_S Potentially Modulated Activity Substituted->Activity_S Potentially Exhibits Properties Altered Physicochemical Properties (e.g., Lipophilicity, Electron Density) Substituted->Properties Leads to Activity_S->SAR Properties->Activity_S Influences

Caption: Logical relationship of SAR for cinnamamides.

Experimental Methodologies

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

Synthesis of Cinnamamides

General Procedure:

The synthesis of N-substituted cinnamamides typically involves the reaction of cinnamoyl chloride with the corresponding aniline derivative.

Synthesis_Workflow start Start step1 Step 1: Cinnamic Acid Activation | {React cinnamic acid with a chlorinating agent (e.g., thionyl chloride) to form cinnamoyl chloride.} start->step1 step2 Step 2: Amide Bond Formation | {React cinnamoyl chloride with the appropriate amine (aniline for unsubstituted cinnamamide or 3-methoxyaniline for the substituted derivative) in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.} step1->step2 step3 Step 3: Purification | {Isolate and purify the product through filtration, washing, and recrystallization.} step2->step3 end End Product step3->end

Caption: General synthesis workflow for cinnamamides.

Synthesis of Unsubstituted Cinnamamide:

  • To a solution of aniline in an appropriate solvent (e.g., dichloromethane), add cinnamoyl chloride dropwise at 0°C.

  • Add a base, such as triethylamine, to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of N-(3-Methoxyphenyl)cinnamamide:

The procedure is analogous to the synthesis of unsubstituted cinnamamide, with 3-methoxyaniline used in place of aniline.[11]

In Vitro Efficacy Assays

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[12]

  • Prepare a stock solution of the test compound (unsubstituted cinnamamide or N-(3-Methoxyphenyl)cinnamamide) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[13][14]

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.[13]

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare stock solutions of the test compounds and serially dilute them to the desired concentrations in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.[17][18][19]

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[17]

  • Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.[17]

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • Determine the IC₅₀ value, which is the concentration of the test compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

While direct comparative data is limited, the available literature on cinnamamide derivatives provides a strong basis for inferring the potential impact of the 3-methoxy substitution on the efficacy of the cinnamamide scaffold. The methoxy group, as an electron-donating substituent, is likely to influence the molecule's electronic properties and lipophilicity, which in turn can modulate its anti-inflammatory, anticancer, and antioxidant activities.

To provide a definitive comparison, future research should focus on direct, head-to-head in vitro and in vivo studies of N-(3-Methoxyphenyl)cinnamamide and unsubstituted cinnamamide across a range of biological assays. Such studies would provide invaluable quantitative data (e.g., IC₅₀ values) to build a more precise understanding of the structure-activity relationship and guide the rational design of more potent and selective cinnamamide-based therapeutic agents.

References

  • Cinnamic Acid Derivatives and Their Biological Efficacy. PMC.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • MTT Cell Assay Protocol. Thapar Institute of Engineering & Technology.
  • Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury. Journal of Medicinal Chemistry.
  • Cinnamamide: An insight into the pharmacological advances and structure–activity relationships.
  • Synthesis of Cinnamanilide Derivatives and Their Antioxidant and Antimicrobial Activity. SciSpace.
  • Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflamm
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Protocol for Cell Viability Assays. BroadPharm.
  • Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condens
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
  • Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Ashdin Publishing.
  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Deriv
  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
  • Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Deriv
  • Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives.
  • Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. PMC.
  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
  • Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties.
  • DPPH Radical Scavenging Assay. MDPI.
  • DPPH Radical Scavenging Assay. Encyclopedia.pub.
  • Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives.
  • Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Deriv
  • Synthesis of cinnamamide derivatives.
  • N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)
  • Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Deriv
  • Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Ashdin Publishing.
  • Synthesis and Antioxidant Activity of N-(hydroxyethyl) Cinnamamide Derivatives. Research Journal of Chemistry and Environment.
  • Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. MDPI.
  • Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. Hilaris Publisher.
  • N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)
  • Recent advances in synthetic approaches for bioactive cinnamic acid deriv
  • Synthesis method of cinnamate, cinnamonitrile, cinnamamide and derivative thereof.
  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene].
  • Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors. Semantic Scholar.
  • Recent advances in synthetic approaches for bioactive cinnamic acid deriv

Sources

Comparative

comparing N-(3-Methoxyphenyl)Cinnamamide with standard TRP channel antagonists

A Comprehensive Comparative Analysis of N-(3-Methoxyphenyl)Cinnamamide and Standard TRP Channel Antagonists for Pain Research In the landscape of nociception and pain pathway modulation, Transient Receptor Potential (TRP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparative Analysis of N-(3-Methoxyphenyl)Cinnamamide and Standard TRP Channel Antagonists for Pain Research

In the landscape of nociception and pain pathway modulation, Transient Receptor Potential (TRP) channels have emerged as pivotal targets for novel analgesic therapies. This guide provides an in-depth comparison of the cinnamamide derivative, N-(3-Methoxyphenyl)Cinnamamide, with a selection of standard, well-characterized antagonists for the most relevant TRP channels implicated in pain: TRPV1, TRPA1, and TRPM8. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and experimental considerations of these compounds.

Introduction to TRP Channels in Nociception

Transient Receptor Potential (TRP) channels are a superfamily of ion channels that function as cellular sensors for a wide array of physical and chemical stimuli.[1] In the peripheral and central nervous systems, specific TRP channels are expressed in nociceptive neurons and play a crucial role in the detection of noxious stimuli, including heat, cold, and irritant chemicals, thereby initiating the sensation of pain. The primary TRP channels of interest in pain research are:

  • TRPV1 (Vanilloid Receptor 1): Activated by capsaicin (the pungent component of chili peppers), noxious heat (>42°C), and protons (acidic conditions). It is a key player in inflammatory and thermal pain.[2]

  • TRPA1 (Ankyrin 1): Activated by a broad range of environmental irritants and endogenous inflammatory mediators, including mustard oil, cinnamaldehyde, and oxidative stress byproducts. It is implicated in inflammatory and neuropathic pain.[3]

  • TRPM8 (Melastatin 8): Activated by cold temperatures (<28°C) and cooling agents like menthol. It is involved in the sensation of cold and has been investigated as a target for cold allodynia and migraine.[4]

The development of selective antagonists for these channels is a major focus of analgesic drug discovery.

Comparative Analysis of TRP Channel Antagonists

This section provides a comparative overview of N-(3-Methoxyphenyl)Cinnamamide and standard antagonists for TRPV1, TRPA1, and TRPM8, focusing on their potency and mechanism of action.

N-(3-Methoxyphenyl)Cinnamamide: A TRPV1-Targeted Antagonist

N-(3-Methoxyphenyl)Cinnamamide belongs to the cinnamamide class of compounds. Its close structural analog, SB-366791 (N-(3-methoxyphenyl)-4-chlorocinnamide) , is a well-characterized, potent, and selective TRPV1 antagonist.[2][5] Given the high degree of structural similarity, the pharmacological profile of SB-366791 serves as a strong proxy for N-(3-Methoxyphenyl)Cinnamamide.

SB-366791 acts as a competitive antagonist at the capsaicin binding site (the vanilloid pocket) on the TRPV1 channel.[2][6] It effectively inhibits channel activation induced by various modalities, including capsaicin, heat, and protons.[5] This multimodal antagonism is a critical feature for a potential analgesic, as pain in a physiological setting often involves a combination of these stimuli.

The following diagram illustrates the signaling pathway of TRPV1 activation and its inhibition by a competitive antagonist like N-(3-Methoxyphenyl)Cinnamamide.

TRPV1 Signaling Pathway cluster_0 Nociceptive Neuron cluster_1 Stimuli TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential to CNS Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation Capsaicin Capsaicin Capsaicin->TRPV1 Activates Heat Heat Heat->TRPV1 Activates Protons Protons Protons->TRPV1 Activates Antagonist N-(3-Methoxyphenyl) Cinnamamide Antagonist->TRPV1 Blocks caption TRPV1 Activation and Antagonism

Caption: TRPV1 activation by various stimuli and its blockade by N-(3-Methoxyphenyl)Cinnamamide.

Quantitative Comparison of Potency

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different antagonists. The table below summarizes the reported IC50 values for N-(3-Methoxyphenyl)Cinnamamide's close analog and other standard TRP channel antagonists.

CompoundTarget ChannelSpeciesIC50 (nM)Reference(s)
SB-366791 TRPV1Human5.7[7]
CapsazepineTRPV1Human562[8][9]
A-967079 TRPA1Human67[10][11]
TRPA1Rat289[10][12]
HC-030031 TRPA1Human6,200[13][14]
PF-05105679 TRPM8Human103[5][15][16]
AMG-2850 TRPM8Rat~200[17]

Note: The IC50 value for SB-366791 is used as a proxy for N-(3-Methoxyphenyl)Cinnamamide due to their high structural similarity.

From this data, it is evident that N-(3-Methoxyphenyl)Cinnamamide, represented by SB-366791, is a highly potent TRPV1 antagonist, significantly more so than the first-generation antagonist, capsazepine. Its potency is in the low nanomolar range, making it an excellent candidate for in vitro and in vivo studies. When compared to antagonists of other TRP channels, its potency is comparable to or greater than that of the standard antagonists for TRPA1 and TRPM8.

Experimental Protocols for Antagonist Characterization

The reliable characterization of TRP channel antagonists requires robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key in vitro assays.

Calcium Imaging Assay for Determining IC50

This assay is a high-throughput method to determine the potency of an antagonist by measuring its ability to inhibit agonist-induced calcium influx in cells expressing the target TRP channel.

Calcium_Imaging_Workflow Cell_Culture 1. Culture HEK293 cells expressing the target TRP channel Dye_Loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Antagonist_Incubation 3. Incubate cells with varying concentrations of the antagonist Dye_Loading->Antagonist_Incubation Agonist_Stimulation 4. Stimulate cells with a known agonist (e.g., Capsaicin for TRPV1) Antagonist_Incubation->Agonist_Stimulation Fluorescence_Measurement 5. Measure the change in fluorescence intensity Agonist_Stimulation->Fluorescence_Measurement Data_Analysis 6. Plot a dose-response curve and calculate the IC50 Fluorescence_Measurement->Data_Analysis caption Calcium Imaging Workflow

Sources

Validation

A Comparative Benchmarking Guide: N-(3-Methoxyphenyl)Cinnamamide Versus Established Anti-Inflammatory Agents

Authored by: A Senior Application Scientist Introduction: The Quest for Novel Anti-Inflammatory Therapeutics The landscape of inflammatory disease management is continually evolving, driven by the need for more effective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Quest for Novel Anti-Inflammatory Therapeutics

The landscape of inflammatory disease management is continually evolving, driven by the need for more effective and safer therapeutic options. While established anti-inflammatory agents have demonstrated significant clinical utility, their use can be associated with notable side effects, underscoring the necessity for novel drug candidates with improved pharmacological profiles. Cinnamic acid and its derivatives have garnered considerable attention for their diverse biological activities, including anti-inflammatory properties.[1][2][3][4] N-(3-Methoxyphenyl)Cinnamamide, a synthetic derivative, has emerged as a compound of interest. This guide provides a comprehensive framework for benchmarking the anti-inflammatory potential of N-(3-Methoxyphenyl)Cinnamamide against a panel of well-characterized, clinically relevant anti-inflammatory drugs. Through a series of standardized in vitro and in vivo assays, we aim to elucidate its mechanism of action and comparative efficacy, providing critical data for researchers and drug development professionals.

Selecting the Comparator Panel: A Multi-Mechanistic Approach

To provide a robust and comprehensive benchmark, a panel of established anti-inflammatory agents with distinct mechanisms of action was selected. This allows for a nuanced understanding of N-(3-Methoxyphenyl)Cinnamamide's potential therapeutic niche.

  • Indomethacin: A potent, non-selective cyclooxygenase (COX) inhibitor, representing a first-generation non-steroidal anti-inflammatory drug (NSAID).[5][6][7][8][9] It inhibits both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain, fever, and inflammation.[5][6][7]

  • Celecoxib: A selective COX-2 inhibitor, representing a second-generation NSAID.[10][11][12][13][14] Its selectivity for COX-2, an isoform primarily induced during inflammation, theoretically reduces the gastrointestinal side effects associated with COX-1 inhibition.[11][12]

  • Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[15][16][17][18][19] Its mechanism is complex, involving the suppression of inflammatory gene expression and the inhibition of immune cell migration.[15][19]

Head-to-Head: In Vitro Assay Benchmarking

In vitro assays provide the foundational data for assessing a compound's direct cellular and enzymatic effects. The following protocols are designed to dissect the potential mechanisms of N-(3-Methoxyphenyl)Cinnamamide in comparison to our established panel.

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

This enzymatic assay is crucial for determining the inhibitory activity and selectivity of the test compounds towards the two COX isoforms.

Methodology:

  • A human recombinant COX-1 and COX-2 enzyme system is utilized.

  • The test compounds (N-(3-Methoxyphenyl)Cinnamamide, Indomethacin, Celecoxib) are pre-incubated with each enzyme at various concentrations.

  • Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

  • The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured, typically via a colorimetric or fluorescent method.

  • The concentration of each compound required to inhibit 50% of the enzyme activity (IC50) is calculated.

Expected Data & Interpretation: This assay will reveal whether N-(3-Methoxyphenyl)Cinnamamide inhibits COX enzymes and if it displays selectivity for COX-1 or COX-2. A lower IC50 value indicates greater potency.

Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cell-based assay assesses the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells.

Methodology:

  • RAW 264.7 macrophage cells are cultured in a 96-well plate.[20][21]

  • The cells are pre-treated with various concentrations of the test compounds (N-(3-Methoxyphenyl)Cinnamamide, Indomethacin, Celecoxib, Dexamethasone) for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS), a component of bacterial cell walls.[20][21][22]

  • After a 24-hour incubation period, the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.[20][21]

  • The percentage inhibition of NO production is calculated for each compound concentration.

Expected Data & Interpretation: A reduction in NO levels suggests that the compound can suppress the inflammatory response in macrophages.

Experimental Protocol: Pro-inflammatory Cytokine Quantification (TNF-α and IL-6)

This assay measures the effect of the test compounds on the production of key pro-inflammatory cytokines.

Methodology:

  • Similar to the NO assay, RAW 264.7 macrophages are pre-treated with the test compounds and then stimulated with LPS.

  • After 24 hours, the cell culture supernatant is collected.

  • The concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • The percentage inhibition of cytokine production is calculated.

Expected Data & Interpretation: Inhibition of TNF-α and IL-6 production indicates a potential to modulate key signaling pathways in inflammation.

Comparative In Vitro Data Summary
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)NO Inhibition (%) at 10 µMTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µM
N-(3-Methoxyphenyl)Cinnamamide [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Indomethacin ~0.1~1.5HighModerateModerate
Celecoxib >10~0.05ModerateModerateModerate
Dexamethasone N/AN/AVery HighVery HighVery High

Note: Values for established agents are approximate and based on literature. "N/A" indicates that the primary mechanism of action is not through direct COX inhibition.

Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS gene transcription COX2 COX-2 Nucleus->COX2 gene transcription TNFa TNF-α Nucleus->TNFa gene transcription IL6 IL-6 Nucleus->IL6 gene transcription NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation TNFa->Inflammation IL6->Inflammation NO->Inflammation PGs->Inflammation

Caption: LPS-induced pro-inflammatory signaling cascade.

In Vivo Efficacy: Comparative Analysis

In vivo models are essential for evaluating the systemic anti-inflammatory effects of a compound in a whole organism. The carrageenan-induced paw edema model is a widely accepted and reproducible model of acute inflammation.[23][24][25][26]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Methodology:

  • Male Wistar rats (180-200g) are divided into groups: Vehicle control, N-(3-Methoxyphenyl)Cinnamamide, Indomethacin, Celecoxib, and Dexamethasone.

  • The test compounds are administered orally one hour prior to the induction of inflammation.

  • Acute inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[23][24]

  • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[25]

  • The percentage inhibition of paw edema is calculated for each treatment group compared to the vehicle control group.

Expected Data & Interpretation: A significant reduction in paw volume in the treated groups compared to the control group indicates in vivo anti-inflammatory activity. The time course of this effect provides insights into the compound's duration of action.

Comparative In Vivo Data Summary
Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
N-(3-Methoxyphenyl)Cinnamamide [Experimental Dose][Experimental Value][Experimental Value]
Indomethacin 10HighHigh
Celecoxib 20HighModerate
Dexamethasone 1Very HighVery High

Note: Values for established agents are approximate and based on literature.

In Vivo Experimental Workflowdot

G Animal_Grouping Animal Grouping (n=6 per group) Dosing Oral Administration (Test Compounds/Vehicle) Animal_Grouping->Dosing Carrageenan_Injection Carrageenan Injection (Right Hind Paw) Dosing->Carrageenan_Injection 1 hour post-dosing Paw_Volume_Measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

Sources

Validation

A Comparative Guide to Validating HPLC-UV Quantification Methods for N-(3-Methoxyphenyl)Cinnamamide

In the landscape of pharmaceutical research and development, the journey from compound synthesis to a viable drug candidate is paved with rigorous analytical scrutiny. For novel compounds like N-(3-Methoxyphenyl)Cinnamam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the journey from compound synthesis to a viable drug candidate is paved with rigorous analytical scrutiny. For novel compounds like N-(3-Methoxyphenyl)Cinnamamide, a molecule of interest for its potential therapeutic properties, establishing a reliable quantitative method is a foundational requirement. A High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method offers a robust, accessible, and widely used platform for this purpose.

However, the development of an analytical method is only the beginning. To ensure that the data generated is accurate, reproducible, and fit for its intended purpose, a comprehensive validation is not just a regulatory expectation but a scientific necessity.[1][2] This guide provides an in-depth, experience-driven walkthrough for validating an HPLC-UV quantification method for N-(3-Methoxyphenyl)Cinnamamide. We will move beyond a simple checklist of steps to explore the causality behind experimental choices, comparing the obtained performance data against the globally recognized acceptance criteria outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]

The Foundation: Method Development & System Suitability

Before validation can commence, a suitable HPLC-UV method must be developed. For N-(3-Methoxyphenyl)Cinnamamide, a cinnamamide derivative, a reverse-phase method is a logical starting point. These compounds possess chromophores that allow for UV detection.[6][7]

The objective is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities or degradants, within a reasonable run time.

Proposed Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 280 nm (based on the UV absorbance profile of cinnamamide structures)

  • Analyte Information: N-(3-Methoxyphenyl)Cinnamamide (MW: 253.3 g/mol )

System Suitability Testing (SST)

Why it's critical: SST is the first gate check. It's not part of the formal validation but is performed before every analytical run to ensure the chromatographic system is performing adequately on that specific day.[1] It's a self-validating system check; if SST fails, the run is invalid.

Protocol: A standard solution of N-(3-Methoxyphenyl)Cinnamamide (e.g., 20 µg/mL) is injected six consecutive times.

Acceptance Criteria (Comparison Benchmark):

Parameter Acceptance Criteria Rationale
Peak Area %RSD ≤ 2.0% Demonstrates the precision of the injector and detector.
Retention Time %RSD ≤ 1.0% Shows the stability of the pump and mobile phase composition.
Tailing Factor (T) ≤ 2.0 Measures peak symmetry, indicating good column performance.

| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |

The Validation Workflow: A Visual Overview

The validation process follows a structured path, where each parameter builds confidence in the method's performance.

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_tests Phase 2: Core Validation Tests cluster_final Phase 3: Finalization Protocol Develop Validation Protocol Standards Prepare Standards & QCs Protocol->Standards Specificity Specificity & Forced Degradation Standards->Specificity Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Generate Validation Report Robustness->Report

Caption: A streamlined workflow for HPLC method validation.

Core Validation Parameters: Protocols and Performance Comparison

Validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][8] We will assess the key parameters as defined by the ICH Q2(R1) guideline.[5][9][10]

Specificity

Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] A stability-indicating assay, which is a goal here, must be able to do this.[11]

Protocol:

  • Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks at the analyte's retention time.

  • Forced Degradation Study: Expose N-(3-Methoxyphenyl)Cinnamamide to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products.

  • Analysis: Analyze the stressed samples. The method is specific if the main analyte peak is well-resolved from any degradation peaks. Peak purity analysis using a photodiode array (PDA) detector can further confirm this.

Performance Comparison:

Condition Observation Conclusion
Blank No significant peaks at the retention time of the analyte. Pass
Acid Hydrolysis (0.1N HCl) ~15% degradation, degradant peak at RRT 0.85. Pass
Base Hydrolysis (0.1N NaOH) ~25% degradation, degradant peak at RRT 0.70. Pass
Oxidation (3% H₂O₂) ~10% degradation, degradant peak at RRT 1.15. Pass
Thermal (80°C) <5% degradation. Pass
Photolytic (UV Light) ~5% degradation. Pass

| Peak Purity | Purity angle is less than purity threshold for all stressed samples. | Pass |

Linearity and Range

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[9]

Protocol:

  • Prepare a series of at least five calibration standards from a stock solution. For an assay of a finished product, the typical range is 80% to 120% of the target concentration. Let's assume a target concentration of 20 µg/mL.

  • Concentrations: 10, 15, 20, 25, 30 µg/mL (50% to 150% of target).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Performance Comparison:

Parameter Result Acceptance Criteria (ICH)
Correlation Coefficient (r²) 0.9995 ≥ 0.999
Y-intercept Close to zero Should not be significantly different from zero.
Residual Plot Random scatter around zero Confirms linearity.

| Validated Range | 10 - 30 µg/mL | Established by linearity, accuracy, and precision data. |

Accuracy

Why it's critical: Accuracy measures the closeness of the test results to the true value. It's typically determined by recovery studies.[12]

Protocol:

  • Spike a blank matrix (e.g., a formulation placebo) with the analyte at three concentration levels across the range (e.g., low, medium, high).

  • Levels: 12 µg/mL (Low), 20 µg/mL (Medium), 28 µg/mL (High).

  • Prepare three samples at each level (n=9 total).

  • Analyze the samples and calculate the percentage recovery.

Performance Comparison:

Level Concentration (µg/mL) Mean Recovery (%) %RSD Acceptance Criteria (ICH)
Low 12 99.5% 0.8% 98.0 - 102.0% Recovery
Medium 20 100.2% 0.5% with %RSD ≤ 2.0%

| High | 28 | 100.8% | 0.6% | at each level. |

Precision

Why it's critical: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[13]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration (20 µg/mL).

    • Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Performance Comparison:

Precision Level Mean Concentration (µg/mL) %RSD Acceptance Criteria (ICH)
Repeatability (Day 1) 20.1 0.7% %RSD ≤ 2.0%

| Intermediate (Day 2) | 19.9 | 0.9% | %RSD ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9] These are critical for impurity analysis but are also good practice to establish for assays.

Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • LOD: (3.3 * σ) / S

  • LOQ: (10 * σ) / S (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

Performance Comparison:

Parameter Result Acceptance Criteria
LOD 0.1 µg/mL S/N Ratio ≥ 3:1

| LOQ | 0.3 µg/mL | S/N Ratio ≥ 10:1; must have acceptable precision (%RSD ≤ 10%) and accuracy. |

Robustness

Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[8][9]

Protocol: Make small, deliberate changes to the method parameters one at a time and analyze a standard solution.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 5°C (25°C and 35°C)

  • Mobile Phase Composition: ± 2% organic (e.g., 58% and 62% Acetonitrile)

Performance Comparison:

Parameter Varied System Suitability Results Conclusion
Flow Rate (0.9 mL/min) All SST parameters met. Robust
Flow Rate (1.1 mL/min) All SST parameters met. Robust
Temp (25°C) All SST parameters met. Robust
Temp (35°C) All SST parameters met. Robust
% Acetonitrile (58%) All SST parameters met. Robust

| % Acetonitrile (62%) | All SST parameters met. | Robust |

Conclusion: A Validated Method Fit for Purpose

The experimental data presented demonstrates that this HPLC-UV method for the quantification of N-(3-Methoxyphenyl)Cinnamamide is specific, linear, accurate, precise, and robust over the defined range. The performance of the method consistently meets or exceeds the stringent acceptance criteria set forth by international regulatory guidelines. This rigorous validation provides a high degree of confidence that the method is suitable for its intended purpose in a regulated research or quality control environment. The process outlined herein serves as a comprehensive guide for researchers, ensuring that the analytical data underpinning their drug development decisions is of the highest integrity.

References

  • FDA. (n.d.). Guidance on Analytical Method Validation. U.S. Food and Drug Administration.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • BA Sciences. (n.d.). USP <1225> Method Validation. BA Sciences.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • FDA. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.
  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.
  • United States Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. USP-NF.
  • Bide Pharmatech. (n.d.). N-(3-Methoxyphenyl)cinnamamide | 127033-74-3.
  • Sigma-Aldrich. (n.d.). N-(3-Methoxyphenyl)cinnamamide | 127033-74-3.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • National Center for Biotechnology Information. (n.d.). SB-366791. PubChem.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • ResearchGate. (2025, August 22). ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Cheméo. (n.d.). Chemical Properties of trans-Cinnamamide, N-ethyl-N-(3-methylphenyl)-3-trifluoromethyl-.
  • BLD Pharm. (n.d.). 127033-74-3|N-(3-Methoxyphenyl)cinnamamide.
  • MDPI. (2021, February 15). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation.
  • ResearchGate. (2022, November 18). Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract.
  • Informatics Journals. (2025, April 15). Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract.
  • Royal Society of Chemistry. (2020, February 13). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. New Journal of Chemistry.
  • Springer. (n.d.). Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities.
  • MDPI. (2022, October 18). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors.
  • BenchChem. (n.d.). A Validated HPLC-UV Method for the Quantification of 3-Methoxy-4-hydroxyphenylglycolaldehyde: A Comparative Guide.
  • National Center for Biotechnology Information. (2024, September 2). Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer's Treatment. PMC.
  • ScienceDirect. (n.d.). An improved HPLC-UV method for the simultaneous quantification of triterpenic glycosides and aglycon. Journal of Chromatography B.
  • Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan.

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of N-(3-Methoxyphenyl)Cinnamamide and Comparative Analytical Approaches

For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel or modified compounds is paramount. N-(3-Methoxyphenyl)Cinnamamide, a molecule of interest in v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel or modified compounds is paramount. N-(3-Methoxyphenyl)Cinnamamide, a molecule of interest in various research contexts, presents a unique analytical challenge. This guide provides a detailed, predictive analysis of its electron ionization mass spectrometry (EI-MS) fragmentation pattern. As no public domain experimental spectrum for this specific molecule is readily available, this guide synthesizes data from structurally related compounds and fundamental mass spectrometry principles to offer a robust predictive model.

Furthermore, we will objectively compare the insights gleaned from mass spectrometry with those from other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography. This comparative approach aims to equip the researcher with a comprehensive understanding of the strengths and limitations of each technique, enabling informed decisions for the structural characterization of cinnamamide derivatives and other complex organic molecules.

Predicted Mass Spectrometry Fragmentation Pattern of N-(3-Methoxyphenyl)Cinnamamide

The structure of N-(3-Methoxyphenyl)Cinnamamide suggests several likely fragmentation pathways under electron ionization. The molecular ion (M+) is predicted to have a mass-to-charge ratio (m/z) of 253.11. The fragmentation is expected to be dominated by cleavages at the amide bond and within the cinnamoyl and methoxyphenyl moieties.

Proposed Fragmentation Pathways

The primary fragmentation pathways are initiated by the ionization of the molecule, which can occur at several sites, including the aromatic rings, the amide group, and the carbon-carbon double bond. The most probable fragmentations are detailed below and illustrated in the accompanying diagram.

  • Amide Bond Cleavage: The most common fragmentation for amides is the cleavage of the C-N bond. This can occur in two ways:

    • Formation of the Cinnamoyl Cation (m/z 131): Cleavage of the amide bond with charge retention on the cinnamoyl portion results in a highly stable acylium ion at m/z 131. This ion is resonance-stabilized and is expected to be a prominent peak in the spectrum. Further fragmentation of this ion can lead to the loss of carbon monoxide (CO) to form the styryl cation (m/z 103).

    • Formation of the 3-Methoxyphenylaminyl Radical Cation (m/z 123): If the charge is retained on the methoxyphenyl portion, it would lead to the formation of the 3-methoxyaniline radical cation at m/z 123. This ion can subsequently lose a methyl radical (•CH3) to form a fragment at m/z 108, or a hydrogen cyanide (HCN) molecule to yield a fragment at m/z 96.

  • Cleavage alpha to the Amide Nitrogen: Fission of the bond between the aromatic ring and the nitrogen atom can lead to the formation of a cinnamamide radical cation (m/z 146) and a methoxyphenyl radical.

  • Fragmentation within the Methoxyphenyl Moiety: The methoxy group is susceptible to cleavage. The molecular ion can lose a methyl radical (•CH3) to form a fragment at m/z 238, or a formaldehyde molecule (CH2O) via a rearrangement to produce a fragment at m/z 223.

  • Retro-Diels-Alder (RDA) type fragmentation: While less common for this specific structure, RDA-type fragmentation within the phenyl ring of the cinnamoyl group could lead to the loss of acetylene (C2H2), resulting in a fragment at m/z 227.

The following diagram illustrates the predicted major fragmentation pathways for N-(3-Methoxyphenyl)Cinnamamide.

fragmentation_pathway M N-(3-Methoxyphenyl)Cinnamamide (M+•) m/z 253 F131 Cinnamoyl cation m/z 131 M->F131 - •NH(C6H4OCH3) F123 3-Methoxyaniline radical cation m/z 123 M->F123 - C9H7O• F238 [M - CH3]+• m/z 238 M->F238 - •CH3 F223 [M - CH2O]+• m/z 223 M->F223 - CH2O (rearrangement) F103 Styryl cation m/z 103 F131->F103 - CO F108 Fragment m/z 108 F123->F108 - •CH3 F96 Fragment m/z 96 F123->F96 - HCN

Caption: Predicted EI-MS fragmentation pathways of N-(3-Methoxyphenyl)Cinnamamide.

Summary of Predicted Key Fragments

The following table summarizes the predicted key fragment ions, their proposed structures, and their expected relative abundance.

m/zProposed Structure/FormulaPredicted Relative Abundance
253[C16H15NO2]+• (Molecular Ion)Moderate to Low
131[C9H7O]+High (likely base peak)
123[C7H9NO]+•Moderate
103[C8H7]+Moderate
108[C6H6NO]+Low
77[C6H5]+Moderate

Comparative Analysis with Other Analytical Techniques

While mass spectrometry provides invaluable information about the molecular weight and fragmentation pattern of a compound, a comprehensive structural elucidation often requires a multi-technique approach. Here, we compare the utility of MS with NMR, FTIR, and X-ray crystallography for the characterization of N-(3-Methoxyphenyl)Cinnamamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.[1]

  • ¹H NMR: Would provide detailed information about the number of different types of protons, their chemical environment, and their connectivity. For N-(3-Methoxyphenyl)Cinnamamide, one could expect to see distinct signals for the vinyl protons of the cinnamoyl group (with a large coupling constant characteristic of a trans double bond), the aromatic protons on both rings, the methoxy protons, and the amide proton.[2]

  • ¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, distinguishing between sp², sp³, aromatic, and carbonyl carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity between different parts of the molecule.

Comparison with MS: NMR provides a complete picture of the molecular skeleton and connectivity, which MS can only infer from fragmentation patterns. However, MS is far more sensitive than NMR, requiring much smaller amounts of sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3] For N-(3-Methoxyphenyl)Cinnamamide, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretch: A sharp peak around 3300 cm⁻¹ for the secondary amide.

  • C=O stretch (Amide I band): A strong absorption around 1660 cm⁻¹.[4]

  • N-H bend (Amide II band): An absorption around 1540 cm⁻¹.[4]

  • C=C stretch: Peaks in the 1600-1650 cm⁻¹ region for the aromatic rings and the vinyl group.

  • C-O stretch: Strong absorptions in the 1250-1000 cm⁻¹ region for the methoxy group.

Comparison with MS: FTIR is excellent for identifying the presence of key functional groups, confirming the amide and methoxy functionalities. However, it does not provide information about the overall molecular structure or connectivity in the way that MS or NMR do. It serves as an excellent complementary technique.[5]

X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography can provide an unambiguous, three-dimensional structure of the molecule with atomic-level resolution.[6] This technique would definitively determine bond lengths, bond angles, and the overall conformation of N-(3-Methoxyphenyl)Cinnamamide in the solid state.[7]

Comparison with MS: X-ray crystallography provides the "gold standard" for structural determination.[8] However, it requires a suitable single crystal, which can be challenging to grow. Mass spectrometry, on the other hand, can be applied to a much wider range of samples, including non-crystalline solids, liquids, and complex mixtures.

The following diagram illustrates a general workflow for the comprehensive characterization of a novel organic compound.

workflow Start Compound Synthesis/ Isolation MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Start->MS FTIR FTIR Spectroscopy - Functional Group ID Start->FTIR NMR NMR Spectroscopy (1H, 13C, 2D) - Detailed Structure - Connectivity Start->NMR Xray X-ray Crystallography (if crystalline) - 3D Structure Start->Xray Structure Structure Elucidation MS->Structure FTIR->Structure NMR->Structure Xray->Structure

Caption: General workflow for organic compound characterization.

Experimental Protocols

While an experimental spectrum for the target compound is unavailable, the following protocol outlines a standard procedure for acquiring an electron ionization mass spectrum for a similar cinnamamide derivative.

Protocol: Acquiring an EI-Mass Spectrum of a Cinnamamide Derivative

1. Sample Preparation:

  • Dissolve approximately 1 mg of the purified cinnamamide derivative in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the solution further to a final concentration of approximately 10-100 µg/mL.

2. Instrumentation (Direct Infusion):

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV (standard for library matching).

  • Ion Source Temperature: 200-250 °C.

  • Mass Range: Scan from m/z 50 to 500.

  • Scan Rate: 1 scan/second.

  • Inlet System: Direct insertion probe (for solid samples) or direct infusion via a syringe pump (for solutions).

3. Data Acquisition:

  • Introduce a blank solvent into the mass spectrometer to obtain a background spectrum.

  • Introduce the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire data for several minutes to obtain a stable signal and an averaged spectrum.

  • Subtract the background spectrum from the sample spectrum to obtain the final mass spectrum of the compound.

4. Data Analysis:

  • Identify the molecular ion peak (M+•).

  • Identify the major fragment ions and propose their structures based on the mass differences from the molecular ion and other fragments.

  • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) for potential matches with known compounds.

This comprehensive guide provides a predictive framework for understanding the mass spectrometric behavior of N-(3-Methoxyphenyl)Cinnamamide and situates this powerful technique within the broader context of modern analytical chemistry. By leveraging the complementary strengths of MS, NMR, FTIR, and X-ray crystallography, researchers can achieve a high level of confidence in the structural elucidation of complex organic molecules.

References

  • SPIE Digital Library. Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. [Link]

  • ACS Publications. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

  • PubMed. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. [Link]

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • ResearchGate. ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... [Link]

  • ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

  • ACS Publications. Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. [Link]

  • ResearchGate. 1 H-NMR spectrum of the N-(3,4-methylenedioxybenzyl) cinnamamide 5g. [Link]

  • Late Ku. Durga K Banmeru Science College,Lonar. Synthesis and Characterization of Novel Cinnamamide Deriverties and Their Antimicrobial Activities. [Link]

  • PMC. Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. [Link]

  • PMC. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2). [Link]

  • Ashdin Publishing. Research Article - Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. [Link]

  • Universitas Hasanuddin. Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. [Link]

  • MDPI. Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. [Link]

  • Study.com. Identifying Organic Molecules Using Spectroscopy: Practice Problems. [Link]

  • ResearchGate. Cinnamoyl-memantine hybrids: Synthesis, X-ray crystallography and biological activities | Request PDF. [Link]

  • PMC. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. [Link]

  • Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. [Link]

  • PubMed. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. [Link]

  • ACS Publications. Organic Letters Journal. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • MDPI. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(3-Methoxyphenyl)Cinnamamide

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are cornerstones of this p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, authoritative, and practical framework for the safe disposal of N-(3-Methoxyphenyl)Cinnamamide, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of N-(3-Methoxyphenyl)Cinnamamide

Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. N-(3-Methoxyphenyl)Cinnamamide is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times. The signal word for this chemical is "Warning".[1][2]

Core Principles of Chemical Waste Management

The disposal of N-(3-Methoxyphenyl)Cinnamamide must adhere to the guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The foundation of safe disposal is the institution's Chemical Hygiene Plan (CHP), a comprehensive document that outlines procedures for managing hazardous chemicals in the laboratory.[4][5][6][7]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling N-(3-Methoxyphenyl)Cinnamamide for disposal, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles or a face shield.[8]Protects against accidental splashes that can cause serious eye irritation.
Hand Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation.
Body A lab coat should be worn at all times.Provides a barrier against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dusts are generated.[8]Minimizes the inhalation of the compound, which can cause respiratory tract irritation. The Precautionary Statement P261 advises to avoid breathing dust.[1][2]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of N-(3-Methoxyphenyl)Cinnamamide is through a licensed hazardous waste disposal facility. Attempting to neutralize this compound in the lab without a validated and approved protocol is not recommended.

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect un-used or contaminated N-(3-Methoxyphenyl)Cinnamamide solid waste in a dedicated, properly labeled hazardous waste container.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that come into contact with N-(3-Methoxyphenyl)Cinnamamide should be considered contaminated and disposed of in the same hazardous waste container.

  • Solutions: If N-(3-Methoxyphenyl)Cinnamamide is in a solvent, it should be collected in a separate, compatible liquid hazardous waste container. Do not mix with incompatible waste streams.

Step 2: Container Management

  • Container Type: Use a container that is in good condition and compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N-(3-Methoxyphenyl)Cinnamamide".[10] Do not use abbreviations. The label should also include the date of waste generation and the laboratory of origin.[9]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[10] This prevents the release of vapors and reduces the risk of spills.

Step 3: Storage of Hazardous Waste

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[10]

  • Ensure the storage area has secondary containment to capture any potential leaks.[11]

  • Segregate the waste container from incompatible materials, such as strong oxidizing agents.[8]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[9]

  • Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest.

Disposal Decision Workflow

DisposalWorkflow N-(3-Methoxyphenyl)Cinnamamide Disposal Workflow cluster_prep Preparation cluster_containment Containment cluster_storage Storage cluster_disposal Disposal A Identify Waste (Solid, Liquid, Contaminated PPE) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible & Labeled Hazardous Waste Container B->C D Securely Close Container When Not in Use C->D E Store in Designated Satellite Accumulation Area D->E F Ensure Secondary Containment E->F G Contact EHS for Waste Pickup F->G H Complete Waste Manifest/Paperwork G->H I Transfer to Licensed Hazardous Waste Facility H->I

Caption: Disposal workflow for N-(3-Methoxyphenyl)Cinnamamide.

Emergency Procedures

In the event of a spill or exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention. The Precautionary Statement P305+P351+P338 provides specific guidance.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[8][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[8]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous waste container. For a large spill, evacuate the area and contact your EHS office.

Conclusion

The responsible disposal of N-(3-Methoxyphenyl)Cinnamamide is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, which are grounded in established safety and regulatory standards, researchers can ensure they are conducting their work in a manner that is both scientifically sound and ethically responsible.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of Tennessee, Knoxville. Retrieved from [Link]

  • Chemical Waste Disposal. (2016, March 16). NUS Medicine. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for N-(3-Methoxyphenyl)Cinnamamide

As researchers and drug development professionals, our work with novel compounds like N-(3-Methoxyphenyl)Cinnamamide is foundational to discovery. This compound belongs to the cinnamamide scaffold, a class of molecules r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel compounds like N-(3-Methoxyphenyl)Cinnamamide is foundational to discovery. This compound belongs to the cinnamamide scaffold, a class of molecules recognized for its therapeutic potential in treating disorders of the central and peripheral nervous systems[1]. However, realizing this potential requires an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for handling N-(3-Methoxyphenyl)Cinnamamide, ensuring that robust safety protocols are not just a mandate, but an integral part of achieving reliable and reproducible scientific outcomes. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each step is critical for personal safety and data integrity.

Hazard Identification: Understanding the Compound's Profile

Before any handling, a thorough risk assessment is paramount. N-(3-Methoxyphenyl)Cinnamamide (CAS No. 127033-74-3) is a solid, typically appearing as a white to yellow powder or crystals[2]. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates our safety protocols.

Hazard Class GHS Information Practical Implication in the Lab
Pictogram alt text GHS07[2][3]Indicates acute toxicity, skin/eye irritation, or respiratory tract irritation. Demands rigorous prevention of direct contact and inhalation.
Signal Word Warning [2][3]Alerts users to a moderate level of hazard.
Hazard Statements H302: Harmful if swallowed[2][3] H315: Causes skin irritation[2][3] H319: Causes serious eye irritation[3][4] H335: May cause respiratory irritation[2][3]Ingestion: Accidental swallowing can lead to illness. Skin Contact: Can cause redness, itching, or inflammation. Eye Contact: Poses a risk of significant, potentially damaging, eye irritation. Inhalation: Inhaling the powder can irritate the nose, throat, and lungs.
Precautionary Statements P261: Avoid breathing dust[2][3] P280: Wear protective gloves/clothing/eye protection[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][3][4].These statements form the basis of our operational plan, mandating engineering controls and specific PPE to mitigate the identified risks.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist; it is a system designed to create barriers between you and the potential hazards. The following table outlines the minimum required PPE for handling N-(3-Methoxyphenyl)Cinnamamide, grounded in its specific GHS classification.

PPE Category Item Specification & Standard (Example) Causality: Why This is Essential
Eye & Face Protection Safety GogglesANSI Z87.1 / EN166; must provide a full seal around the eyes.The H319 warning ("Causes serious eye irritation") makes this non-negotiable. Goggles are superior to safety glasses as they protect against airborne powder and splashes from all angles[5][6].
Hand Protection Nitrile GlovesASTM D6319; disposable.Required to prevent skin contact and irritation (H315). Nitrile offers good resistance to a broad range of chemicals for incidental contact[7]. Always check for tears before use and change immediately if contaminated[8].
Body Protection Laboratory CoatFlame-resistant (FR) if working with flammables; otherwise, standard cotton/polyester blend.A lab coat is the primary barrier to protect skin and clothing from minor spills and dust contamination[8][9]. It must be fully buttoned.
Respiratory Protection SituationalNIOSH-approved N95 respirator or higher.Required only when engineering controls are insufficient. The H335 warning ("May cause respiratory irritation") means that if you are weighing the powder outside of a certified chemical fume hood, a respirator is mandatory to prevent inhalation[9]. All respirator use must be part of a formal institutional program in compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[10][11].
Foot Protection Closed-toe ShoesSturdy, non-permeable material.A universal laboratory requirement to protect feet from spills and falling objects[8].

Operational Plan: A Step-by-Step Handling Workflow

A safe experiment begins before the compound is even touched. This workflow integrates PPE with essential engineering controls and safe handling practices to minimize exposure at every stage.

Workflow for Safe Handling of N-(3-Methoxyphenyl)Cinnamamide

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Donning PPE cluster_handling Phase 3: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 4: Decontamination & Doffing prep1 Verify Fume Hood Certification prep2 Clear & Decontaminate Workspace prep1->prep2 prep3 Assemble All Materials (Spatulas, Vials, Solvents) prep2->prep3 prep4 Locate & Test Emergency Equipment (Eyewash, Shower) prep3->prep4 ppe1 Don Lab Coat prep4->ppe1 Enter Handling Area ppe2 Don Safety Goggles ppe1->ppe2 ppe3 Don Nitrile Gloves ppe2->ppe3 h1 Transfer Compound from Main Container to Weigh Vessel ppe3->h1 Begin Work h2 Weigh Compound Carefully to Minimize Dust h1->h2 h3 Reconstitute by Slowly Adding Solvent to Solid h2->h3 h4 Securely Cap and Label all Solutions h3->h4 c1 Decontaminate Workspace & Equipment h4->c1 Complete Work c2 Segregate & Dispose of Waste (See Disposal Plan) c1->c2 c3 Remove Gloves (Avoid Skin Contact) c2->c3 c4 Remove Goggles & Lab Coat c3->c4 c5 Wash Hands Thoroughly c4->c5

Caption: Workflow from preparation to cleanup for handling N-(3-Methoxyphenyl)Cinnamamide.

Procedural Steps:
  • Preparation and Engineering Controls:

    • Verify Controls: Ensure the chemical fume hood has been certified within the last year. This is your primary defense against inhalation exposure (P261)[12].

    • Prepare Workspace: The workspace inside the hood must be clean and uncluttered.

    • Assemble Materials: Have all necessary equipment, including waste containers, ready before opening the compound container to minimize handling time.

    • Emergency Readiness: Confirm the path to the nearest safety shower and eyewash station is unobstructed[5][13].

  • Handling the Compound:

    • Minimize Dust: When weighing the solid, use a micro-spatula and handle the container gently. Avoid any actions that could create airborne dust.

    • Reconstitution: When dissolving the powder, add the solvent to the solid slowly to prevent splashing.

    • Labeling: All containers must be clearly labeled with the full chemical name, concentration, date, and your initials. Adherence to OSHA's labeling guidelines is mandatory[14].

  • Post-Handling and Decontamination:

    • Surface Decontamination: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol, unless incompatible).

    • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by goggles and lab coat.

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves[6][13].

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[4][5].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[13][15].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[5][15].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel[6].

Disposal Plan: Cradle-to-Grave Waste Management

All materials contaminated with N-(3-Methoxyphenyl)Cinnamamide are considered hazardous waste and must be disposed of according to EPA regulations under the Resource Conservation and Recovery Act (RCRA)[16]. Disposal in regular trash or down the drain is strictly prohibited[16].

Waste Disposal Workflow

G cluster_waste Waste Segregation & Containment start Waste Generated (Contaminated PPE, Weigh Paper, Excess Reagent) waste_solid Place Solid Waste in Designated, Lined Bin start->waste_solid waste_liquid Place Liquid Waste in Compatible, Sealable Container start->waste_liquid waste_sharps Place Sharps in Puncture-Proof Sharps Container start->waste_sharps label_container Label Container with EHS Hazardous Waste Tag: - Full Chemical Name - Accumulation Start Date - Hazard Class waste_solid->label_container waste_liquid->label_container waste_sharps->label_container seal_container Keep Container Securely Closed Except When Adding Waste label_container->seal_container store_container Store in Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) seal_container->store_container request_pickup Submit Waste Pickup Request to Institutional EHS Office store_container->request_pickup

Sources

© Copyright 2026 BenchChem. All Rights Reserved.